2-(Chloromethyl)-6-methoxypyridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)-6-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUIGWFEWARCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712383 | |
| Record name | 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864264-99-3 | |
| Record name | 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride
Abstract: 2-(Chloromethyl)-6-methoxypyridine hydrochloride is a substituted pyridine derivative of significant interest in synthetic organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on the pyridine core, renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and safety protocols, tailored for researchers and professionals in drug discovery and chemical development.
Core Chemical Identity and Properties
This compound is a solid, crystalline compound. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. Its core structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 6-position with a methoxy group (-OCH₃).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(chloromethyl)-6-methoxypyridine;hydrochloride | [1] |
| CAS Number | 864264-99-3 | [1] |
| Molecular Formula | C₇H₈ClNO · HCl (or C₇H₉Cl₂NO) | [1] |
| Molecular Weight | 194.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | FZUIGWFEWARCLF-UHFFFAOYSA-N | [1] |
Note: Data for this specific isomer can be limited; some properties are inferred from closely related analogues and supplier data.
Synthesis and Manufacturing
The synthesis of this compound typically originates from a precursor such as 2-methyl-6-methoxypyridine or 2-hydroxymethyl-6-methoxypyridine. A common and effective laboratory-scale method involves the chlorination of the corresponding hydroxymethylpyridine.
Experimental Protocol: Synthesis via Chlorination
A well-established method for converting hydroxymethylpyridines to their chloromethyl analogues is treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[2][3]
-
Precursor Solubilization: 2-Hydroxymethyl-6-methoxypyridine (1.0 eq.) is dissolved in an inert, anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., Argon or Nitrogen).
-
Chlorination: The solution is cooled in an ice bath (0 °C). A solution of thionyl chloride (1.1-1.2 eq.) in the same solvent is added dropwise, maintaining the low temperature to control the exothermic reaction.
-
Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for a period of 1 to 4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude solid residue is then triturated with a non-polar solvent like hexanes or diethyl ether to precipitate the hydrochloride salt.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with the non-polar solvent to remove impurities, and dried in vacuo to yield the final product.
This process efficiently generates the hydrochloride salt directly, as HCl is a byproduct of the reaction between the alcohol and thionyl chloride.
Caption: Sₙ2 nucleophilic substitution on the chloromethyl group.
Applications in Synthesis
This compound is a key building block for creating a diverse range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Intermediates: It is used in the synthesis of biologically active compounds. The reactive chloromethyl group allows for easy coupling with amines, thiols, and alcohols, which are common functional groups in drug candidates. [4]This makes it valuable for constructing derivatives with potential applications as kinase inhibitors, anti-inflammatory agents, and CNS-targeting molecules. [5]* Ligand Synthesis: The pyridine nitrogen and the substituent introduced via the chloromethyl group can act as a bidentate ligand, making it useful for the synthesis of coordination complexes with various metals.
Safety, Handling, and Storage
As with other reactive chloromethylated heterocyclic compounds, this compound must be handled with appropriate care. It is classified as a hazardous substance.
Table 2: GHS Hazard Information (based on analogous compounds)
| Hazard Class | Statement | Pictogram(s) | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | [6] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 | |
| Serious Eye Damage | H318: Causes serious eye damage | GHS05 | [7] |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [9][10]Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield. [7] * Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. [8] * Skin and Body Protection: Wear a lab coat, long sleeves, and closed-toe shoes. For larger quantities, consider an apron or full-body suit. [11]
-
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [9]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. [4][11]The compound is hygroscopic and can hydrolyze if exposed to water.
-
Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon) is recommended to prevent degradation.
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its utility is defined by the electrophilic chloromethyl group, which enables straightforward nucleophilic substitution reactions. This reactivity profile makes it a crucial building block for synthesizing a wide range of functionalized pyridine derivatives for the pharmaceutical and materials science sectors. Adherence to strict safety and handling protocols is essential when working with this compound due to its corrosive and irritant properties.
References
- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
- MySkinRecipes. 5-(Chloromethyl)-2-methoxypyridine hydrochloride.
- Lookchem. Cas 405103-68-6,2-(CHLOROMETHYL)-6-METHOXYPYRIDINE.
- MOLBASE. 2-(Chloromethyl)-6-methoxypyridine.
- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- Wikipedia. 2-Chloromethylpyridine.
- precisionFDA. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE HYDROCHLORIDE.
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Molbase. 5-chloro-2-(chloromethyl)-4-methoxypyridine.
Sources
- 1. This compound [cymitquimica.com]
- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 5. 2-(chloromethyl)-6-methoxynaphthalene | CAS#:41790-33-4 | Chemsrc [chemsrc.com]
- 6. 2-(Chloromethyl)-6-methylpyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and application of 2-(Chloromethyl)-6-methoxypyridine hydrochloride. This pivotal building block, owing to its precisely positioned reactive and modulating functional groups, is a key intermediate in the synthesis of a range of pharmaceutically active compounds.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative provided as its hydrochloride salt to improve stability and handling. The inherent reactivity of the chloromethyl group, electronically influenced by the methoxy substituent and the pyridine ring, makes it a versatile electrophile for constructing complex molecular architectures.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 864264-99-3 | [1][2] |
| Molecular Formula | C₇H₉Cl₂NO | [3] |
| Molecular Weight | 194.06 g/mol | [2] |
| IUPAC Name | 2-(chloromethyl)-6-methoxypyridine;hydrochloride | |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Note: Specific data on melting point and solubility for this exact isomer are not widely published. Data for analogous compounds, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, show a melting point of approximately 128-131°C and solubility in water.[4][5]
Chemical Structure:
Figure 1: 2D Structure of this compound
Synthesis and Mechanistic Rationale
The industrial synthesis of substituted 2-(chloromethyl)pyridine hydrochlorides is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and robust strategy begins with the corresponding 2-methylpyridine derivative. The rationale behind this pathway is the selective activation of the methyl group for chlorination.
A widely adopted synthetic approach involves the following key transformations:
-
N-Oxidation: The synthesis typically starts with the N-oxidation of the parent pyridine. This step is crucial as it deactivates the pyridine ring towards electrophilic attack and, more importantly, facilitates the subsequent rearrangement to activate the 2-methyl group.
-
Rearrangement & Acetoxylation: The pyridine-N-oxide is then reacted with an acetylating agent like acetic anhydride. This induces a rearrangement, leading to the formation of an acetoxymethyl intermediate.
-
Hydrolysis: The acetoxy group is hydrolyzed under basic conditions to yield the corresponding hydroxymethylpyridine.
-
Chlorination: The final step is the conversion of the hydroxyl group to a chloro group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[6][7] The reaction with thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which are easily removed. The final product is isolated as the hydrochloride salt.
Core Applications in Drug Development
The primary utility of this compound in drug development is its role as a key electrophilic building block. The chloromethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack by a wide range of nucleophiles, including thiols, amines, and alcohols.[8]
Pivotal Role in Proton Pump Inhibitor (PPI) Synthesis:
This class of intermediates is fundamental to the synthesis of many proton pump inhibitors (PPIs), a class of drugs that are highly effective in treating acid-related gastrointestinal disorders.[9] The general synthesis involves the coupling of a substituted 2-(chloromethyl)pyridine with a 2-mercaptobenzimidazole derivative.[9]
The causality of this specific reaction choice is twofold:
-
Reactivity: The sulfur atom of the mercaptobenzimidazole is a soft nucleophile, which reacts efficiently and selectively with the soft electrophilic carbon of the chloromethyl group.
-
Structural Core: This coupling reaction directly forms the core pyridinylmethylthio-benzimidazole scaffold of the final PPI drug.[10]
While many commercial PPIs like omeprazole use a 4-methoxy-substituted pyridine intermediate, the 6-methoxy isomer serves as a valuable analogue for the development of new chemical entities, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
Experimental Protocols
The following protocols are representative of the common use and analysis of this intermediate. They are intended as a guide and should be adapted and optimized for specific laboratory conditions and scales.
Protocol: Nucleophilic Substitution with a Thiol Nucleophile
This protocol describes a typical laboratory-scale coupling reaction, simulating the key step in PPI synthesis.
Objective: To synthesize a pyridinylmethylthioether derivative.
Materials:
-
This compound
-
4-Mercaptobenzoic acid (as a representative thiol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-mercaptobenzoic acid (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 20 minutes to form the thiolate salt.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Expertise Note: The use of a slight excess of the hydrochloride salt (1.1 eq) helps to drive the reaction to completion. Potassium carbonate is a sufficiently strong base to deprotonate the thiol without causing significant side reactions.
Protocol: Purity Analysis by LC-MS/MS
This protocol outlines a method for the quantitative analysis of 2-(chloromethyl)pyridine derivatives, which is crucial as they can be potential genotoxic impurities (PGIs) in the final Active Pharmaceutical Ingredient (API). This method is adapted from validated procedures for similar compounds.[11][12]
Objective: To develop a sensitive method for detecting and quantifying the title compound at parts-per-million (ppm) levels.
Instrumentation & Conditions:
-
LC System: HPLC or UPLC system
-
MS Detector: Triple quadrupole mass spectrometer (MS/MS)
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm)[11]
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient optimized for separation (e.g., 80:20 v/v Mobile Phase A:B)
-
Flow Rate: 1.0 mL/min
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MS/MS Transitions: Monitor for the specific parent ion to daughter ion transition for 2-(Chloromethyl)-6-methoxypyridine.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration. Perform serial dilutions to create calibration standards at the desired concentration range (e.g., 0.1 ppm to 5 ppm).
-
Sample Preparation: Dissolve a precisely weighed amount of the API or reaction mixture in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Analysis: Inject the standards and samples onto the LC-MS/MS system.
-
Quantification: Construct a calibration curve from the standard injections. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Trustworthiness Note: This method's self-validating nature comes from the high selectivity of MS/MS detection. By monitoring a specific precursor-to-product ion transition, interferences from the matrix are minimized, ensuring accurate quantification even at trace levels, as required by regulatory guidelines like the ICH.[11]
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate precautions.
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[13] |
| Causes skin irritation | Skin Corrosion/Irritation | Wear protective gloves. Wash contaminated clothing before reuse.[13] |
| Causes serious eye irritation | Serious Eye Damage/Irritation | Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes.[13] |
| May cause respiratory irritation | STOT - Single Exposure | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[13] |
Handling and Storage:
-
Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood to avoid inhalation of dust.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound is a high-value intermediate whose utility is firmly established in the field of pharmaceutical synthesis. Its specific reactivity, governed by the interplay of its functional groups, allows for the efficient and targeted construction of complex drug molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for any scientist leveraging this powerful building block to advance the frontiers of drug discovery.
References
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors.
- LookChem. Cas 4377-33-7, 2-(Chloromethyl)pyridine.
- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
- Wikipedia. 2-Chloromethylpyridine.
- LookChem. 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS).
- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
- Google Patents. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
- precisionFDA. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE HYDROCHLORIDE.
- PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
- Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- PubChem. 2-Chloro-6-methoxypyridine.
- PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.
- Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
- LookChem. 5-(CHLOROMETHYL)-2-METHOXYPYRIDINE HYDROCHLORIDE 120276-36-0 wiki.
- Oriental Journal of Chemistry. (2017, April 12). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
- ResearchGate. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- National Institutes of Health (NIH). The Chemically Elegant Proton Pump Inhibitors.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. cionpharma.com [cionpharma.com]
- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-6-methoxypyridine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for 2-(Chloromethyl)-6-methoxypyridine hydrochloride. Rather than possessing a classical pharmacological mechanism involving receptor binding or enzyme inhibition, the "action" of this compound is rooted in its chemical reactivity. As a substituted pyridine derivative, its primary function is that of a versatile electrophilic building block in organic synthesis. The core of its reactivity lies in the chloromethyl group at the 2-position, which acts as a potent alkylating agent. This document will dissect the electronic and structural features that govern its reactivity, detail the predominant nucleophilic substitution mechanism, provide validated experimental protocols for its application and mechanistic study, and discuss the critical safety considerations for handling this intermediate.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound primarily utilized as an intermediate in the synthesis of more complex molecules, including potential Active Pharmaceutical Ingredients (APIs).[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.
Table 1: Physicochemical Properties of 2-(Chloromethyl)-6-methoxypyridine
| Property | Value | Source |
| CAS Number | 405103-68-6 | [1][3] |
| Molecular Formula | C₇H₈ClNO (Free Base) | [1] |
| Molecular Weight | 157.60 g/mol (Free Base) | [1] |
| Boiling Point | 216 °C at 760 mmHg | [1] |
| Density | 1.173 g/cm³ | [1] |
| Flash Point | 84.4 °C | [1] |
| Refractive Index | 1.519 | [1] |
Core Mechanistic Principle: Electrophilic Reactivity
The mechanism of action of 2-(Chloromethyl)-6-methoxypyridine is fundamentally a story of its electrophilicity. This reactivity is a direct consequence of the electronic interplay between its constituent functional groups: the pyridine ring, the methoxy group, and the chloromethyl group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, which decreases the electron density of the ring carbons.
-
Methoxy Group (-OCH₃): Located at the 6-position, the methoxy group is an electron-donating group through resonance, pushing electron density into the ring. This partially counteracts the inductive withdrawal by the nitrogen.
-
Chloromethyl Group (-CH₂Cl): This is the primary reactive center. The high electronegativity of the chlorine atom polarizes the C-Cl bond, creating a significant partial positive charge (δ+) on the methylene carbon. This makes the carbon highly susceptible to attack by nucleophiles. The chlorine atom also serves as an excellent leaving group.
The combination of these features renders the methylene carbon a potent electrophilic site, primed for alkylation reactions.
Caption: Electronic landscape of the molecule.
The Primary Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2)
The dominant mechanism of action for this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction.[4] In this pathway, a nucleophile directly attacks the electrophilic methylene carbon, leading to the displacement of the chloride ion in a single, concerted step.
Key Features of the Sₙ2 Mechanism:
-
Concerted Step: The bond formation with the incoming nucleophile and the bond breaking of the C-Cl bond occur simultaneously.
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (2-(chloromethyl)-6-methoxypyridine) and the attacking nucleophile.
-
Stereochemistry: If the carbon were chiral, this reaction would proceed with an inversion of stereochemistry.
-
Nucleophile Strength: The reaction is favored by strong, unhindered nucleophiles. Common nucleophiles include amines (R-NH₂), thiols (R-SH), alkoxides (R-O⁻), and carbanions.
Caption: The Sₙ2 alkylation pathway.
Experimental Protocols for Mechanistic Validation
To validate the proposed Sₙ2 mechanism and utilize the compound's reactivity, specific experimental protocols are essential. These methods provide a framework for both synthesis and kinetic analysis.
Protocol: General Procedure for Nucleophilic Alkylation
This protocol describes a generalized method for reacting this compound with a generic nucleophile (e.g., a primary amine or thiol). The causality behind this design is to ensure deprotonation of the hydrochloride salt and the nucleophile (if acidic) to enable the reaction.
Methodology:
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (1.0 equivalent) in a suitable aprotic polar solvent (e.g., Acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., Potassium Carbonate or Diisopropylethylamine, 2.2 equivalents) to the solution. The base neutralizes the hydrochloride salt and deprotonates the nucleophile as needed.
-
Substrate Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirring reaction mixture at room temperature. The slight excess of the chloromethylpyridine ensures full consumption of the potentially more valuable nucleophile.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure alkylated product.
Protocol: Kinetic Analysis for Sₙ2 Mechanism Confirmation
This protocol outlines a self-validating system to confirm the bimolecular nature of the reaction, a hallmark of the Sₙ2 mechanism. The core principle is to measure the initial reaction rate while systematically varying the concentrations of each reactant.
Methodology:
-
Stock Solution Preparation: Prepare standardized stock solutions of 2-(Chloromethyl)-6-methoxypyridine (free base), the chosen nucleophile, and an internal standard in a suitable deuterated solvent (e.g., CD₃CN) for ¹H NMR analysis.
-
Reaction Series Setup:
-
Series A (Varying Substrate): Set up a series of NMR tubes where the concentration of the nucleophile is held constant, and the concentration of 2-(Chloromethyl)-6-methoxypyridine is varied systematically (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M).
-
Series B (Varying Nucleophile): Set up a second series of NMR tubes where the concentration of the substrate is held constant, and the concentration of the nucleophile is varied over the same range.
-
-
Data Acquisition: Initiate each reaction by adding the final component and immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes) at a constant temperature.
-
Data Analysis: Integrate the signal of a characteristic proton on the product and compare it to the integration of the internal standard. Plot the concentration of the product versus time for the initial, linear phase of the reaction to determine the initial rate (v₀) for each experiment.
-
Mechanistic Confirmation: Plot log(v₀) versus log([Substrate]) for Series A and log(v₀) versus log([Nucleophile]) for Series B. A slope of approximately 1 for both plots confirms a first-order dependence on each reactant, and thus an overall second-order reaction, which is the expected outcome for an Sₙ2 mechanism.
Caption: Workflow for kinetic analysis.
Safety and Handling
While specific toxicity data for this compound is limited, compounds containing the chloromethylpyridine scaffold are generally treated as hazardous.[5][6][7] They are often classified as irritants and potentially harmful.
-
Hazards: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[2][5][6] It can be harmful if swallowed.[2][5] As an alkylating agent, it should be handled as a potential mutagen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[7] Work should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.
Conclusion
The mechanism of action of this compound is defined by its chemical reactivity as an electrophilic alkylating agent. The chloromethyl group, activated by the electronic properties of the substituted pyridine ring, readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. This reactivity makes it a valuable synthetic intermediate for the covalent introduction of the (6-methoxypyridin-2-yl)methyl moiety onto a wide range of nucleophilic substrates. Understanding this fundamental mechanism is critical for its effective and safe application in drug discovery and development.
References
- 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | 2243512-09-4 | Benchchem. (URL: )
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID - PubChem. (URL: [Link])
- 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6 - Career Henan Chemical Co. (URL: [Link])
- Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - RSC Publishing. (URL: [Link])
- 2-Chloro-6-methoxypyridine Safety Data Sheet - Jubilant Ingrevia Limited. (URL: [Link])
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P
- 2-(CHLOROMETHYL)-6-METHYLPYRIDINE HYDROCHLORIDE - precisionFDA. (URL: [Link])
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: [Link])
- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])
- 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem. (URL: [Link])
- Electrophilic substitution reactions - pyridine - YouTube. (URL: [Link])
- 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride - ChemBK. (URL: [Link])
- A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity - PubMed. (URL: [Link])
- Electrophiles and Reactivity - YouTube. (URL: [Link])
Sources
- 1. 2-(chloromethyl)-6-methoxypyridine, CasNo.405103-68-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
"2-(Chloromethyl)-6-methoxypyridine hydrochloride" synthesis pathway overview
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Pyridine Intermediate
This compound is a key heterocyclic building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on a pyridine core, makes it a versatile intermediate for introducing the 6-methoxypyridin-2-yl)methyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, delving into the mechanistic rationale behind procedural choices and offering detailed, field-proven experimental protocols for its preparation.
Primary Synthetic Pathway: From Carboxylic Acid to Chloromethyl Pyridine
The most robust and widely employed synthetic route to this compound commences with 6-methoxypyridine-2-carboxylic acid (also known as 6-methoxypicolinic acid). This strategy is favored for its logical progression, starting with a stable, commercially available precursor and proceeding through two distinct, high-yielding transformations: reduction and chlorination.
Conceptual Workflow of the Primary Synthesis
Caption: Primary synthetic pathway from 6-methoxypicolinic acid.
Step 1: Reduction of 6-Methoxypyridine-2-carboxylic Acid
The initial step involves the reduction of the carboxylic acid functional group to a primary alcohol. The choice of reducing agent is critical to ensure selectivity and high conversion without affecting the pyridine ring or the methoxy group.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: While various reducing agents can effect this transformation, lithium aluminum hydride (LiAlH₄) and borane complexes like borane-tetrahydrofuran (BH₃·THF) are the most effective and commonly used for reducing carboxylic acids. LiAlH₄ is a powerful, non-selective reducing agent that requires anhydrous conditions and careful handling. BH₃·THF offers a milder alternative, with excellent selectivity for carboxylic acids over many other functional groups.
-
Solvent System: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory, especially with LiAlH₄, to prevent violent quenching of the reagent.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the resulting aluminum or borate complexes to liberate the alcohol product.
Step 2: Chlorination of 2-(Hydroxymethyl)-6-methoxypyridine
The conversion of the intermediate alcohol, 2-(hydroxymethyl)-6-methoxypyridine, to the target chloromethyl derivative is a pivotal step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts.[1][2]
Mechanistic Insight: The SNi Reaction
The reaction of an alcohol with thionyl chloride proceeds via the formation of a chlorosulfite intermediate.[2] In the absence of a base like pyridine, this intermediate can collapse in a concerted fashion, where the chlorine is delivered from the same face, leading to retention of configuration. This is known as the SNi (Substitution Nucleophilic internal) mechanism. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently evolve from the reaction mixture, driving the equilibrium towards the product.[3]
Caption: Simplified mechanism of alcohol chlorination using SOCl₂.
Causality Behind Experimental Choices:
-
Reagent: Thionyl chloride is highly effective and its use results in volatile byproducts that are easily removed.[1][3]
-
Solvent: A non-protic solvent like dichloromethane (DCM) or chloroform is typically used to dissolve the starting material and facilitate a smooth reaction.[4]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.[5]
Step 3: Formation of the Hydrochloride Salt
The free base, 2-(chloromethyl)-6-methoxypyridine, is often an oil and can be unstable upon storage. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This is typically achieved by treating a solution of the free base with hydrogen chloride, either as a gas or dissolved in an appropriate solvent like diethyl ether or isopropanol.
Alternative Synthetic Strategies
While the reduction-chlorination sequence from 6-methoxypicolinic acid is predominant, other routes have been explored, often starting from more readily available pyridine derivatives. One such approach begins with 2-methyl-6-methoxypyridine.
Pathway from 2-Methyl-6-methoxypyridine
This strategy involves the direct chlorination of the methyl group. However, direct free-radical chlorination of a methyl group on a pyridine ring can be challenging and may lead to side reactions or require harsh conditions.[6] A more controlled, multi-step sequence is often preferred, analogous to syntheses of similar compounds:[7]
-
N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide using an oxidant like hydrogen peroxide in acetic acid.[7]
-
Rearrangement/Acetoxylation: The N-oxide is then treated with acetic anhydride, which leads to a rearrangement, yielding 2-(acetoxymethyl)-6-methoxypyridine.
-
Hydrolysis: The acetate ester is hydrolyzed under basic conditions to afford 2-(hydroxymethyl)-6-methoxypyridine.
-
Chlorination: The resulting alcohol is then chlorinated as described in the primary pathway.[7]
This alternative, while longer, can be advantageous if 2-methyl-6-methoxypyridine is a more economical starting material than the corresponding carboxylic acid.
Detailed Experimental Protocols
The following protocols are presented as a cohesive workflow for the primary synthetic pathway.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Protocol 1: Synthesis of 2-(Hydroxymethyl)-6-methoxypyridine
-
Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 6-methoxypyridine-2-carboxylic acid (15.3 g, 0.1 mol).
-
Dissolution: Anhydrous tetrahydrofuran (THF, 200 mL) is added, and the mixture is stirred to form a suspension.
-
Reduction: The flask is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran complex (1.0 M in THF, 120 mL, 0.12 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux (approx. 66 °C) for 4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Work-up: The reaction is cooled to 0 °C, and methanol (20 mL) is added cautiously to quench the excess borane. The mixture is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield 2-(hydroxymethyl)-6-methoxypyridine as a crude oil, which is used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Setup: A dry, 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere is charged with the crude 2-(hydroxymethyl)-6-methoxypyridine from the previous step.
-
Dissolution: Anhydrous dichloromethane (DCM, 200 mL) is added, and the solution is cooled to 0 °C in an ice bath.
-
Chlorination: Thionyl chloride (11.0 mL, 0.15 mol) is added dropwise over 20 minutes. A gas trap is used to neutralize the evolving HCl and SO₂.
-
Reaction: After addition, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours. TLC is used to monitor the disappearance of the starting alcohol.
-
Isolation of Free Base: The solvent and excess thionyl chloride are removed under reduced pressure. The residue is redissolved in diethyl ether (150 mL) and washed carefully with a cold, saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases. The organic layer is then washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Salt Formation: The ethereal solution is cooled to 0 °C, and a 2.0 M solution of hydrogen chloride in diethyl ether is added dropwise with vigorous stirring until no further precipitation is observed.
-
Final Product Isolation: The resulting white precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to afford this compound as a stable, white solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the primary synthetic pathway.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Reduction | 6-Methoxypicolinic acid, BH₃·THF | THF | 0 to 66 | 4-6 | ~90-95 (crude) |
| Chlorination | 2-(Hydroxymethyl)-6-methoxypyridine, SOCl₂ | DCM | 0 to 25 | 2-3 | ~85-90 (as HCl salt) |
| Overall | ~75-85 |
References
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-SKeKng4KSoZQuHm2f6TBNFhPxCD_tRzGHkc7DWTfmfD8iB6w-Ofqz7bs1NtUahph8RuunpfPJY6A1ko0teGMjensC5HoKuU8UU87ymleVHqL_tCS-Nv82E6lGdoW1FwyT7G4mfi1VkWc4nM=]
- Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4dT_a35A23CS9Z6SzjtbpPBfqfObExUe3i62H3hXFg5oom2FvhHMRSv04Zj8bHmc8p_g-SPd3bP0k7xrz6XMOp8veS2sv7umx-0nLUHBLlR82QZny6Q0E28h2fBNfxDf0V4oGHLDswA47e1-v5IF10N42vS2y]
- METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwZjT5DO878Kxh5Q7_dKmebzWjXufP-sVnZ-mNKn_IXIW1fYKva_Q2hzfDs4XOUfFyg9Ide4FfGA0TXg4LzajJHiUwORuytFH7-i2V1h6WPZnCnfu1nEBDC1Hl5Y3YgqxY0ezE8YvEISWEVhDcUmMblE3xUfOKXkHsLoVuLOaab1spp-lU6Z66qw==]
- 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe7wXU1r5NJllTWj8JrSp7c_gOrMRQ_SXt615B0t4ATPbki7C8MI0ItAd_YpMLf_xU4FIuJMhs3LU1sKrW3sImu4qc3m22n7Z9fwaQ0Z9b8zpGUZbWDxKm2wHjt4nZTSD2IxfYQw==]
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuoPF4wl7vPCLp3MLjFqAzXwnJKX3z8lrVRR36KElD3JczK4AXI4gcKNtD2hPqrJVsySMob-mC6m3UphdW9tdufk6sWC4w4srF_cOxb7TLcpVswhiJWolSTNl98V28AFQG7do9A47on4GD96g=]
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeaDkBhbwtKBLv7xjUNHid2FaI3DqImZRZ3CmnsxjFwyPQz9En8FeLwl_Pxdgm_ecEmKTfzXtt6Epg_ywJIUzR3QNiXkETcZOpJ1p3ycR8UE9u_0AP0osjFPJWXkwy-VJmmQsGImyDHPKByFSKcoTJ]
- A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVIZsnJJieLc4q_knHSCuIxfIxbUKZB8DXQpDKxdQNCFeP1ADyTKQ99Fd6Iph17YG1CajAV4ujelQMHCH5DKp0dBinpOmeinOqV0hUnWspjCoAUv0f9ZB7qvazlbH5XUYx-J575exh1FI4cb8Od5INtLfwUTzSw2TRMjhqG8YhzBApJzM9CMJAmA-WUurAqOQ_2_pIe6ExMLcsUs3nGAoOXXfcUBlO31BCWeAeP_YXfHMM5hz5a7GGb1ti53w2ELKzJxqQ5_scQkg3kE7wXLvTm28RGpBqEk3TfwuGRDU=]
- How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyh7-nA3wY0eEWUkzVvOcMTui-IdzLxRB_jY4K11uOmj1uX2dK7tOQBD80HIwsSb3w4ai7C7UCDXrSUu_Ki6c2rY04AWIbOQJGtdTvbqdiSN0Nwz_rBcw7VZ6tLre8hn-RdfT9Wb1hd4LoNnwv27ODXAFE8zbkBkQUdbKhLZQPN7hOSpVcgLDxrEE=]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJxneOLK5hJBBfJR5zhXZqGeJchPi8xKBvHzWL2WjCQ1iTO__8KEU0MFE5hzJP-82lrqe-vSTVkQ9ksTEiXNW4DJqu-FHzJ0d6t-CH_wQJRpbojK5CnLF8ULCLyn8CRDPCvKerB3bSn6-kXNI=]
- The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Journal Article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbUMH4ciRP2aZduU7lbyuqXeaHyJHwC_wSS0Q-WlG8L1FF7UFqYZAggQvBwd91NLPIum-LQJVgphT3sYFigl2hLTyYg8LpxF1_m5EAwL7skwOWPOX1Q0XyV8AagFPKzb7tmkenldwtYusHNEXVHS19FkpabuUxLl97t3ooVy8t7nez5FJ3rOgfq5AiCIZ-lxVC8b25Dkq-DazYdZkmc8yzlqY51afVQCg7cLPQqy0TgvBtJl544mugRpgEmwS9zoM=]
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJdU5OX0oqZZ18dWuaY1Jg-c0shwQ-Hxp9tZ8pGbXyrmMh6TtUj1UT6rvU9BxU7ip_G8lIGbp1Syxh14Jv8rWMc1grqxy3dbcb5EYLiyQT9urHP4mfObbaSEP3rplT66Y8qJyxvnUczmw=]
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal Article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl_Fx80MFdZQL-T5Y8okVbFc6WpTkU_Z6xFE6Y4Jy7wTbhJQC9qkxF7x71tqO6n-PqEH8OuMCP_ghgfjZProD7-qUpl9tyQXQZsaLi0_8Q1PdNwEnC4B0QAOwuCboY257veqC4SLnrdmqsns62vc_OMnX-1fG59EU=]
- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Journal Article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlWaIkIOvXAwkKWhoStlRHLI26Fcq6I_GKJdDFBLeadAnTSMbYWbR_aXz9Y4kILDVw1qT31VPJjr_j2amqDR4OU1z8oTS3h6R4Tf1el4z_jJvwKepzmyUeqSGTwTwjtSN1j5i6PV6dqX1FZh3JPy1iMPiZC4M=]
- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBiPUzYwIkGigoCyXUM3dNVl6HccVvCDUcBOwj4PEcMh6OemHBfheDuiF18GqFRBbEyeFTHBppXXURsH1vU5Xj3FCYMBNa4PqRZ55uLZzPOr205BHIa19FEmUy5GyetDJ_ffQfGPmyoanljFS5TmH0XuPIUKGhqGsIdjJIwRwVhsjXvpTv-A1Aq20=]
- 2-Chloro-6-methoxypyridine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqoT1O86-qiP0gSBYRHN2POKv3CMHe2ZkhlxzKapXRleY55iYZXyvFrWbgY7utVp2BUWZmDksDNuYgfDwvm3RbzuQTkPufLvCeqJ62lpQqFbObf2enumeAJeaH00WcHJ2h_JjeZu_IioMvz5csxmqmWa0uiJDDq1mmZ3x9I0eG]
- Hammick reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZZgM1X78Yo08YyReSjEMppSBRrQNefl0f1oSN8dOI9E-Mc8w9S7iFz3ZcuPzLl-cAaP6nR7QYjYi5MbibJw7FeVMk_WY5oDiwp4GhiUrvbHYvcHcDcjiFcUUzA7O_hygtqaeJwmL5UY=]
- Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBJalMqCjq14AdJsOCE06x2DayvwMbHKnxGy46R4OqpxScu_vICf8xAyhDDBIxoDkkrTBDvVXPWMcgkqJoioxlJtuTnNOS8kzNATSGhoipBxqlgCxTACyF_TaT-4yuyKFP4KraM033SudGNUYeRjPfEBhD9AKI-O2sYY-bZvMkoafMef5WjePES6fwkuUVdR-beg_ybx_6]
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC2o3HeZw9iq9eu_YefnFCMGnAdeeoHzbYtxh3uHQo9zwIwe7Gs7DkTMn4I8V_MYlQTYguPT50KQYXgG5kKMlJfqKkQ7l0-7jFtMg5ShS8n4S53uwELyM8PlnSrU4pr18r75pM2TQAavLORGApCGCF-9rvUvCc877EgXcxhHAemiqoQGojLth5XG_B1glFHeZQOnF0sgHY-2QjFkwgO5ELa6WweelE07eCDza--3tewYAUmVAzxRs5PUCmRSHYJ6lReWpM3LFyi5VR0N2fMEJm]
- The reductive cleavage of picolinic amides. David Spring's group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7U9Cy0zqv0VEL1_TTGM3Oaq5y-xjlgZ9Wrlg08bNUyqyhQy4M1HBNMdoXhlB5nWv31KZlo9MhGFTpkqDY-7bP2i9sy5NQ7fs5WwPwo-nkUdHjCa9RzDadR0bCabnEezvu49416Kz59h9NHf8V73ymtbx86KtSC4BWocx7]
- Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVq78535Wy89WrRlnQgcw77mUBWQWpj4dG1Z8KiKXH5eB1-4IYyuOsfE80wS5X5-7valhj4dHa74U95-iBWIAlwWRs4NXiT-MJwXyqfcPoJIxd8WwRQRDaZvyhqlhFBHBOnIbStKNlR5WRZhZ_JDfG0hiFVCZPEWFCM9QaqLQD5fyZy_prmf5gyhzKsJdPFwniVpx0]
- 6-Methoxypyridine-2-carboxylic acid 97%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbtnd7kOCCHIdBeoEZBszeEKCV84d-iLVeFDt5WPAFTsyCVK_AucAkDCbiqVUfmLDaKkhbPU0JExHSRp0qLFLNed1opZab8rqvoX2mFCG2r2e5BcNlqW9agdDPRwQqLgSbps_BRGPsdBJY8AxfDO00M6sIbQ==]
- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9a22E8sqFeeCkobz_fzbOGhcXGfWyFUTdQQFwdXrpKhLy_zjXru8AjE8XnkMKOZkPIFa-cTIU3vSXzok9bhqZPSR7NDKkCO5tmMmsAljzcIqGtrzH_e5jRYHeV5UhAn6XZCGduMg=]
- 2-Picolinic acid synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqlOb7AekYAf20kIc0d0eY6clCpBXSl8GfWQyN2lzauNIzoxGiEoiWynR7TSRwfm0BUfqApx-VSkWZPQ20xV-yI5imjf5kESdBwOV5IX_-FK6aIHXH65Zq6c2bxv8s8uThgspL3z0Ze9h9M7OShoEp35apl4Ik]
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1G46jTkOYSd5MOQ3t3b1pVxNi0if6o3n_FueTtMHKDV-eGQxao_FwqoVgsb2A54zNPlssZK5RsHM7iFQT5oMMgni0YqNXpWdOIPYW2jYXGSKwDuV60N6G5kWRGipjZuzfpPae64oLFYMWxfMw2T3VIduDayOHcQ-qIdUQUjpy9R3KqNLX75oPfxhsVDeICxf1HnI=]
Sources
- 1. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride: A Versatile Electrophile in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, pyridine derivatives are foundational building blocks for creating complex, biologically active molecules.[1] Their unique electronic properties and the ability to undergo a wide array of chemical transformations make them indispensable scaffolds in drug discovery. Among these, 2-(Chloromethyl)-6-methoxypyridine hydrochloride emerges as a highly valuable and reactive intermediate.
This technical guide offers a comprehensive exploration of this compound, focusing on its core reactivity, applications in synthesis, and practical, field-proven insights for its use. The compound's structure features a pyridine ring functionalized with a reactive chloromethyl group at the 2-position and an electron-donating methoxy group at the 6-position. The chloromethyl group serves as a potent electrophilic site, enabling the facile introduction of the "6-methoxy-pyridin-2-ylmethyl" moiety into a diverse range of molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of this compound and its corresponding free base are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 864264-99-3 | [2] |
| Molecular Formula | C₇H₉Cl₂NO | - |
| Molecular Weight | 194.06 g/mol | - |
| Appearance | Solid | [2] |
| Boiling Point (Free Base) | 216 °C at 760 mmHg | [3] |
| Density (Free Base) | 1.173 g/cm³ | [3] |
| Flash Point (Free Base) | 84.4 °C | [3] |
Part 1: Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. This functional group behaves as a potent electrophile, analogous to a benzyl chloride, making it an excellent substrate for nucleophilic substitution (SN) reactions.
Causality of Reactivity: The chlorine atom, being highly electronegative, polarizes the C-Cl bond, rendering the benzylic-like carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The adjacent pyridine ring can stabilize the transition state of the substitution reaction. The hydrochloride salt form ensures stability for storage; however, in reaction, a base is typically required to neutralize the HCl and liberate the nucleophile for the reaction to proceed efficiently.
The general mechanism involves the attack of a nucleophile (Nu:⁻) on the electrophilic methylene carbon, leading to the displacement of the chloride leaving group. This process forges a new carbon-nucleophile bond.
Figure 1: General mechanism for nucleophilic substitution.
Part 2: Key Applications in Organic Synthesis
The primary role of this compound is as a versatile alkylating agent. It efficiently reacts with a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles, providing a reliable route to a variety of substituted pyridine derivatives.
Application 1: N-Alkylation of Amines and Heterocycles
The formation of C-N bonds via alkylation is a cornerstone of pharmaceutical synthesis. This reagent is an excellent choice for alkylating primary and secondary amines, anilines, and the nitrogen atoms of various heterocyclic systems. Such reactions are pivotal for building the core structures of many active pharmaceutical ingredients (APIs).
Illustrative Protocol: Synthesis of an N-Alkylated Pyridine Derivative
This protocol describes the chlorination of a hydroxymethylpyridine to produce the reactive chloromethyl intermediate in situ or isolated, which is then used for alkylation. We will focus on the chlorination step as a self-validating system for producing the reactive agent.
Objective: To synthesize 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride from its corresponding alcohol.
Reagents & Materials:
-
4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Argon or Nitrogen atmosphere
-
Round-bottom flask, magnetic stirrer, dropping funnel
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere of argon, dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (e.g., 25.1 g, 0.15 mol) in anhydrous dichloromethane (400 mL).[4]
-
Addition of Chlorinating Agent: Prepare a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL). Add this solution dropwise to the stirred alcohol solution over 30 minutes at room temperature.[4]
-
Reaction: Stir the reaction mixture for an additional 30 minutes at room temperature after the addition is complete. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Upon completion, remove the solvent (DCM) and excess thionyl chloride under reduced pressure using a rotary evaporator.[4]
-
Purification: Suspend the resulting solid residue in hexanes (200 mL) and stir vigorously. Collect the solid by filtration.
-
Drying: Wash the solid product with additional hexanes (50 mL) and air-dry to yield the final product as a white solid (Yields are reported to be quantitative).[4]
The resulting chloromethyl compound is now ready for subsequent N-alkylation reactions, typically by reacting it with a desired amine in the presence of a non-nucleophilic base like potassium carbonate or triethylamine in a polar aprotic solvent such as DMF or acetonitrile.
Figure 2: Workflow for the synthesis of the reactive chloromethyl intermediate.
Application 2: O- and S-Alkylation
Beyond C-N bond formation, this compound is an effective reagent for the alkylation of oxygen and sulfur nucleophiles to form ethers and thioethers (sulfides), respectively. These moieties are prevalent in pharmaceuticals and agrochemicals.
-
O-Alkylation: The reaction with alcohols or phenols, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), yields the corresponding pyridyl methyl ethers. The choice of base is critical; stronger bases like NaH are used for less acidic alcohols, while weaker bases like K₂CO₃ are suitable for more acidic phenols.[5]
-
S-Alkylation: Thiols are excellent nucleophiles and react readily with this reagent. The reaction is often carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion, leading to high yields of the corresponding thioether.[6] This transformation is generally very efficient due to the "soft" nature of the thiolate nucleophile.
General Protocol Considerations for O/S-Alkylation
-
Deprotonation: The nucleophile (alcohol, phenol, or thiol) is first treated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) in an aprotic solvent (e.g., DMF, THF, Acetone) to generate the corresponding alkoxide, phenoxide, or thiolate.
-
Alkylation: this compound is added to the solution of the nucleophile. The hydrochloride salt is often used directly, as the base in the reaction mixture will neutralize it to the active free base form.
-
Reaction Conditions: The reaction is typically stirred at temperatures ranging from room temperature to moderate heating (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to provide the crude product, which is purified by column chromatography or recrystallization.
Part 3: Synthesis of the Reagent
A robust and scalable synthesis is crucial for any key intermediate. A plausible and common industrial route to 2-(chloromethyl)pyridine hydrochlorides involves a multi-step sequence starting from a readily available picoline (methylpyridine) derivative.[7]
Figure 3: Plausible synthetic pathway to the title compound.
This synthetic sequence leverages well-established transformations on the pyridine core:
-
N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide. This activates the methyl group at the 2-position for further functionalization.[7]
-
Acetoxylation: The N-oxide undergoes rearrangement in the presence of acetic anhydride to yield the acetoxymethyl derivative.
-
Hydrolysis: The acetate ester is hydrolyzed under basic conditions to afford the key intermediate, 2-(hydroxymethyl)-6-methoxypyridine.
-
Chlorination: The final step is the conversion of the primary alcohol to the chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, which also generates the hydrochloride salt.[4][8]
Part 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of this compound are essential for ensuring laboratory safety. The compound is classified as an irritant and is harmful if swallowed.
| Safety Information | Details |
| Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Hazard information is based on data for structurally similar compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) for CAS 864264-99-3).[2][9]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid generating dust. Handle as a solid and weigh carefully.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a potent and versatile synthetic intermediate whose value is defined by the electrophilic nature of its chloromethyl group. It provides a reliable and efficient method for introducing the 6-methoxypyridin-2-ylmethyl scaffold into target molecules. Its primary application as an alkylating agent for a wide range of N, O, and S nucleophiles makes it a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. A thorough understanding of its reactivity, synthetic routes, and safety protocols, as outlined in this guide, will empower researchers to effectively harness its synthetic potential.
References
- BenchChem. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Hang, D. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents.
- PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
- Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery.
- BenchChem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN J. Chem.
- Combi-Blocks. (n.d.). Safety Data Sheet: this compound.
- da Silva, W. R., et al. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
- Kazemi, F., & Jamali, S. (2015). Alkylation of Thiols in Green Mediums.
- Oki, T., et al. (2015). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. Chemical & Pharmaceutical Bulletin.
- Career Henan Chemical Co. (n.d.). 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6.
- Wang, W., et al. (2021).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 2-(chloromethyl)-6-methoxypyridine, CasNo.405103-68-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. fishersci.pt [fishersci.pt]
An In-depth Technical Guide on the Reactivity of 2-(Chloromethyl)-6-methoxypyridine hydrochloride with Nucleophiles
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)-6-methoxypyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its value stems from a unique structural arrangement: a pyridine ring substituted with a reactive chloromethyl group and an electron-donating methoxy group. This guide provides a comprehensive technical overview of its reactivity profile, with a specific focus on nucleophilic substitution reactions. We will explore the underlying mechanistic principles, survey its reactions with a variety of nucleophiles, present detailed experimental protocols, and discuss its significance in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.
Introduction: The Molecular Profile of a Versatile Electrophile
This compound has emerged as a valuable intermediate for the synthesis of a wide range of organic compounds, particularly in the development of new pharmaceutical agents.[1] Its utility is anchored in the predictable and efficient reactivity of the chloromethyl group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing appropriate reaction conditions and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 405103-68-6 (for free base) | [2] |
| Molecular Formula | C₇H₉Cl₂NO | N/A |
| Molecular Weight | 194.06 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| Solubility | Soluble in water, methanol, and DMF | N/A |
Structural and Electronic Features Influencing Reactivity
The reactivity of 2-(chloromethyl)-6-methoxypyridine is primarily dictated by the chloromethyl group at the 2-position of the pyridine ring. This group is highly susceptible to nucleophilic attack, behaving similarly to a benzylic halide. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophiles.
Conversely, the methoxy group at the 6-position is an electron-donating group, which can influence the overall electron density of the pyridine ring. The presence of the methoxy group is a key feature in many approved drugs, impacting ligand-target binding, physicochemical properties, and metabolic parameters.[3]
Importance in Medicinal Chemistry and Organic Synthesis
The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[4] The ability to functionalize this core selectively is therefore of high importance. This compound serves as a key electrophilic precursor for introducing the 6-methoxypyridin-2-ylmethyl moiety into various molecular structures.[5] This reactivity allows for the construction of diverse compound libraries for screening and lead optimization in drug discovery programs.[4]
Core Reactivity: Mechanistic Considerations
The Sₙ2 Pathway: A Predominant Mechanism
The primary reaction pathway for 2-(chloromethyl)-6-methoxypyridine with nucleophiles is the Sₙ2 (bimolecular nucleophilic substitution) reaction.[6] In this mechanism, the nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride ion in a single, concerted step.
The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Factors that favor the Sₙ2 mechanism include the use of a good, unhindered nucleophile and a polar aprotic solvent.
Influence of the Hydrochloride Salt Form
2-(Chloromethyl)-6-methoxypyridine is often supplied as its hydrochloride salt. In this form, the pyridine nitrogen is protonated, which can influence the reactivity of the molecule. The protonated form may be less soluble in non-polar organic solvents. Typically, a base is required in the reaction mixture to neutralize the hydrochloride and liberate the free base form of the pyridine for the reaction to proceed efficiently.
Reaction Landscape: A Survey of Nucleophilic Partners
The versatility of this compound is demonstrated by its reactivity with a wide array of nucleophiles.[7]
N-Nucleophiles: Amines, Anilines, and Heterocycles
Primary and secondary amines are excellent nucleophiles for reaction with 2-(chloromethyl)-6-methoxypyridine. These reactions are commonly used to form 2-aminomethyl-6-methoxypyridine derivatives, which are important intermediates in the synthesis of various biologically active compounds.
-
Reaction Profile: The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the generated HCl.
O-Nucleophiles: Alcohols, Phenols, and Carboxylates
The reaction with O-nucleophiles, particularly under basic conditions, leads to the formation of ethers (Williamson ether synthesis) and esters.
-
Reaction Profile: Alcohols and phenols react in the presence of a strong base (e.g., sodium hydride) to form the corresponding alkoxide or phenoxide, which then acts as the nucleophile. Carboxylate salts can also be used to form esters.
S-Nucleophiles: Thiols and Thiophenols
Thiols and thiophenols are generally excellent nucleophiles and react readily with 2-(chloromethyl)-6-methoxypyridine to form thioethers.[7] Thiolates, the conjugate bases of thiols, are highly reactive soft nucleophiles.[8]
-
Reaction Profile: These reactions are often fast and can be carried out under mild conditions, typically in the presence of a base to deprotonate the thiol.
Experimental Design and Protocol Validation
General Considerations for Reaction Setup
-
Solvent: A polar aprotic solvent (e.g., DMF, acetonitrile, acetone) is generally preferred to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Base: A base is required to neutralize the hydrochloride salt and any HCl generated during the reaction. Common choices include potassium carbonate, sodium carbonate, or triethylamine.
-
Temperature: Reactions are often performed at room temperature, but gentle heating may be required for less reactive nucleophiles.
-
Monitoring: Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step-by-Step Experimental Protocol: A General Guideline for Nucleophilic Substitution
The following is a generalized protocol for the reaction of this compound with a generic nucleophile.
-
Preparation: To a solution of the nucleophile (1.1 equivalents) in a suitable solvent (e.g., DMF), add a base (1.2 equivalents, e.g., K₂CO₃).
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Safety, Handling, and Storage
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a highly versatile and reactive building block that plays a crucial role in modern organic synthesis and drug discovery. Its predictable reactivity via the Sₙ2 pathway with a wide range of nucleophiles allows for the efficient construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in the synthetic chemist's toolbox is set to increase.
References
- Benchchem. (n.d.). 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride.
- Lookchem. (n.d.). Cas 405103-68-6, 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Alchem Pharmtech. (n.d.). CAS 405103-68-6 | 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Benchchem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Lopachin, R. M., & Gavin, T. (2014). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1645-1660.
Sources
- 1. Cas 405103-68-6,2-(CHLOROMETHYL)-6-METHOXYPYRIDINE | lookchem [lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to the Research Applications of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride
Abstract
This technical guide provides an in-depth exploration of 2-(Chloromethyl)-6-methoxypyridine hydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will dissect its chemical properties, reactivity, and, most importantly, its diverse and potent research applications. This document moves beyond a simple cataloging of facts to offer a field-proven perspective on why and how this versatile synthon is leveraged in the creation of complex, biologically active molecules. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the mechanistic pathways influenced by the unique structural attributes of this compound.
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its structure is characterized by a pyridine ring functionalized with a reactive chloromethyl group at the 2-position and an electron-donating methoxy group at the 6-position. The hydrochloride salt form enhances its stability and handling properties.
The strategic placement of these functional groups imparts a unique reactivity profile to the molecule. The chloromethyl group serves as a potent electrophilic site, highly susceptible to nucleophilic attack, making it an ideal handle for introducing the pyridyl-methyl moiety into a wide array of molecular scaffolds. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring, modulating its reactivity and the properties of the final compounds.
This guide will illuminate the synthetic utility of this compound, with a focus on its applications in medicinal chemistry and agrochemical research, providing practical insights for its effective implementation in the laboratory.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 864264-99-3 | [2] |
| Molecular Formula | C₇H₉Cl₂NO | [3] |
| Molecular Weight | 194.06 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl carbon.[4][5] This reaction is characterized by a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride leaving group.[6][7] The low steric hindrance around this primary carbon makes it an excellent substrate for SN2 reactions.[5]
This reactivity allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds, making it a valuable tool for molecular elaboration.
Core Research Applications
The utility of this compound spans several key areas of chemical research, primarily driven by its ability to serve as a scaffold in the synthesis of complex organic molecules.
Medicinal Chemistry: A Scaffold for Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[8] this compound provides a direct route to incorporating a methoxypyridyl-methyl moiety, which can be found in various classes of therapeutic agents.
While many commercialized proton pump inhibitors like omeprazole and pantoprazole utilize pyridine intermediates with different substitution patterns, the core synthetic strategy is highly relevant to this compound.[9][10][11] These drugs function by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. The synthesis typically involves the coupling of a substituted pyridine, like 2-(chloromethyl)pyridine derivatives, with a benzimidazole thiol.[12][13][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. 2-(Chloromethyl)-5-methoxypyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chembk.com [chembk.com]
- 12. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 13. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 14. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
"2-(Chloromethyl)-6-methoxypyridine hydrochloride" review of literature
An In-depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride: Synthesis, Reactivity, and Applications
Introduction: A Versatile Pyridine Building Block
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Its structure, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on a pyridine core, makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base.
This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this key building block. We will delve into the mechanistic rationale behind its synthesis and reactions, offer detailed experimental protocols, and discuss its strategic use in the development of pharmacologically active agents.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 864264-99-3 | [1] |
| Molecular Formula | C₇H₉Cl₂NO | [2] |
| Molecular Weight | 194.06 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 120-122 °C | [5] |
| Solubility | Soluble in water. Soluble in DMF, DMSO, and Ethanol.[6][7] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, (6-methoxypyridin-2-yl)methanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.
Mechanism of Chlorination with Thionyl Chloride
The reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. The pyridine nitrogen is protonated by the generated HCl, which also activates the substrate. In the key step, the chloride ion attacks the carbon of the chlorosulfite ester, leading to the desired chloromethyl product with the release of sulfur dioxide and another equivalent of HCl.
Caption: Mechanism of alcohol chlorination using thionyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established synthetic methods.[8]
Materials:
-
(6-methoxypyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve (6-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of thionyl chloride (1.05 - 1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: Suspend the resulting solid residue in hexanes and stir vigorously for 30 minutes. Filter the solid, wash with a small portion of cold hexanes, and dry under vacuum to yield this compound as a white to off-white solid.
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents moisture from reacting with thionyl chloride, which would quench the reagent and generate excess HCl.
-
Anhydrous Solvent: Dichloromethane is a good solvent for the reactants and is unreactive towards thionyl chloride. Its anhydrous form is critical to prevent side reactions.
-
Slow, Cold Addition: The reaction is exothermic. Slow addition at 0 °C controls the reaction rate, prevents overheating, and minimizes the formation of undesirable byproducts.
-
Hexane Wash: The hydrochloride salt product has very low solubility in nonpolar solvents like hexanes, while many organic impurities are more soluble. This wash effectively purifies the product.[8]
Chemical Reactivity and Safe Handling
The primary site of reactivity on this compound is the chloromethyl group. The carbon atom is highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This makes it an excellent alkylating agent for a wide range of nucleophiles.[9]
Caption: Nucleophilic substitution at the chloromethyl group.
This reactivity is the cornerstone of its utility, allowing for the facile introduction of the 6-methoxypyridin-2-ylmethyl moiety into various molecules. It is a key building block for creating pyridine-based derivatives with potential applications in oncology, inflammation, and central nervous system disorders.[3]
Safety, Storage, and Handling
As a reactive alkylating agent and hydrochloride salt, this compound requires careful handling.
Table 2: Safety and Handling Information
| Aspect | Recommendation | References |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat. Handle in a well-ventilated fume hood. | [10][11] |
| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [11][12][13] |
| First Aid | In case of contact, rinse affected area immediately and thoroughly with water. Seek medical attention. | [10] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents. | [7][12] |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [7][11] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [11] |
Application in Medicinal Chemistry: A Case Study
The utility of this compound is best illustrated through its application in the synthesis of pharmacologically active molecules. It serves as a key intermediate in the development of kinase inhibitors and other biologically active compounds.[3]
Case Study: Synthesis of a Pyridine-based Kinase Inhibitor Scaffold
In this workflow, the compound is used to alkylate a thiol-containing heterocycle, a common core in many kinase inhibitors. This reaction forms a stable thioether linkage.
Caption: Workflow for synthesizing a thioether-linked pyridine derivative.
Experimental Protocol: Alkylation of a Thiol Nucleophile
Materials:
-
This compound (1.0 eq)
-
Heterocyclic thiol (e.g., 2-mercaptobenzimidazole) (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Setup: To a solution of the heterocyclic thiol in DMF, add potassium carbonate. Stir the suspension at room temperature for 15 minutes.
-
Addition: Add a solution of this compound in a minimal amount of DMF to the suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final product.
Rationale:
-
Base: The base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic chloromethyl group. Two equivalents are used to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
Analytical Characterization and Purification
Ensuring the purity and identity of this compound is critical for its use in subsequent synthetic steps.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Expected characteristic signals include peaks for the methoxy group protons, the chloromethyl protons, and the aromatic protons on the pyridine ring.[14][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Table 3: Representative ¹H NMR Data (in CDCl₃) (Note: Shifts are approximate and can vary based on solvent and concentration. Data is extrapolated from similar structures.)
| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet |
| Chloromethyl (-CH₂Cl) | ~4.6 - 4.8 | Singlet |
| Pyridine Ring Protons | ~6.7 - 7.8 | Multiplets |
Purification Strategies
Crude this compound often contains unreacted starting materials or byproducts.
-
Solvent Washing: As described in the synthesis protocol, washing the crude solid with a non-polar solvent like hexanes or a mixture of acetone and petroleum ether is an effective first-pass purification.[16]
-
Recrystallization: For higher purity, recrystallization can be employed. A common technique involves dissolving the crude product in a minimal amount of a hot "good" solvent (like isopropanol) and then either cooling slowly or adding a "poor" solvent (like ether or hexanes) to induce crystallization of the pure compound.[16][17]
Conclusion
This compound is a foundational building block in modern organic synthesis. Its defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable handle for constructing complex molecules, particularly within the realm of pharmaceutical drug discovery. A thorough understanding of its synthesis, handling requirements, and reaction profile, as detailed in this guide, empowers researchers to leverage its full potential in creating novel compounds with significant therapeutic promise.
References
- Benchchem. 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | 2243512-09-4. URL: https://www.benchchem.com/product/b839603
- ChemicalBook. This compound - Safety Data Sheet. URL: https://www.chemicalbook.com/ProductMSDSDetailCB12662290_EN.htm
- Sigma-Aldrich. 2-(Chloromethyl)-6-methylpyridine hydrochloride. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641982
- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. URL: https://www.prepchem.com/synthesis-of-2-chloromethyl-pyridine-hydrochloride
- chemBlink. SDS of 2-Chloromethyl-6-methylpyridine, Safety Data Sheets, CAS 3099-29-4. URL: https://www.chemblink.com/sds/3099-29-4.htm
- CPHI Online. 2-Methyl-6-chloromethylpyridine hydrochloride. URL: https://www.cphi-online.com/kingfirst-chemicaljiangsuco-ltd-product-details/2-methyl-6-chloromethylpyridine-hydrochloride
- lookchem. 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS). URL: https://www.lookchem.com/sds/405103-68-6.html
- Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet. URL: https://www.jubilantingrevia.com/sites/default/files/2022-06/2-Chloro-6-methoxypyridine.pdf
- Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. URL: https://www.cionpharma.com/2-chloromethyl-4-methoxy-3-5-dimethylpyridine-hydrochloride.html
- Apollo Scientific. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/OR315373_msds.pdf
- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. URL: https://www.chemicalbook.com/synthesis/86604-75-3.htm
- MySkinRecipes. 5-(Chloromethyl)-2-methoxypyridine hydrochloride. URL: https://www.myskinrecipes.com/shop/166841-5-chloromethyl-2-methoxypyridine-hydrochloride.html
- PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/153259-31-5
- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/6959-47-3_1HNMR.htm
- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/17228-64-7_1HNMR.htm
- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/152730
- PubChem. 2-Chloro-6-methoxypyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/87009
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. URL: https://patents.google.
- Thermo Fisher Scientific. 2-Chloro-6-methoxypyridine, 98%. URL: https://www.thermofisher.
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. URL: https://patents.google.
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. URL: https://patents.google.
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. URL: https://patents.google.
- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%. URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/152730
- ChemBK. 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. URL: https://www.chembk.com/en/chem/86604-75-3
- Benchchem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. URL: https://www.benchchem.com/uploads/technical-guide/Stability_and_Storage_of_2-(Chloromethyl)pyrimidine_Hydrochloride.pdf
- ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. URL: https://www.researchgate.net/publication/235777771_Electronic_spectral_studies_of_2-chloro-6-methoxypyridine_in_various_solvents
- PubChem. 2-[5-(Chloromethyl)-2-pyridinyl]-6-methoxypyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11379327
- RASĀYAN J. Chem. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. URL: https://rasayanjournal.co.in/admin/php/upload/202_pdf.pdf
- Benchchem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. URL: https://www.benchchem.com/uploads/technical-support/Purification_of_4-(Chloromethyl)-2-methoxypyridine.pdf
- Career Henan Chemical Co. 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6. URL: https://www.chemical-reagent.com/products/2-chloromethyl-6-methoxypyridine_405103-68-6.html
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. URL: https://www.fishersci.com/msds?productName=AC434860010
- Sigma-Aldrich. 2-(Chloromethyl)-6-methoxypyridine. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751356
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. URL: https://www.fishersci.co.uk/store/msds?partNumber=17081734&productDescription=2-Chloromethyl-4-methoxy-3%2C5-dimethylpyridi+hydrochloride%2C+98%25%2C+Thermo+Scientific&vendorId=VN00033333&countryCode=GB&language=en
- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/86604-75-3
- ResearchGate. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. URL: https://www.researchgate.net/publication/383020967_PROCESS_OPTIMIZATION_AND_GREEN_CHEMISTRY_APPROACH_DURING_SYNTHESIS_AND_CHARACTERIZATION_OF_2-CHLOROMETHYL-35-_DIMETHYL-4-METHOXY_PYRIDINE_HYDROCHLORIDE
- CAS Common Chemistry. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. URL: https://commonchemistry.cas.org/detail?cas_rn=153259-31-5
- FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. URL: https://www.chemfaq.com/faq/how-is-2-chloromethyl-4-methoxy-3-5-dimethylpyridine-hydrochloride-synthesized
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-(chloromethyl)-6-methoxypyridine, CasNo.405103-68-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. 5-(Chloromethyl)-2-methoxypyridine hydrochloride [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. prepchem.com [prepchem.com]
- 6. cionpharma.com [cionpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.pt [fishersci.pt]
- 14. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 15. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 16. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Unseen Scaffold: A Technical Guide to 2-(Chloromethyl)-6-methoxypyridine Hydrochloride and its Historical Context in Drug Discovery
Foreword: The Architectural Elegance of Pyridine in Medicinal Chemistry
In the grand tapestry of pharmaceutical development, certain molecular motifs appear with remarkable frequency, serving as the foundational threads from which life-changing therapies are woven. The pyridine ring is one such privileged scaffold.[1][2][3] Its presence in vital natural compounds like niacin and pyridoxine, as well as its role in the ubiquitous redox cofactor NAD/NADH, has long signaled its biological significance.[1][3] For the medicinal chemist, the pyridine nucleus offers a compelling blend of aromaticity, aqueous solubility, and a rich electronic landscape that can be tailored through substitution to engage with a myriad of biological targets.[1][2] This guide delves into the historical and practical significance of a specific, yet illustrative, member of this family: 2-(Chloromethyl)-6-methoxypyridine hydrochloride . While not a household name in itself, its structural cousins have been pivotal in the creation of blockbuster drugs, and its own synthetic utility offers a compelling case study in the strategic design of pharmaceutical intermediates.
The Rise of Substituted Pyridines: A Legacy of Proton Pump Inhibitors
The story of 2-(chloromethyl)-alkoxypyridines in drug discovery is inextricably linked to the development of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The synthesis of blockbuster drugs like omeprazole and pantoprazole relies heavily on meticulously designed pyridine intermediates.[4][5][6] For instance, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a well-established, critical intermediate in the synthesis of omeprazole.[4][7] Similarly, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a key building block for pantoprazole.[5][8][9]
These compounds exemplify the strategic value of the chloromethylpyridine scaffold. The chloromethyl group at the 2-position serves as a highly reactive electrophilic handle, primed for nucleophilic substitution by a thiol, as seen in the synthesis of many PPIs. The alkoxy (methoxy) groups, in turn, modulate the electron density of the pyridine ring, influencing its reactivity and the properties of the final drug molecule. The hydrochloride salt form enhances the stability and handling of these often reactive intermediates.
While this compound itself is not cited as a direct precursor to a major commercial drug in the same vein as its isomers, its historical context is defined by the success of this chemical class. It represents a versatile, yet perhaps underexplored, variation on a theme that has proven immensely fruitful in medicinal chemistry. Its significance lies in its potential as a building block for novel therapeutics, leveraging the proven reactivity patterns of the 2-chloromethylpyridine core.
Synthesis and Mechanistic Considerations
The preparation of this compound follows a well-established synthetic logic for this compound class. The most common and industrially scalable approach involves the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-6-methoxypyridine.
Proposed Synthetic Pathway
The synthesis can be logically broken down into two primary stages: the formation of the hydroxymethylpyridine precursor and its subsequent chlorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, self-validating procedure derived from established methods for analogous compounds.[10][11][12]
Step 1: Synthesis of 2-(Hydroxymethyl)-6-methoxypyridine
-
N-Oxidation: To a solution of 2-methyl-6-methoxypyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed at elevated temperatures (e.g., 70-80°C) and monitored by TLC until the starting material is consumed.
-
Rearrangement: The crude N-oxide is then treated with acetic anhydride and heated to reflux. This effects a rearrangement to form 2-acetoxymethyl-6-methoxypyridine.
-
Hydrolysis: The acetate intermediate is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield 2-(hydroxymethyl)-6-methoxypyridine. The product can be extracted with an organic solvent and purified by distillation or crystallization.
Step 2: Synthesis of this compound
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser under an inert atmosphere, add an excess of thionyl chloride (SOCl₂) to an inert solvent such as toluene or dichloromethane.[10]
-
Addition of Alcohol: Dissolve the 2-(hydroxymethyl)-6-methoxypyridine from Step 1 in the same inert solvent. Add this solution dropwise to the stirred thionyl chloride solution, maintaining a low temperature (e.g., 0-10°C) to control the exothermic reaction. The causality here is critical: slow addition prevents the formation of impurities by controlling the reaction rate and temperature.[10]
-
Reaction and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently heat to reflux to ensure complete conversion. The completion of the reaction can be monitored by TLC or GC.
-
Product Precipitation: Upon completion, the solvent and excess thionyl chloride are typically removed under reduced pressure. The resulting solid residue is the crude hydrochloride salt. To purify, an anti-solvent like diethyl ether or hexane can be added to the concentrated reaction mixture to precipitate the product.
-
Final Purification: The precipitated solid is collected by filtration, washed with the anti-solvent to remove non-polar impurities, and dried under vacuum to yield this compound as a crystalline solid.
Causality and In-Process Validation
-
Choice of Chlorinating Agent: Thionyl chloride is preferred for this transformation because it reacts with the alcohol to form gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the workup. The in-situ generation of HCl also ensures the formation of the stable hydrochloride salt of the product.
-
Temperature Control: Maintaining a low temperature during the initial addition is crucial to prevent side reactions and degradation of the starting material and product.
-
Self-Validation: The protocol is self-validating through the physical state of the final product. The formation of a crystalline solid hydrochloride is a strong indicator of successful reaction and purity. Further validation should be performed using standard analytical techniques.
| Analytical Technique | Expected Result for Validation |
| ¹H NMR | Appearance of a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically downfield from the hydroxymethyl protons of the starting material. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the free base, 2-(chloromethyl)-6-methoxypyridine. |
| Melting Point | A sharp melting point is indicative of high purity. |
Role in Drug Discovery: A Versatile Electrophilic Building Block
The utility of this compound in drug discovery stems from its nature as a bifunctional building block. The chloromethyl group is a potent electrophile, while the pyridine ring can be further functionalized.
Caption: Key reaction pathways for this compound.
Nucleophilic Substitution Reactions
The primary application of this intermediate is in Sₙ2 reactions. The benzylic-like position of the chloromethyl group makes it highly susceptible to displacement by a wide range of nucleophiles:
-
Thiolates (R-S⁻): As demonstrated in the synthesis of PPIs, reaction with thiols (often in the presence of a base) provides a robust method for forming thioether linkages, which are common in many pharmaceutical agents.
-
Alkoxides (R-O⁻) and Phenoxides (Ar-O⁻): This allows for the construction of ether linkages, connecting the pyridine core to other fragments of a target molecule.
-
Amines (R-NH₂): Reaction with primary or secondary amines yields the corresponding aminomethylpyridine derivatives, a common structural motif in bioactive compounds.
Potential Therapeutic Applications
Based on the established biological activities of substituted pyridines, this compound could serve as a starting point for the synthesis of compounds targeting a variety of diseases:
-
Kinase Inhibitors: The pyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology.[13] This intermediate could be used to build molecules that position functional groups within the ATP-binding pocket of kinases.
-
CNS Agents: Pyridine derivatives are prevalent in drugs targeting the central nervous system, including nicotinic acetylcholine receptor (nAChR) agonists.[13]
-
Antiviral Agents: The anti-HIV drug Nevirapine, a non-nucleoside reverse transcriptase inhibitor, features a dipyridodiazepinone core, highlighting the utility of pyridine building blocks in antiviral drug design.[14][15][16][17] While this specific intermediate is not directly used in established Nevirapine syntheses, it represents a synthetically useful pattern for exploring novel antiviral agents.
Conclusion and Future Outlook
This compound stands as a testament to the enduring utility of the pyridine scaffold in medicinal chemistry. While its own history is not marked by a direct lineage to a blockbuster drug, its structural and chemical kinship with pivotal intermediates in the PPI class firmly establishes its relevance. Its value lies not in a singular, historical application, but in its potential as a versatile and reactive building block for the medicines of tomorrow. For researchers and drug development professionals, this compound is not merely a catalog chemical, but a key that can unlock novel structural diversity and new therapeutic possibilities. The principles of its synthesis and the logic of its application are foundational concepts in the rational design of pharmaceuticals, reminding us that even the most complex drugs are often built from elegantly simple and powerful starting materials.
References
- CN102304083A. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
- CN104557692A. (2015). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.
- US4742060A. (1988). Heterocyclic compounds. Google Patents.
- CN103232389A. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
- US5942625A. (1999). Preparation of chloromethylpyridine hydrochlorides. Google Patents.
- Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals.
- Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem..
- Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- Career Henan Chemical Co. (n.d.). 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6.
- CN111056992A. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.
- (n.d.). Nevirapine Batch Transfer Document.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- WO2016118586A1. (2016). Lowcost, high yield synthesis of nevirapine. Google Patents.
- US5569760A. (1996). Process for preparing nevirapine. Google Patents.
- Gallou, I., et al. (2017). Increasing global access to the high-volume HIV drug nevirapine through process intensification. Green Chemistry.
- Le T., & G. A. (2015). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. cionpharma.com [cionpharma.com]
- 5. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 9. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 10. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 11. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 15. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 16. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 17. Increasing global access to the high-volume HIV drug nevirapine through process intensification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Electrophilicity and Reactivity of the Chloromethyl Group in 2-(Chloromethyl)-6-methoxypyridine Hydrochloride
Abstract
2-(Chloromethyl)-6-methoxypyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its synthetic utility is overwhelmingly dictated by the high electrophilicity of the chloromethyl group at the C2 position. This guide provides a comprehensive technical analysis of the electronic and structural factors that govern this reactivity. We will explore the underlying mechanistic principles, detail the scope of its reactions with various nucleophiles, present field-tested experimental protocols, and summarize critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile reagent.
Chapter 1: The Physicochemical Landscape
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. This compound is a solid material whose structure uniquely poises it for specific chemical transformations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₉Cl₂NO | [1] |
| Molecular Weight | 194.06 g/mol | [1] |
| CAS Number | 864264-99-3 | [1] |
| Appearance | Solid | [1] |
| Core Structure | Pyridine | - |
| Key Functional Groups | Chloromethyl (-CH₂Cl), Methoxy (-OCH₃), Pyridinium ion | - |
The molecule's reactivity is centered on the interplay between three key structural features:
-
The Pyridine Ring: An aromatic, electron-deficient heterocycle.
-
The Chloromethyl Group: A primary alkyl halide attached to the electron-deficient ring.
-
The Methoxy Group: An electron-donating group positioned opposite the chloromethyl substituent.
-
The Hydrochloride Salt: Ensures the pyridine nitrogen is protonated, profoundly influencing the ring's electronics.
Chapter 2: Electronic Effects and the Genesis of Electrophilicity
The high reactivity of the chloromethyl group in this compound is not accidental; it is a direct consequence of the powerful electronic effects exerted by the pyridinium ring.
The Activating Power of the Pyridinium Ring
In its hydrochloride salt form, the pyridine nitrogen is protonated, rendering it a potent electron-withdrawing group. This effect is transmitted through the aromatic π-system, significantly lowering the electron density at the C2 and C6 positions.[2] This inductive pull makes the carbon of the chloromethyl group highly electrophilic and susceptible to attack by nucleophiles. The situation is analogous to that of a benzylic halide, where the adjacent aromatic ring stabilizes the transition state of nucleophilic substitution.[3]
Modulatory Influence of the Methoxy Group
Positioned at C6, the methoxy group exerts a dual electronic influence. It has an electron-withdrawing inductive effect due to the oxygen's electronegativity but a much stronger electron-donating resonance effect. This resonance donation increases electron density within the ring, which could, in isolation, slightly temper the electrophilicity of the chloromethyl group. However, the dominant activating effect of the protonated nitrogen ensures the chloromethyl group remains a highly reactive electrophilic site.
The Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (SN2)
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[3][5][6] The rate of this reaction is dependent on the concentration of both the substrate and the attacking nucleophile.[5][7]
Chapter 3: The Synthetic Utility: Reactions with Nucleophiles
The enhanced electrophilicity of the chloromethyl group makes this compound an excellent substrate for SN2 reactions with a wide variety of nucleophiles. These reactions are foundational for introducing the 6-methoxypyridin-2-yl)methyl moiety into larger, more complex molecules.[4]
Common Nucleophilic Partners
-
N-Nucleophiles: Primary and secondary amines readily displace the chloride to form the corresponding substituted aminomethylpyridines. This is a cornerstone reaction in the synthesis of many biologically active molecules.[4]
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more potent alkoxide or phenoxide, react to yield ethers.
-
S-Nucleophiles: Thiols are excellent nucleophiles for this substrate, reacting smoothly to form thioethers. The reaction often proceeds rapidly, even at room temperature.[4]
The table below summarizes typical reaction conditions based on well-established chemistry of analogous systems.[4][8]
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Product Type |
| Primary Amine | Aniline | K₂CO₃, Et₃N | Acetonitrile, DMF | Secondary Amine |
| Secondary Amine | Morpholine | K₂CO₃, DIPEA | Acetonitrile, THF | Tertiary Amine |
| Alcohol | Ethanol | NaH, NaOEt | Ethanol, THF | Ether |
| Thiol | Thiophenol | K₂CO₃, NaH | DMF, Ethanol | Thioether |
| Azide | Sodium Azide (NaN₃) | None needed | DMF, DMSO | Alkyl Azide |
Chapter 4: Field-Proven Methodologies: Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. The following methodologies are detailed, step-by-step procedures adapted from standard practices for analogous chloromethyl heteroaromatic compounds.[8]
Protocol 1: Synthesis of 2-((Methylamino)methyl)-6-methoxypyridine
Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), suspend this compound (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the suspension. The extra equivalent serves to neutralize the hydrochloride salt.
-
Nucleophile Addition: Add a solution of methylamine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((methylamino)methyl)-6-methoxypyridine.
Chapter 5: Safety and Handling
This compound and related compounds are reactive alkylating agents and must be handled with appropriate care. Information is consolidated from safety data sheets of structurally similar compounds.[9][10][11][12]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[10][12] Wash hands thoroughly after handling.[9]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9][12] Store locked up.[10]
-
Hazards:
Conclusion
This compound is a premier electrophilic building block whose reactivity is rationally controlled by the powerful electron-withdrawing nature of its pyridinium core. Its propensity to undergo SN2 reactions with a diverse array of nucleophiles makes it an invaluable tool for the synthesis of complex molecular architectures. By understanding the fundamental principles of its electrophilicity and adhering to safe handling protocols, researchers can effectively and safely unlock its full synthetic potential.
References
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.).
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2012). Journal of Molecular Modeling.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2018). The Journal of Physical Chemistry A.
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (1979). Journal of the Chemical Society, Perkin Transactions 2.
- 2-Chloro-5-(chloromethyl)
- Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine. (2023). ChemicalBook.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (2025). BenchChem.
- SN2 reaction. (n.d.). Wikipedia.
- Process for producing 2,3-diamino-6-methoxypyridine. (2007).
- SN2 Reaction Mechanism. (n.d.). Chemistry Steps.
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.
- 11.2: The SN2 Reaction. (2024). Chemistry LibreTexts.
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2013). Bioorganic & Medicinal Chemistry Letters.
- 2-Amino-6-methoxypyridine synthesis. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine. (2021). Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloromethylpyridine hydrochloride. (2023). Fisher Scientific.
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). BenchChem.
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (2013).
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (2009). The Royal Society of Chemistry.
- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (2021). Ludwig-Maximilians-Universität München.
- This compound. (n.d.). CymitQuimica.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (1981). Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. This compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride, a Key Intermediate for Omeprazole
Introduction: The Strategic Importance of a Pyridine Intermediate in Proton Pump Inhibitors
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, functions by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells.[1][2][3] Its synthesis is a well-established, multi-step process that hinges on the successful coupling of a substituted benzimidazole core with a reactive pyridine moiety.[4][5] The title compound, 2-(chloromethyl)-6-methoxypyridine hydrochloride, serves as a critical electrophilic building block in this convergent synthesis. Its chloromethyl group provides a reactive site for nucleophilic attack by the thiol group of the benzimidazole counterpart, forming the crucial thioether linkage that constitutes the backbone of the omeprazole molecule.[1][4]
This document provides a detailed protocol for the synthesis of this compound from its corresponding alcohol precursor, 2-(hydroxymethyl)-6-methoxypyridine. We will delve into the mechanistic rationale, provide a field-tested experimental protocol, and outline the necessary safety and analytical procedures to ensure a high-yield, high-purity synthesis suitable for downstream applications in drug development.
Chemical Transformation: Mechanistic Insights
The conversion of a primary alcohol, such as 2-(hydroxymethyl)-6-methoxypyridine, to its corresponding alkyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a prevalent and highly effective method for this conversion due to the clean nature of the reaction byproducts.
The reaction proceeds via the formation of a chlorosulfite intermediate. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is often facilitated by a base like pyridine, which can deprotonate the alcohol and also act as a catalyst.[6][7] The subsequent collapse of this intermediate, driven by the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), makes the reaction thermodynamically favorable and essentially irreversible.[8] The HCl generated in situ protonates the basic pyridine nitrogen, leading to the precipitation of the desired product as its hydrochloride salt.
Visualizing the Synthesis Workflow
The overall process, from starting material to the purified intermediate, can be broken down into a logical sequence of operations.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and can be scaled with appropriate considerations for reaction kinetics and heat transfer.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |
| 2-(Hydroxymethyl)-6-methoxypyridine | 139.15 | 10.0 g | 0.0719 | Starting material. Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 118.97 | 9.4 g (5.6 mL) | 0.0790 | Use fresh, high-purity reagent. Handle in a fume hood.[9] |
| Dichloromethane (DCM), Anhydrous | 84.93 | 150 mL | - | Reaction solvent. Must be dry to prevent SOCl₂ hydrolysis.[10] |
| Hexane or Diethyl Ether, Anhydrous | - | ~100 mL | - | For washing and isolation of the product. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum source
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a toxic, corrosive, and moisture-sensitive reagent.[9][11] It reacts violently with water, releasing toxic gases (HCl and SO₂).[8][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or PVC).[9][11]
-
Ventilation: All operations must be conducted in a certified chemical fume hood.[11][13]
-
Emergency Measures: Ensure immediate access to an emergency shower and eyewash station.[10] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[12] For inhalation, move the individual to fresh air and seek immediate medical attention.[11]
-
Quenching: Any excess thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or sodium bicarbonate.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature decomposition of the thionyl chloride.
-
Dissolution of Starting Material: To the flask, add 2-(hydroxymethyl)-6-methoxypyridine (10.0 g, 0.0719 mol). Add anhydrous dichloromethane (100 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Preparation of Thionyl Chloride Solution: In the dropping funnel, prepare a solution of thionyl chloride (5.6 mL, 0.0790 mol) in anhydrous dichloromethane (50 mL).
-
Addition of Thionyl Chloride: Add the thionyl chloride solution dropwise to the cooled, stirred solution of the alcohol over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A white precipitate of the hydrochloride salt may begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. This will yield a solid or semi-solid residue.
-
Product Isolation: To the residue, add anhydrous hexane or diethyl ether (~100 mL). Suspend the solid by vigorous stirring or sonication. This step serves to wash away any non-polar, uncharged impurities.
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexane or diethyl ether (2 x 20 mL) to remove any remaining soluble impurities.
-
Drying: Dry the collected solid under vacuum to a constant weight. The final product, this compound, should be a white to off-white crystalline solid.[3][14]
Characterization and Quality Control
The identity and purity of the synthesized intermediate are paramount for its use in subsequent pharmaceutical synthesis.
| Analysis Technique | Expected Results | Purpose |
| Melting Point | Literature values for similar compounds are in the range of 120-131°C.[3][15] A sharp melting point indicates high purity. | Quick assessment of purity. |
| HPLC (High-Performance Liquid Chromatography) | A single major peak corresponding to the product. Purity should typically be >98% for use in API synthesis.[16] | Quantitative assessment of purity and detection of impurities, such as unreacted starting material or byproducts.[14][17][18] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Characteristic peaks for the methoxy group, the newly formed chloromethyl group, and the aromatic protons of the pyridine ring. | Structural confirmation of the desired product. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base of the product. | Confirmation of molecular weight. |
Concluding Remarks
The protocol described provides a reliable and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yield and purity. The rigorous adherence to safety protocols when handling thionyl chloride cannot be overstated. This intermediate, when synthesized and purified according to these guidelines, is of suitable quality for the subsequent synthesis of omeprazole and other related proton pump inhibitors, forming a crucial step in the production of these vital medicines.
References
- New Jersey Department of Health. (n.d.). Thionyl Chloride Hazard Summary. NJ.gov. [Link]
- ResearchGate. (2025). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. [Link]
- Bionium. (n.d.).
- Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]
- SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]
- Google Patents. (2020).
- Academax. (n.d.). Novel process for omeprazole synthesis. [Link]
- ResearchGate. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]
- White Rose eTheses Online. (n.d.).
- Wikipedia. (n.d.). Thionyl chloride. [Link]
- Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]
- Research Journal of Pharmacy and Technology. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]
- SciSpace. (1953). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]
- Semantic Scholar. (n.d.). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. [Link]
- PubMed. (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine. [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
- Google Patents. (1995).
- Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
- Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. [Link]
- Google Patents. (n.d.).
Sources
- 1. scispace.com [scispace.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cionpharma.com [cionpharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 9. lanxess.com [lanxess.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. bionium.miami.edu [bionium.miami.edu]
- 13. leap.epa.ie [leap.epa.ie]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 17. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
experimental setup for reactions involving "2-(Chloromethyl)-6-methoxypyridine hydrochloride"
An Application Guide for the Synthetic Utility of 2-(Chloromethyl)-6-methoxypyridine hydrochloride
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of this compound. This versatile pyridine derivative is a valuable building block in modern synthetic chemistry, primarily due to its reactive chloromethyl group, which is poised for nucleophilic substitution. This guide elucidates the core chemical principles governing its reactivity, offers detailed, field-proven protocols for its use in key transformations, and provides practical advice for reaction optimization and troubleshooting. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction and Scientific Context
This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure incorporates a pyridine scaffold, a common motif in bioactive molecules, with two key functional groups that dictate its synthetic utility. The chloromethyl group at the 2-position serves as a highly reactive electrophilic handle, making it an excellent substrate for constructing carbon-heteroatom and carbon-carbon bonds via nucleophilic substitution reactions.[1][2] The methoxy group at the 6-position modulates the electronic properties of the pyridine ring.[1]
The presence of both chloro and methoxy groups is a recurring theme in drug discovery, as these substituents can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties through specific intermolecular interactions with biological targets.[3][4] As a hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to its free base form.[5] This guide provides the necessary protocols to unlock the synthetic potential of this important intermediate.
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO · HCl | [5] |
| Molecular Weight | 194.06 g/mol | [5] |
| CAS Number | 864264-99-3 | [5] |
| Appearance | White to off-white solid | [6] |
| Chemical Stability | Stable under normal storage conditions. | [6] |
Safety, Handling, and Storage
Hazard Statement: this compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7][8]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
Core Reactivity: The SN2 Pathway
The primary mode of reactivity for 2-(Chloromethyl)-6-methoxypyridine is the nucleophilic substitution at the benzylic-like chloromethyl group. The electron-withdrawing nature of the adjacent pyridine nitrogen atom enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.
Caption: General SN2 reaction of 2-(Chloromethyl)-6-methoxypyridine.
This reaction proceeds via a classic Sₙ2 mechanism. For the reaction to proceed efficiently, the hydrochloride salt must first be neutralized to the free base form. This can be achieved in situ through the addition of a non-nucleophilic base. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Application Protocol: N-Alkylation of Secondary Amines
This protocol details a representative procedure for the alkylation of a secondary amine, a common transformation in the synthesis of pharmaceutical building blocks.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| 2-(Chloromethyl)-6-methoxypyridine HCl | 194.06 | 5.0 | 1.0 | 0.97 g |
| Morpholine | 87.12 | 6.0 | 1.2 | 0.52 g (0.52 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 12.5 | 2.5 | 1.73 g |
| Acetonitrile (CH₃CN) | - | - | - | 25 mL |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.97 g, 5.0 mmol) and anhydrous potassium carbonate (1.73 g, 12.5 mmol).
-
Causality Note: Anhydrous potassium carbonate serves a dual purpose: it neutralizes the hydrochloride salt to generate the reactive free base in situ and scavenges the HCl byproduct formed during the alkylation. Using 2.5 equivalents ensures complete neutralization and drives the reaction to completion.
-
-
Solvent and Reagent Addition: Add acetonitrile (25 mL) to the flask, followed by morpholine (0.52 mL, 6.0 mmol).
-
Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction pathway without interfering with the nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 60 °C using a temperature-controlled heating mantle. Stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The starting material and product should have distinct Rf values. The reaction is complete when the starting chloromethylpyridine spot is no longer visible.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile (2 x 5 mL). c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid. d. Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. e. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Causality Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash removes residual water from the organic layer. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 50% ethyl acetate in hexanes to afford the pure 4-(2-(methoxymethyl)pyridin-6-yl)morpholine.
Experimental Workflow and Optimization
Caption: A typical experimental workflow for nucleophilic substitution.
Troubleshooting and Optimization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient base to neutralize HCl salt. 2. Low reaction temperature. 3. Weak nucleophile. | 1. Ensure at least 2.5 equivalents of base (e.g., K₂CO₃, Cs₂CO₃) are used. 2. Increase temperature incrementally (e.g., to 80 °C / reflux). 3. For weak nucleophiles (e.g., phenols), consider using a stronger base (e.g., NaH) and a more polar solvent like DMF. |
| Formation of multiple products | 1. Side reaction with the solvent. 2. Over-alkylation or reaction at other sites. | 1. Switch to a more inert solvent (e.g., from DMF to Dioxane or Toluene). 2. Use a milder base or lower the reaction temperature. Ensure stoichiometry is precise. |
| Product oils out during recrystallization | 1. Impurities are present. 2. Incorrect solvent system. | 1. First, purify by column chromatography to remove major impurities.[10] 2. Use a binary solvent system. Dissolve the oil in a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" anti-solvent (e.g., hexanes) until turbidity appears, then cool slowly.[10] |
| Low isolated yield after workup | 1. Product is partially water-soluble. 2. Loss during filtration or transfers. | 1. Back-extract the aqueous layers with the organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product. 2. Ensure quantitative transfers and thorough washing of filter cakes. |
Conclusion
This compound is a robust and valuable synthetic intermediate. Its reactivity is dominated by the facile displacement of the chloride by a diverse array of nucleophiles. By understanding the principles of its reactivity and adhering to the detailed protocols and safety guidelines presented herein, researchers can confidently and effectively incorporate this building block into complex synthetic campaigns, accelerating progress in drug discovery and materials science.
References
- Benchchem. 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | 2243512-09-4. URL: https://www.benchchem.com/product/bcm2243512094
- ChemicalBook. This compound - Safety Data Sheet. URL: https://www.chemicalbook.com/ProductMSDSDetailCB12662290_EN.htm
- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. URL: https://www.prepchem.com/synthesis-of-2-chloromethyl-pyridine-hydrochloride
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. URL: https://www.fishersci.com/msds?productName=L19453
- Fluorochem. Safety Data Sheet - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. URL: https://www.fluorochem.co.uk/sds/fc20271
- TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. URL: https://www.tcichemicals.com/GB/en/sds/C0822
- LookChem. 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS). URL: https://www.lookchem.com/sds/405103-68-6.html
- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. URL: https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. URL: https://www.youtube.
- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. URL: https://www.benchchem.com/application-notes/4-chloromethyl-2-fluoropyridine-nucleophilic-substitution-reactions
- Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. URL: https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820002167
- Benchchem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. URL: https://www.benchchem.com/tech-support/purification-4-chloromethyl-2-methoxypyridine-reaction-products
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.pt [fishersci.pt]
- 7. biosynth.com [biosynth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Incorporation of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged 6-Methoxypyridine Scaffold in Kinase Inhibitor Design
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for a phenyl group, while offering improved solubility and metabolic stability, makes it a highly sought-after scaffold.[2][3] Within the vast landscape of kinase inhibitor discovery, the 6-methoxypyridine moiety has emerged as a "privileged scaffold." This is largely due to its capacity to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, a fundamental interaction for potent and selective inhibition.[4] The methoxy group, in particular, can significantly influence the molecule's conformation and metabolic stability, further enhancing its drug-like properties.[5]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Chloromethyl)-6-methoxypyridine hydrochloride . We will delve into its chemical reactivity, provide detailed protocols for its incorporation into potential kinase inhibitor backbones, and discuss the rationale behind its application in targeting specific kinase families.
Chemical Profile and Reactivity of this compound
This compound is a highly reactive and versatile building block. The key to its utility lies in the chloromethyl group at the 2-position of the pyridine ring. This benzylic-like chloride is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.
The primary application of this reagent in kinase inhibitor synthesis is the N-alkylation of amines and anilines . This reaction forms a crucial secondary or tertiary amine linkage, connecting the 6-methoxypyridine headgroup to a core scaffold or a pharmacophore that interacts with other regions of the kinase active site.
The hydrochloride salt form enhances the stability of the compound for storage. In a reaction, the free base can be generated in situ or by a prior acid-base extraction.
Core Application: N-Alkylation for the Synthesis of Kinase Inhibitor Precursors
The N-alkylation reaction is a fundamental transformation in the synthesis of a vast array of pharmaceuticals.[6] The reaction of this compound with a primary or secondary amine is a robust method for introducing the 6-methoxypyridine moiety.
Causality Behind Experimental Choices in N-Alkylation Protocols
-
Base: A base is required to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and side product formation. Inorganic bases like K₂CO₃ are often preferred for their ease of removal during workup.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Temperature: The reaction is often performed at room temperature or with gentle heating (40-60 °C) to increase the reaction rate. Higher temperatures should be avoided to minimize potential side reactions.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive substrates.
Detailed Experimental Protocol: N-Alkylation of a Substituted Aniline
This protocol provides a general procedure for the N-alkylation of a substituted aniline with this compound. This is a representative reaction for the synthesis of a key intermediate for a variety of kinase inhibitors.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-((6-methoxypyridin-2-yl)methyl)aniline derivative.
Self-Validation:
-
Expected Yield: 60-85%
-
Purification: Column chromatography (e.g., Hexanes:Ethyl Acetate gradient).
-
Analytical Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic Workflow
Caption: A typical experimental workflow for the N-alkylation reaction.
Application in Targeting Specific Kinase Families
While direct synthesis of a specific, marketed kinase inhibitor using this compound may not be extensively published, the resulting N-((6-methoxypyridin-2-yl)methyl) moiety is a key structural feature in inhibitors targeting several important kinase families. The rationale for its use is rooted in the established role of the aminopyridine scaffold in binding to the kinase hinge region.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): CDK inhibitors are crucial in cell cycle regulation and are major targets in oncology. Many CDK inhibitors feature a substituted aminopyridine or similar heterocyclic core that forms hydrogen bonds with the kinase hinge.
-
Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): Dual inhibitors of these kinases are being investigated for the treatment of neurodegenerative diseases like Alzheimer's. The 6-amino pyridine core has been shown to fit well within the ATP binding site of these kinases.
-
Epidermal Growth Factor Receptor (EGFR): While many EGFR inhibitors are based on a quinazoline scaffold, the fundamental principle of hinge binding via a nitrogen-containing heterocycle remains the same. The 6-methoxypyridine group can be a valuable component in novel EGFR inhibitors.
Illustrative Signaling Pathway: The PI3K/Akt/mTOR Pathway
Many kinases that are potential targets for inhibitors derived from this compound are integral components of key signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
| Kinase Target | Inhibitor Class Example | Representative IC₅₀ (nM) |
| GSK-3β | 6-amino pyridine derivative | 770 |
| CK-1δ | 6-amino pyridine derivative | 570 |
| CSNK2A | 2,6-disubstituted pyrazine | <100 |
Note: The data presented are for illustrative purposes and are derived from analogous structures.[5]
Conclusion and Future Perspectives
This compound is a valuable and reactive building block for the synthesis of novel kinase inhibitors. Its utility is grounded in the established importance of the 6-methoxypyridine scaffold for effective binding to the ATP pocket of a wide range of kinases. The straightforward N-alkylation chemistry allows for its efficient incorporation into diverse molecular architectures.
Future work in this area will likely focus on the synthesis of libraries of compounds based on this scaffold to explore the structure-activity relationships (SAR) for various kinase targets. The continued development of novel kinase inhibitors is a critical endeavor in the pursuit of more effective and targeted therapies for cancer and other diseases. The strategic use of versatile building blocks like this compound will undoubtedly play a significant role in these efforts.
References
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.).
- Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II. (n.d.). IntechOpen. [Link]
- Preparation method of 2, 6-dichloromethylpyridine hydrochloride. (2019).
- Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (2015).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2011).
- Chemical inhibitors and their corresponding protein kinase targets. (n.d.).
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. (n.d.). PubChem. [Link]
- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.).
- Kinase inhibitors: narrowing down the real targets. (2010). PubMed. [Link]
- Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. (2019).
- 2-Chloro-6-methoxypyridine. (n.d.). PubChem. [Link]
- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed. [Link]
- Special Issue : Design and Study of Kinase Inhibitors. (n.d.). MDPI. [Link]
- Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. (2014).
- N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2025).
- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. (n.d.). CAS Common Chemistry. [Link]
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023).
- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. (n.d.). PubChem. [Link]
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
Sources
- 1. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(Chloromethyl)-6-methoxypyridine hydrochloride" reaction with substituted thiols
Application Notes & Protocols
Topic: Reaction of 2-(Chloromethyl)-6-methoxypyridine hydrochloride with Substituted Thiols
Audience: Researchers, scientists, and drug development professionals.
Abstract
The formation of thioether linkages is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse molecular architectures with significant biological activity. This compound is a versatile and reactive building block for introducing the 2-(methoxymethyl)pyridine scaffold, a privileged structure in drug discovery. This document provides a comprehensive technical guide for the reaction of this key intermediate with a range of substituted thiols. We will delve into the underlying reaction mechanism, provide detailed, validated protocols for both aromatic and aliphatic thiols, present expected outcomes, and offer expert insights into optimization and troubleshooting.
Scientific Foundation: Mechanism and Rationale
The reaction between this compound and a substituted thiol proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] Understanding the role of each component is critical for experimental success.
-
The Electrophile: this compound serves as the electrophile. The carbon atom of the chloromethyl (-CH₂Cl) group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack.
-
The Nucleophile: Substituted thiols (R-SH) are potent nucleophiles. However, their conjugate bases, thiolates (R-S⁻), are significantly more nucleophilic.[2][3][5] The first step in the reaction is the deprotonation of the thiol by a suitable base. Thiols are considerably more acidic (pKa ≈ 10-11) than alcohols, allowing for the use of moderately strong bases.[3][5]
-
The Base: The function of the base (e.g., potassium carbonate, sodium hydride) is to facilitate the in situ generation of the highly reactive thiolate anion.[2][6][7] The choice of base is crucial; it must be strong enough to deprotonate the thiol efficiently without promoting undesirable side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred for their ease of handling and removal during workup.[6][8]
-
The Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively solvate the cations (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly reactive, thereby accelerating the SN2 reaction.[1][9]
The overall transformation is depicted below.
Caption: General SN2 reaction mechanism.
Experimental Protocols
2.1. Materials and Reagents
-
Reagents:
-
This compound (CAS: 864264-99-3)
-
Substituted thiol (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
-
Safety Precaution: this compound is an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
2.2. Protocol 1: Synthesis of 2-((Phenylthio)methyl)-6-methoxypyridine
This protocol details the reaction with an aromatic thiol, thiophenol.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 eq., e.g., 1.04 g, 7.5 mmol).
-
Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous DMF (0.5 M, e.g., 10 mL). To this suspension, add thiophenol (1.1 eq., e.g., 0.56 mL, 5.5 mmol) via syringe at room temperature.[1]
-
Initiation: Stir the suspension for 15 minutes to allow for the formation of the potassium thiophenolate salt.
-
Electrophile Addition: Add this compound (1.0 eq., e.g., 0.97 g, 5.0 mmol) portion-wise to the stirred suspension. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., 20% EtOAc in Hexane). A complete reaction is indicated by the consumption of the starting materials. The product is expected to be more non-polar than the starting thiol.
-
Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
2.3. Protocol 2: Synthesis with an Aliphatic Thiol (e.g., Benzyl Mercaptan)
The procedure is largely identical to Protocol 1. Aliphatic thiols are often more nucleophilic than aromatic thiols, which may lead to faster reaction times. However, they can also be more susceptible to air oxidation.
-
Key Consideration: It is especially important to maintain a robust inert atmosphere throughout the reaction to prevent the oxidative dimerization of the aliphatic thiol into a disulfide (R-S-S-R).[13] Reaction times are typically in the range of 1-3 hours at room temperature.
Caption: Standard experimental workflow.
Data Summary and Expected Results
The SN2 reaction is generally high-yielding. The table below provides an overview of expected outcomes for various substituted thiols based on established chemical principles.
| Thiol Substrate (R-SH) | R-Group Type | Base | Solvent | Temp (°C) | Approx. Time (h) | Expected Yield (%) | Notes |
| Thiophenol | Aromatic | K₂CO₃ | DMF | 25 | 2-4 | >90% | Standard substrate, clean reaction. |
| 4-Methoxythiophenol | Aromatic (EDG) | K₂CO₃ | DMF | 25 | 2-3 | >92% | Electron-donating group (EDG) enhances nucleophilicity slightly. |
| 4-Nitrothiophenol | Aromatic (EWG) | K₂CO₃ | DMF | 25-40 | 4-6 | >85% | Electron-withdrawing group (EWG) reduces nucleophilicity; may require gentle heat. |
| Benzyl Mercaptan | Aliphatic (Benzylic) | K₂CO₃ | MeCN | 25 | 1-3 | >95% | Highly reactive due to less steric hindrance and benzylic nature. |
| Cyclohexanethiol | Aliphatic (Secondary) | K₂CO₃ | MeCN | 25-40 | 3-5 | >88% | Slightly more sterically hindered; may require longer time or gentle heat. |
Expertise & Field-Proven Insights
As with any synthetic procedure, nuances exist that can significantly impact the outcome. Below are key insights to ensure a robust and reproducible reaction.
-
The Role of the Hydrochloride: The starting material is a hydrochloride salt. The base (e.g., K₂CO₃) serves a dual purpose: neutralizing the HCl salt to free the pyridine nitrogen and deprotonating the thiol. It is crucial to use at least 2 equivalents of base relative to the hydrochloride salt, with a slight excess (e.g., 2.5-3.0 eq.) often being beneficial to drive the reaction to completion.
-
Troubleshooting - Incomplete Conversion: If TLC or LC-MS analysis shows significant starting material remaining after the expected reaction time, consider the following:
-
Base Inactivity: The base may be old or have absorbed moisture. Use freshly dried K₂CO₃.
-
Insufficient Activation: For particularly unreactive thiols (e.g., sterically hindered or highly electron-deficient), switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be effective. Exercise caution as NaH is highly flammable.
-
Temperature: Gently heating the reaction mixture to 40-50 °C can often overcome the activation energy barrier.
-
-
Side Reaction - Disulfide Formation: The most common side product is the corresponding disulfide (R-S-S-R), formed by the oxidation of the thiolate. This is visualized as a new, less polar spot on the TLC plate.
-
Prevention: The most effective preventative measure is to rigorously maintain an inert atmosphere throughout the addition and reaction phases. Degassing the solvent prior to use can also be beneficial.
-
-
Self-Validation Checkpoint: The most critical step for ensuring trustworthiness in the protocol is the reaction monitoring. Do not proceed to the aqueous work-up until TLC or LC-MS confirms full consumption of the limiting reagent. A premature work-up can lead to a mixture of products that is difficult to separate and results in a lower yield.
References
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
- Desulfurization of Thiols for Nucleophilic Substitution.
- Optimization of the reaction conditions for the reduction-alkylation of disulfide 3.
- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]
- Reactions of Thiols. Chemistry Steps. [Link]
- Optimization of the reaction conditions for the reduction-alkylation of disulfide 3.
- Thiols And Thioethers. Master Organic Chemistry. [Link]
- Reactions of thiols. YouTube. [Link]
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central (PMC). [Link]
- 03.
- Thiols and Sulfides. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.pt [fishersci.pt]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Versatile Synthon: 2-(Chloromethyl)-6-methoxypyridine Hydrochloride as a Gateway to Novel Heterocyclic Compounds
Introduction: Unlocking Chemical Diversity with a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in crucial biological interactions have cemented its status as a "privileged scaffold." Within the vast arsenal of pyridine-based building blocks, 2-(Chloromethyl)-6-methoxypyridine hydrochloride emerges as a particularly valuable and versatile synthon. The strategic placement of a reactive chloromethyl group at the 2-position, activated by the pyridine ring, and a methoxy group at the 6-position, which modulates the ring's electronics and provides a potential metabolic block, makes this compound a powerful tool for introducing the 6-methoxypyridin-2-yl)methyl moiety into a diverse range of molecules.[1][2]
This technical guide provides an in-depth exploration of this compound as a building block for heterocyclic compounds. We will delve into its chemical properties, reactivity, and safe handling, followed by detailed, field-proven protocols for its application in the synthesis of key structural motifs relevant to drug discovery and agrochemical research. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties and safe handling procedures is paramount before employing any chemical reagent. This compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE).[3]
| Property | Value | Source |
| CAS Number | 864264-99-3 | [3] |
| Molecular Formula | C₇H₈ClNO · HCl | [4] |
| Molecular Weight | 194.06 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not available | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. | General knowledge |
Safety and Handling Precautions:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
-
Precautionary Statements:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
The Chemistry of this compound: A Focus on Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide array of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The presence of the methoxy group at the 6-position influences the reactivity in several ways. It is an electron-donating group, which can slightly reduce the overall electrophilicity of the pyridine ring compared to an unsubstituted pyridine. However, its more significant role is often as a steric and electronic modulator for downstream applications, such as improving metabolic stability or directing further functionalization.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Application Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a variety of heterocyclic compounds.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol outlines the synthesis of 2-((alkyl/arylamino)methyl)-6-methoxypyridine derivatives, which are common precursors for various biologically active molecules, including kinase inhibitors.
Rationale: The reaction is a standard nucleophilic substitution where the amine acts as the nucleophile. A base is required to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. The choice of solvent and temperature depends on the reactivity of the amine. Less nucleophilic amines may require heating.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 3. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative - Google Patents [patents.google.com]
using "2-(Chloromethyl)-6-methoxypyridine hydrochloride" in flow chemistry
An Application Guide to Leveraged Synthesis: Utilizing 2-(Chloromethyl)-6-methoxypyridine hydrochloride in Continuous Flow Chemistry
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of this compound in continuous flow chemistry. This versatile pyridyl building block, featuring a reactive chloromethyl group, is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Traditional batch processing of such reactive intermediates can present challenges related to safety, scalability, and reaction control. By transitioning to continuous flow methodologies, researchers can leverage superior heat and mass transfer, precise control over reaction parameters, and enhanced operational safety.[1][2][3] This document outlines the core principles of flow chemistry, provides a detailed, step-by-step protocol for a representative nucleophilic substitution reaction, and discusses the mechanistic rationale and optimization strategies inherent to this modern synthetic approach. The target audience includes researchers, process chemists, and drug development professionals seeking to implement more efficient, safer, and scalable synthetic routes.
The Strategic Imperative: Why Flow Chemistry for Pyridine Intermediates?
The synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), increasingly demands methodologies that are not only efficient but also inherently safer and more scalable.[1] Flow chemistry, or continuous flow processing, has emerged as a transformative technology that addresses the limitations of traditional batch chemistry.[3] Unlike batch reactors where reagents are mixed in a static vessel, flow chemistry involves pumping reagents through a network of tubes and reactors.[1] This fundamental difference provides several key advantages.
-
Enhanced Safety: By confining reactions to a small, controlled volume at any given time, the risks associated with hazardous reagents, exothermic reactions, or unstable intermediates are significantly mitigated.[2][3] Precise temperature control prevents thermal runaways, a common concern in large-scale batch reactions.[2]
-
Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer.[2] This eliminates temperature and concentration gradients, leading to more consistent product quality, higher yields, and reduced byproduct formation.[2] Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision.
-
Rapid Optimization & Scalability: The continuous nature of flow chemistry allows for rapid screening of reaction conditions. Once optimized, scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex re-validation often required when scaling up batch processes.[1]
Caption: Conceptual workflow of Batch vs. Flow Chemistry.
Reagent Profile: this compound
Structure and Reactivity: this compound is a bifunctional molecule. The key reactive site for the applications discussed herein is the chloromethyl group. This benzylic-type chloride is an excellent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ2) reactions.[4] The electron-withdrawing nature of the pyridine ring further activates the adjacent carbon, making the chloride a good leaving group. This allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds, making it a valuable building block for introducing the 6-methoxypyridin-2-ylmethyl moiety.
Safety and Handling: As with many reactive alkylating agents, this compound requires careful handling.
-
Hazard Class: It is classified as harmful if swallowed and causes severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
-
Handling Procedures: Avoid creating dust.[6] Ensure all containers are kept tightly closed when not in use.[5][8] In case of accidental contact, immediately flush the affected area with copious amounts of water.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][8]
Application Protocol: Sₙ2 Amination in Continuous Flow
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine in a continuous flow system. This reaction is a cornerstone transformation for creating valuable pharmaceutical intermediates.
Reagent and Solution Preparation
-
Amine Solution (Stream A): Prepare a solution of the desired amine (e.g., morpholine, piperidine) in a suitable solvent (e.g., Acetonitrile, THF). A typical concentration range is 0.2-0.5 M. Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the HCl generated during the reaction. The stoichiometry should be: Amine (2.2 eq) and Base (2.5 eq) relative to the limiting reagent.
-
Electrophile Solution (Stream B): Prepare a solution of this compound (1.0 eq) in the same solvent. A typical concentration is 0.1-0.2 M. Gentle warming or sonication may be required to ensure complete dissolution.
Causality Note: Using a slight excess of the amine and base ensures the complete consumption of the limiting electrophile and effectively neutralizes the evolving acid, preventing potential side reactions or corrosion. The choice of solvent is critical; it must dissolve all components and be compatible with the reaction conditions.
Flow Reactor Setup
The following diagram illustrates a standard laboratory flow chemistry setup suitable for this protocol.
Caption: Simplified Sₙ2 reaction mechanism.
Why Flow Chemistry Excels for this Reaction:
-
Rapid Mixing: The T-mixer ensures that the nucleophile and electrophile are mixed intimately and instantaneously, preventing localized concentration imbalances that can lead to side reactions in batch.
-
Precise Temperature Control: The superior heat transfer of the flow reactor ensures a uniform temperature profile. This is critical for preventing over-alkylation (in the case of primary amines) or other temperature-sensitive decomposition pathways. [2] Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient residence time or temperature. | Decrease the total flow rate to increase residence time. Incrementally increase the reactor temperature. |
| Poor Solubility / Clogging | Reagent or product precipitating in the lines. Incompatible solvent. | Use a co-solvent to improve solubility. Heat the reagent lines slightly. Ensure the system is thoroughly flushed post-run. |
| Side Product Formation | Temperature is too high, causing degradation. Incorrect stoichiometry. | Lower the reaction temperature. Verify the concentrations and stoichiometry of the reagent solutions. |
| Inconsistent Results | Unstable pump flow (bubbles in the line). Leaks in the system. | Degas solvents before use. Check all fittings for leaks and ensure the BPR is functioning correctly. |
Conclusion
The adoption of continuous flow chemistry for reactions involving this compound represents a significant advancement over traditional batch methods. This approach provides an unparalleled level of control, leading to improved yields, higher purity, and a significantly enhanced safety profile. By leveraging the principles of rapid mixing and efficient heat transfer, chemists can optimize reaction conditions swiftly and scale production reliably. The protocols and guidelines presented here offer a robust starting point for researchers to harness the power of flow chemistry in the synthesis of novel pyridine-containing molecules for a wide array of applications.
References
- Chen, S., Yang, S., Wang, H., Niu, Y., Zhang, Z., & Qian, B. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis, 54(18), 3999-4004.
- Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. ResearchGate.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- NJ Bio, Inc. (n.d.). Flow Chemistry.
- Bose, P. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences.
Sources
- 1. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 2. njbio.com [njbio.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Application Notes & Protocols: Strategic Derivatization of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride for Medicinal Chemistry
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its presence in a multitude of FDA-approved drugs is a testament to its versatile nature, enabling fine-tuning of pharmacological and pharmacokinetic properties.[1][2] The pyridine moiety can enhance aqueous solubility, engage in hydrogen bonding, and serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and potency.[2][3]
Within this important class of heterocycles, 2-(Chloromethyl)-6-methoxypyridine hydrochloride emerges as a particularly valuable building block for drug discovery. Its utility stems from a carefully orchestrated arrangement of functional groups:
-
A Reactive Electrophilic Center: The chloromethyl group at the 2-position acts as a potent electrophile, analogous to a benzylic chloride. This site is primed for nucleophilic substitution (Sₙ2) reactions, allowing for the straightforward introduction of diverse functional groups.[4]
-
An Electron-Donating Modulator: The methoxy group at the 6-position is an electron-donating group that influences the electronic character of the pyridine ring. This can impact the reactivity of the scaffold and the binding affinity of its derivatives to biological targets. Furthermore, the methoxy group can influence the molecule's conformation and metabolic stability.[5]
-
A Stable, Handlable Form: The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, a common and practical formulation for amine-containing reagents.
This guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols and the scientific rationale behind the experimental choices for researchers engaged in the synthesis of novel therapeutic agents.
Core Reactivity and Mechanistic Considerations
The derivatization chemistry of this reagent is dominated by the reactivity of the chloromethyl group. The foundational mechanism for the protocols described herein is the bimolecular nucleophilic substitution (Sₙ2) reaction.
The key to successful derivatization lies in selecting the appropriate nucleophile and reaction conditions to facilitate this transformation efficiently. The protocols below are organized by the class of nucleophile, representing the most common and synthetically useful transformations in drug discovery.
Experimental Protocols and Methodologies
Safety First: this compound is classified as a hazardous substance. It can cause severe skin burns, eye damage, and is harmful if swallowed.[6][7] Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[8][9] Ensure emergency access to an eyewash station and safety shower.
A. Derivatization with N-Nucleophiles: Synthesis of Aminomethylpyridines
The reaction with primary and secondary amines is one of the most fundamental derivatizations, leading to scaffolds found in numerous bioactive compounds, including antihistamines and other CNS-active agents.[10][11]
Protocol: General Synthesis of 2-((Alkylamino)methyl)-6-methoxypyridine
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Add anhydrous acetonitrile to form a suspension (approx. 0.2-0.5 M concentration relative to the starting material).
-
Add the amine nucleophile (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), it can be gently heated to 40-60 °C.
-
Monitor the reaction for the consumption of the starting material (typically 2-12 hours).
-
Workup: Upon completion, filter off the solid base (if using K₂CO₃). Concentrate the filtrate under reduced pressure. If using DIPEA, concentrate the reaction mixture directly.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Expertise & Causality:
-
Choice of Base: A non-nucleophilic base is critical. K₂CO₃ or a hindered tertiary amine like DIPEA is used. They neutralize the initial hydrochloride salt to liberate the free base of the reactant and also scavenge the HCl that is generated during the Sₙ2 reaction. Using a nucleophilic base (e.g., NaOH) would lead to competing hydrolysis of the chloromethyl group.
-
Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are ideal. They can solvate the cation of the base without strongly solvating the amine nucleophile, thus preserving its nucleophilicity, and they effectively facilitate Sₙ2 reactions.
B. Derivatization with S-Nucleophiles: Synthesis of Thioethers
The formation of a thioether linkage is a key step in the synthesis of several important pharmaceuticals, most notably proton-pump inhibitors like omeprazole.[12][13] Thiolates are excellent nucleophiles, and these reactions are often high-yielding.[14]
Protocol: General Synthesis of 2-((Alkylthio)methyl)-6-methoxypyridine
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), K₂CO₃ (2.5 eq), and anhydrous DMF. Stir for 15-20 minutes at room temperature to allow for the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. The reaction is typically faster than with amines due to the higher nucleophilicity of the thiolate.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product using flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Expertise & Causality:
-
Pre-formation of Nucleophile: While not always necessary, pre-stirring the thiol with the base ensures the formation of the more potent thiolate nucleophile before the electrophile is introduced, often leading to cleaner and faster reactions.
-
High Nucleophilicity: Sulfur is a soft, highly polarizable atom, making thiolates exceptionally potent nucleophiles for Sₙ2 reactions on sp³-hybridized carbon centers like the chloromethyl group.
C. Derivatization with O-Nucleophiles: Synthesis of Ethers
This pathway, a variant of the Williamson ether synthesis, is used to introduce aryloxy or alkoxy moieties, which can act as important pharmacophores.
Protocol: General Synthesis of 2-((Alkoxy)methyl)-6-methoxypyridine
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1 - 1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (for phenols) (2.5 eq)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
-
Step-by-Step Procedure:
-
Caution: NaH is a highly reactive, flammable solid. Handle with extreme care under an inert atmosphere.
-
To a dry flask under nitrogen, add the alcohol or phenol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Effervescence (H₂ gas evolution) will be observed. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, neutralize this compound with a base (e.g., saturated NaHCO₃ solution), extract into an organic solvent (e.g., dichloromethane), dry, and concentrate to obtain the free base. This is a critical step to avoid quenching the NaH.
-
Dissolve the free base of the chloropyridine in anhydrous THF and add it dropwise to the alkoxide/phenoxide solution at room temperature.
-
Stir the reaction for 4-16 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alcohols.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
-
Expertise & Causality:
-
Strong Base Requirement: Alcohols are weaker acids than thiols, necessitating a much stronger, non-nucleophilic base like NaH to generate the required alkoxide nucleophile. For more acidic phenols, a weaker base like K₂CO₃ in DMF can be sufficient.
-
Anhydrous Conditions: The use of NaH mandates strictly anhydrous (dry) conditions. Any water present will react violently with NaH, consuming the reagent and posing a safety hazard.
Data Summary and Visualization
Comparative Table of Reaction Conditions
| Nucleophile Class | Typical Nucleophile | Typical Base | Typical Solvent | Temp. (°C) | Relative Rate |
| Nitrogen | Primary/Secondary Amine | K₂CO₃, DIPEA | Acetonitrile, DMF | 25 - 60 | Moderate |
| Sulfur | Thiol / Thiophenol | K₂CO₃, NaH | DMF, Ethanol | 25 | Fast |
| Oxygen | Alcohol / Phenol | NaH (alcohols), K₂CO₃ (phenols) | THF, DMF | 25 - 80 | Slow to Moderate |
References
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- BenchChem. (n.d.). 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride.
- TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.
- Apollo Scientific. (2023). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- ChemicalBook. (2025). 2-Chloro-6-methoxypyridine - Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- MDPI. (n.d.). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives.
- ResearchGate. (2018). A review on the progress in the synthesis of antihistamines and promethazine.
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
- ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications.
- ChemicalBook. (2025). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- ResearchGate. (2025). Efficient synthesis of antihistamines clocinizine and chlorcyclizine.
- CAS Common Chemistry. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.
- PubMed Central (NIH). (2020). Synthesis of anti-allergic drugs.
- ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis.
- PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- PubChem. (n.d.). 2-Chloro-6-methoxypyridine.
- Career Henan Chemical Co. (n.d.). 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene.
- LGC Standards. (n.d.). 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride.
- Pharmaffiliates. (n.d.). CAS No : 72830-09-2 | Product Name : 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 13. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)-6-methoxypyridine Hydrochloride
Welcome to the technical support center for 2-(Chloromethyl)-6-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Q1: How should I properly store and handle this compound?
Answer: Proper storage is critical for maintaining the reagent's integrity. As a hydrochloride salt, it is significantly more stable than its free base form.
-
Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2] It is crucial to protect the compound from moisture to prevent hydrolysis and degradation.[1]
-
Handling: Always handle this compound in a well-ventilated area or a fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin, eye, and respiratory irritation.[3][4][5]
Q2: My reaction is not proceeding. Why might the hydrochloride salt be inhibiting the reaction, and what should I do?
Answer: This is a very common issue. The hydrochloride salt form means the pyridine nitrogen is protonated. In this state, the compound is generally unreactive as an alkylating agent. To activate it for nucleophilic substitution, you must add a base.
The primary role of the base is to neutralize the hydrochloride, generating the free base of 2-(chloromethyl)-6-methoxypyridine in situ.[6] Without a base, the nucleophile will preferentially react with the acidic proton on the pyridine ring rather than the electrophilic chloromethyl group.
Solution: Ensure you are using at least one equivalent of a suitable base. The choice of base is critical and depends on your nucleophile's reactivity and solubility. Common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)[7]
-
Organic bases: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Strong bases: Sodium hydride (NaH) for deprotonating less acidic nucleophiles like alcohols or some amides.[6]
Q3: How do I choose the optimal solvent for my reaction?
Answer: Solvent selection is key for ensuring all reactants are fully dissolved, which is necessary for the reaction to proceed efficiently.
-
Recommended Solvents: Polar aprotic solvents are generally the best choice. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[6] They do an excellent job of dissolving the hydrochloride salt and the nucleophile.
-
Solvents to Avoid: Protic solvents like water or alcohols can act as competing nucleophiles, leading to undesired side products. Non-polar solvents like hexane or toluene are typically poor choices due to the low solubility of the salt.
Q4: I am observing the formation of multiple products in my N-alkylation reaction with a primary amine. What is happening?
Answer: You are likely observing dialkylation. After the initial N-alkylation of your primary amine, the resulting secondary amine can act as a nucleophile itself and react with another molecule of 2-(chloromethyl)-6-methoxypyridine.
Mitigation Strategies:
-
Adjust Stoichiometry: Use a stoichiometric amount or a slight excess of the primary amine relative to the alkylating agent.[6] This ensures the electrophile is consumed before significant dialkylation can occur.
-
Use a Bulky Base: A sterically hindered base may favor the mono-alkylation product.
-
Controlled Addition: Slowly add the this compound to a solution of the amine and base. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation step.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental issues.
Issue 1: Low or No Product Yield
A low yield is one of the most common problems. The following workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Product Purification Challenges - Oiling Out or Impure Solid
After the reaction work-up, obtaining a pure, crystalline solid can be challenging.
-
Problem: Product "Oils Out" During Crystallization.
-
Cause: This often happens when the solvent system is not optimal, or impurities are depressing the melting point and inhibiting crystallization.[8]
-
Solution:
-
Solvent System Modification: Try a different solvent or a binary solvent system. A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (like dichloromethane or methanol) and then slowly add a "poor" anti-solvent (like ether or hexanes) until the solution becomes turbid, then allow it to cool slowly.[8]
-
Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8]
-
-
-
Problem: Isolated Solid is Impure.
-
Cause: Impurities can arise from the original synthesis of the starting material (e.g., isomers, over/under-chlorinated species) or from side reactions.[8][9]
-
Solution: Purification by Washing/Slurrying. Washing the crude solid with a suitable solvent can effectively remove more soluble impurities. The key is to choose a solvent where the desired product has low solubility.
-
| Solvent System | Target Impurities Removed | Comments |
| Acetone/Petroleum Ether (2:1) | Highly non-polar byproducts, residual starting materials. | This system has been shown to be effective for purifying related pyridine derivatives, increasing purity significantly.[9] |
| Isopropyl Alcohol (chilled) | Polar impurities, some unreacted starting materials. | Washing with chilled IPA can be an effective final step after initial purification.[10] |
| Diethyl Ether | Non-polar impurities. | Often used as an anti-solvent in recrystallization or for a final wash. Be aware of its high flammability.[9] |
| Table 1: Recommended Solvent Systems for Purification. |
Part 3: Experimental Protocols & Diagrams
General Protocol for N-Alkylation with an Amine Nucleophile
This protocol provides a robust starting point for your experiments.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until the solids are fully dissolved or a stirrable slurry is formed.
-
Reagent Addition: Add this compound (1.1 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography or recrystallization as described in the troubleshooting section.
Reaction Mechanism Overview
The following diagram illustrates the fundamental N-alkylation reaction.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.pt [fishersci.pt]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 10. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Analysis of By-products in the Synthesis of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 2-(Chloromethyl)-6-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important intermediate. We will delve into the likely by-products formed during its synthesis, provide robust analytical methods for their detection, and offer troubleshooting solutions to improve product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is it prone to by-product formation?
The most prevalent laboratory and industrial synthesis involves the chlorination of 2-(Hydroxymethyl)-6-methoxypyridine using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent like dichloromethane or toluene.[1][2][3] The product is then isolated as a hydrochloride salt.
This reaction is susceptible to by-product formation due to several factors:
-
High Reactivity of the Product: The resulting 2-(chloromethyl) group is a reactive electrophile, making the product susceptible to nucleophilic attack.
-
Hygroscopic Nature: The hydrochloride salt is often hygroscopic, and the presence of even trace amounts of water can lead to hydrolysis.[4]
-
Reactivity of the Starting Material: The starting alcohol, 2-(Hydroxymethyl)-6-methoxypyridine, is a nucleophile that can compete with other species in the reaction mixture.
Q2: What are the primary by-products I should expect to see in my crude reaction mixture?
Based on the reaction mechanism, you should anticipate several key impurities. The most common are:
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-(Hydroxymethyl)-6-methoxypyridine.
-
Hydrolysis Product: The chloromethyl group can be hydrolyzed back to a hydroxymethyl group by water during the reaction or work-up, regenerating the starting material.
-
Dimeric Impurities: The product can react with the starting material or another molecule of the product. The most common dimer is the bis(6-methoxypyridin-2-yl)methyl ether, formed by the reaction of the product with the starting alcohol.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., dichloromethane, toluene, isopropanol, hexanes) can remain trapped in the crystalline product.[2][3][5]
Q3: Which analytical techniques are best suited for identifying and quantifying these by-products?
A multi-technique approach is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the main product and non-volatile impurities. A reverse-phase C18 column with a UV detector is standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurity peaks seen in the HPLC chromatogram by providing mass-to-charge ratio data, which helps in elucidating their structures.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying residual solvents.
-
Nuclear Magnetic Resonance (¹H NMR): Provides crucial structural information. It can confirm the identity of the desired product and help identify major impurities if their signals are well-resolved from the main component. It is also excellent for detecting residual solvents.
Troubleshooting Guide: Common Experimental Issues
Issue 1: HPLC analysis shows a significant peak corresponding to the starting material.
-
Root Cause A: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or a degraded chlorinating agent.
-
Solution: Ensure your chlorinating agent (e.g., thionyl chloride) is fresh. Consider increasing the reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC to ensure full consumption of the starting material.
-
-
Root Cause B: Hydrolysis. The product may have hydrolyzed back to the starting material during the work-up or isolation process.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[2] During work-up, minimize contact with aqueous phases and ensure all glassware is thoroughly dried.
-
Issue 2: An unknown impurity with a high molecular weight is detected by LC-MS.
-
Root Cause: Dimerization/Polymerization. The reactive chloromethyl group likely reacted with a nucleophile in the mixture, such as the starting hydroxymethyl pyridine or another product molecule.[8] This is more common if the reaction is run at high concentrations or elevated temperatures for extended periods.
-
Solution:
-
Control Stoichiometry: Add the chlorinating agent slowly and controllably to a solution of the starting material to avoid localized excesses that can drive side reactions.[2]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly reduce the rate of these bimolecular side reactions.[3]
-
Dilution: Conducting the reaction at a lower concentration can disfavor the formation of dimeric and polymeric by-products.
-
-
Issue 3: The final product is an oil or fails to crystallize properly.
-
Root Cause: High Impurity Levels. The presence of significant amounts of by-products, especially oils or residual solvents, can inhibit the crystallization of the desired product.
-
Solution: Purification by Solvent Washing/Slurrying. Before attempting recrystallization, wash or slurry the crude solid with a solvent in which the desired product is poorly soluble, but the impurities are more soluble. A common choice is a non-polar solvent like hexanes or a mixture of an ether and a hydrocarbon.[2][5] This can effectively remove many process impurities.
-
Solution: Optimized Recrystallization. If washing is insufficient, proceed with recrystallization. Systematically screen for a suitable solvent system. A good starting point is a polar solvent like isopropanol or ethanol, potentially with an anti-solvent like diethyl ether or hexanes.[8]
-
Visualizing By-Product Formation
The following diagram illustrates the primary reaction pathway and the formation of key by-products.
Caption: Reaction scheme for the synthesis of 2-(Chloromethyl)-6-methoxypyridine HCl and pathways to major by-products.
Data Presentation: Common By-Products
The table below summarizes the likely impurities, their structures, and key identifiers to aid in their analysis by mass spectrometry.
| Impurity Name | Molecular Formula (Free Base) | Molecular Weight (Free Base) | Formation Pathway |
| 2-(Hydroxymethyl)-6-methoxypyridine | C₇H₉NO₂ | 139.15 | Unreacted starting material or hydrolysis of product |
| Bis(6-methoxypyridin-2-yl)methyl ether | C₁₅H₁₆N₂O₃ | 272.30 | Reaction of product with starting material |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol provides a general method for analyzing the purity of your this compound product. Method optimization may be required based on your specific instrumentation.
1. Instrumentation & Columns:
- HPLC system with a UV detector.
- Reverse-phase C18 column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[6]
2. Reagents & Mobile Phase:
- Mobile Phase A: 10 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile.
- Sample Diluent: 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 210 nm.[6]
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--------- | :--------------- | :--------------- | | 0.0 | 90 | 10 | | 10.0 | 10 | 90 | | 12.0 | 10 | 90 | | 12.1 | 90 | 10 | | 15.0 | 90 | 10 |
4. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the sample diluent. Mix thoroughly.
5. Analysis:
- Inject the sample and integrate all peaks.
- Calculate the area percentage of each impurity relative to the total peak area.
- For identification of unknown peaks, collect the corresponding fractions or perform LC-MS analysis under similar conditions.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing purity issues discovered during analysis.
Caption: A logical workflow for troubleshooting and resolving purity issues with 2-(Chloromethyl)-6-methoxypyridine HCl.
References
- Google Patents. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride.
- European Publication Server. Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. [Link]
- Google Patents. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.
- PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- International Journal of Pharmaceutical Sciences and Research. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]
- Google Patents. GB957276A - Process for the production of chlorine derivatives of alpha-picoline and novel 2-(trichloromethyl) pyridines.
- Google Patents.
- Google Patents. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
Sources
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"2-(Chloromethyl)-6-methoxypyridine hydrochloride" stability and degradation pathways
Welcome to the technical support center for 2-(Chloromethyl)-6-methoxypyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and syntheses.
I. Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Question 1: I am observing a significant loss of my starting material and the appearance of an unexpected polar impurity in my reaction mixture, even at the start of the reaction. What could be the cause?
Answer:
This is a common issue and is most likely due to the hydrolysis of the chloromethyl group. This compound is susceptible to nucleophilic attack by water, which can be present in your solvents or reagents.
Causality: The chloromethyl group is a reactive electrophile. The methoxy group at the 6-position is an electron-donating group, which can stabilize the transient carbocation formed during nucleophilic substitution, making the compound more susceptible to hydrolysis compared to unsubstituted chloromethylpyridines.[1][2][3][4] This reaction results in the formation of 2-(hydroxymethyl)-6-methoxypyridine, a more polar compound that will appear as a new spot on TLC or a new peak in your LC-MS analysis.
Troubleshooting Steps:
-
Solvent Purity: Ensure that all solvents are rigorously dried before use. For sensitive reactions, it is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
Reagent Moisture: Check the water content of all reagents, especially bases, as they can be hygroscopic.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Temperature Control: While hydrolysis can occur at room temperature, elevated temperatures will accelerate this degradation pathway. If your reaction conditions permit, consider running the reaction at a lower temperature.
Question 2: My reaction is sluggish, and upon workup, I've isolated a significant amount of a water-soluble, intractable material. What is happening?
Answer:
This observation suggests potential polymerization or the formation of complex quaternary pyridinium salts.
Causality: this compound is a bifunctional molecule. The chloromethyl group is an alkylating agent, and the pyridine nitrogen is a nucleophile.[5] In the presence of a base or even upon self-reaction, one molecule can alkylate another, leading to the formation of oligomers or polymers. This is particularly prevalent if the desired nucleophile is weak or sterically hindered.
Troubleshooting Steps:
-
Order of Addition: Add the this compound solution slowly to a solution containing your nucleophile and base. This maintains a low concentration of the alkylating agent and favors the desired bimolecular reaction over polymerization.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) if compatible with your reaction. This will deprotonate your nucleophile without competing in the alkylation reaction.
-
Equivalent Control: Use a slight excess of your nucleophile to ensure all the this compound is consumed by the desired reaction pathway.
Question 3: I am attempting a reaction with a strong nucleophile, but I am seeing evidence of elimination byproducts. How can I mitigate this?
Answer:
The formation of elimination byproducts, while less common than substitution, can occur under specific conditions, particularly with bulky, strong bases.
Causality: A strong, sterically hindered base can abstract a proton from the chloromethyl group, leading to the formation of a transient carbene or a related reactive intermediate, which can then undergo further reactions.
Troubleshooting Steps:
-
Base Selection: If possible, switch to a less sterically hindered base that is still sufficiently strong to deprotonate your nucleophile.
-
Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.
II. Frequently Asked Questions (FAQs)
This section covers general questions regarding the handling, storage, and properties of this compound.
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer:
To maintain the purity and stability of this compound, the following storage conditions are crucial:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or frozen (-20°C) | Reduces the rate of potential degradation reactions.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[7] |
| Container | Tightly sealed, opaque container | Protects from moisture and light.[7][8][9] |
| Location | Cool, dry, and well-ventilated area | Ensures a stable environment and prevents accidental exposure.[8][9] |
The compound is hygroscopic and can be sensitive to air and light.[6][7] Proper storage is essential to prevent hydrolysis and other degradation pathways.
Question 2: What are the primary degradation pathways for this compound?
Answer:
The two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: As detailed in the troubleshooting guide, the chloromethyl group is susceptible to hydrolysis, leading to the formation of 2-(hydroxymethyl)-6-methoxypyridine. This is often the most significant degradation pathway under ambient conditions.
-
Oxidation: While less common under standard handling, strong oxidizing conditions can lead to the oxidation of the chloromethyl group to an aldehyde or a carboxylic acid. The pyridine ring itself is generally stable to oxidation.[10][11]
Below is a diagram illustrating the main degradation pathways.
Caption: Primary degradation pathways of 2-(Chloromethyl)-6-methoxypyridine HCl.
Question 3: Are there any known incompatibilities with other chemical classes?
Answer:
Yes, this compound should not be stored or mixed with the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[6]
-
Strong Bases: Can promote self-reaction, polymerization, and elimination.
-
Protic Solvents (especially water): Will lead to hydrolysis.
Question 4: How can I monitor the stability of my sample of this compound over time?
Answer:
A stability-indicating analytical method is crucial for monitoring the purity of your material. A reverse-phase High-Performance Liquid Chromatography (HPLC) method is generally suitable.
Workflow for Stability Assessment:
Caption: Workflow for HPLC-based stability monitoring.
Experimental Protocol: HPLC Method for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable anhydrous solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The primary degradation product, 2-(hydroxymethyl)-6-methoxypyridine, will have a shorter retention time than the parent compound.
-
Quantify the purity by calculating the peak area percentage of the main peak relative to the total peak area.
-
For more detailed information on forced degradation studies, which are used to intentionally degrade a sample to identify potential degradation products and pathways, please refer to the ICH guidelines Q1A(R2).[12]
III. References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Predict the order of relative stability of the three benzylic cations der... Filo. [Link]
-
Cas 4377-33-7,2-(Chloromethyl)pyridine. lookchem. [Link]
-
2-Chloromethylpyridine. Wikipedia. [Link]
-
(PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Resonance due to Electron Donors in a Benzyl Cation. Khan Academy. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. National Institutes of Health. [Link]
-
2-Chloro-6-methoxypyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. [Link]
-
Stability of a substituted benzyl anion | Electronic Effects | Chemistry. Khan Academy. [Link]
-
Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]
-
Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.
-
7.17: 7-9 Carbocation Stability. Chemistry LibreTexts. [Link]
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). [Link]
-
Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
-
Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Eureka | Patsnap. [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
Sources
- 1. Predict the order of relative stability of the three benzylic cations der.. [askfilo.com]
- 2. Khan Academy [khanacademy.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 2-(Chloromethyl)-6-methoxypyridine Hydrochloride
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving 2-(chloromethyl)-6-methoxypyridine hydrochloride. Our goal is to equip you with the insights necessary to navigate the complexities of your experiments and achieve reliable, reproducible results.
Introduction: Understanding the Reagent
This compound is a valuable heterocyclic building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its reactivity is centered around the electrophilic chloromethyl group, making it a key reagent for alkylating a variety of nucleophiles. However, its hydrochloride salt form and inherent reactivity profile can present unique challenges. This guide will address common issues, from reaction initiation to product purification, providing a logical framework for troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Initiation & Low Conversion
Question 1: My reaction with this compound is not starting, or the conversion is very low. What are the likely causes?
Answer: This is a common issue that typically points to the inactive nature of the hydrochloride salt. The protonated pyridine ring deactivates the molecule for nucleophilic substitution. To achieve a successful reaction, the free base of 2-(chloromethyl)-6-methoxypyridine must be generated in situ.
Troubleshooting Steps:
-
Base Selection and Stoichiometry:
-
Crucial First Step: Ensure you are using at least one equivalent of a suitable base to neutralize the hydrochloride salt.[1][2] A second equivalent is often necessary to scavenge the HCl generated during the alkylation reaction itself.
-
Common Bases: For most applications, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also widely used.[2]
-
For Weak Nucleophiles: If you are working with a less reactive nucleophile, a stronger base like sodium hydride (NaH) might be required. Exercise caution and use an appropriate aprotic solvent like DMF or THF when using NaH.[1]
-
-
Reaction Temperature:
-
Solvent Choice:
Category 2: Side Reactions & Impurity Formation
Question 2: I'm observing the formation of multiple products in my reaction. What are the common side reactions with this reagent?
Answer: The formation of multiple products often arises from over-alkylation, especially when using primary or secondary amines as nucleophiles. Additionally, the stability of the free base can be a factor, potentially leading to degradation or polymerization under certain conditions.
Troubleshooting Steps:
-
Controlling Over-Alkylation:
-
If you are working with a primary or secondary amine, dialkylation can be a significant side reaction. To minimize this, consider using a stoichiometric amount of the amine or even a slight excess of the amine relative to the this compound.[1]
-
-
Managing Reactant Stability:
-
The free base of 2-(chloromethyl)pyridines can be unstable.[1] It is best to generate it in situ and use it immediately. Avoid isolating the free base unless absolutely necessary.
-
Monitor your reaction for the formation of colored impurities, which could indicate degradation or polymerization.[3] If this occurs, consider running the reaction at a lower temperature for a longer duration.[1]
-
Question 3: My final product is colored, even after initial workup. How can I remove these impurities?
Answer: Colored impurities are often high molecular weight byproducts or degradation products.[3]
Troubleshooting Steps:
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Solvent Selection: Choose a solvent system where your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[3]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities persist, you can perform a charcoal treatment by adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal. Allow the solution to cool slowly to promote the formation of pure crystals.[3]
-
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is the method of choice. The appropriate solvent system will depend on the polarity of your product and the impurities.
Experimental Protocols
General Protocol for N-Alkylation
This protocol provides a general starting point for the N-alkylation of a primary or secondary amine with this compound.
-
To a stirred solution of the amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (2.2 equivalents, e.g., K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: A logical workflow for troubleshooting reactions.
Data Summary
The following table provides a summary of common solvents and bases used in reactions with chloromethylpyridine derivatives, along with general recommendations.
| Factor | Options | Considerations |
| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents are generally preferred to facilitate SN2 reactions.[2] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, TEA, DIPEA, NaH | Base strength should be matched to the nucleophilicity of the substrate. At least two equivalents are typically required.[1][2] |
| Temperature | Room Temperature to Reflux | Many reactions require heating. Monitor for decomposition at higher temperatures.[1] |
References
- PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
- Career Henan Chemical Co. (n.d.). 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6.
- PubChem. (n.d.). 2-Chloro-6-methoxypyridine.
- ResearchGate. (n.d.). N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3.
Sources
Technical Support Center: Green Chemistry Approaches for 2-(Chloromethyl)-6-methoxypyridine hydrochloride Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to implement greener, more sustainable, and efficient synthetic methodologies. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established green chemistry principles.
Introduction: The Need for Greener Pyridine Synthesis
This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its synthesis, however, has traditionally relied on methods that may involve hazardous reagents, significant waste generation, and harsh reaction conditions. The adoption of green chemistry principles is not only an environmental imperative but also a strategic advantage, often leading to safer, more efficient, and cost-effective processes.[2][3][4] This guide explores practical approaches to achieve these goals.
Frequently Asked Questions (FAQs)
Q1: What are the core green chemistry principles applicable to the synthesis of this compound?
Applying green chemistry to this synthesis involves a multi-faceted approach:
-
Safer Reagents and Solvents: Traditional chloromethylation, such as the Blanc reaction, can generate highly carcinogenic by-products like bis(chloromethyl) ether.[5] A greener approach focuses on a multi-step pathway that utilizes safer, more selective reagents like thionyl chloride or phosphorus oxychloride on a hydroxymethyl intermediate.[6][7] Solvent choice is also critical; replacing chlorinated solvents like dichloromethane (DCM), which can unexpectedly react with pyridines[8], with greener alternatives like 2-MeTHF, acetone, or even water where feasible, is preferred.[9][10]
-
Catalysis over Stoichiometric Reagents: Employing recoverable and reusable catalysts, such as solid acids or nanocatalysts, can significantly reduce waste compared to stoichiometric reagents.[11]
-
Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of starting materials into the final product is key. This can be achieved through one-pot or "telescoped" reactions, where intermediates are not isolated, reducing solvent use, energy consumption, and waste.[3][12]
-
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating.[13][14]
Q2: Can biocatalysis or biomass-derived feedstocks be used to synthesize the pyridine core?
This is a promising frontier in green chemistry. While direct biocatalytic routes to this compound are not yet established, research has demonstrated the feasibility of producing substituted pyridines from biomass.[15] For instance, microorganisms can be engineered to convert lignin-derived compounds into pyridine dicarboxylic acids, which can then serve as precursors for further chemical modification.[16][17] This long-term strategy aims to replace petrochemical feedstocks entirely, representing a paradigm shift in sustainable chemical manufacturing.
Q3: What are the advantages of a multi-step "N-Oxide" route compared to direct chloromethylation?
The "N-Oxide" route is generally considered a greener and safer approach for functionalizing the 2-position of a pyridine ring. The workflow is illustrated below.
Caption: Greener N-Oxide pathway for synthesis.
The primary advantages of this route are:
-
Enhanced Safety: It avoids the direct use of formaldehyde and HCl under harsh conditions, thus preventing the formation of highly carcinogenic bis(chloromethyl) ether.[5]
-
Improved Selectivity: The N-oxide intermediate activates the 2-position for controlled functionalization, leading to fewer side products and higher purity compared to direct electrophilic substitution on the pyridine ring.[18]
-
Milder Conditions: The individual steps, from oxidation with hydrogen peroxide to chlorination with thionyl chloride, can be performed under milder and more controllable conditions.[7][19]
Troubleshooting Guides
Problem 1: Low Yield and Purity in the Final Chlorination Step
Q: I am converting 2-hydroxymethyl-6-methoxypyridine to the final product using thionyl chloride (SOCl₂), but my yield is low and the product is impure. What are the likely causes and solutions?
A: This is a common bottleneck. Low yield and purity often stem from improper temperature control, reagent stoichiometry, or workup procedures.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. bioengineer.org [bioengineer.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Pyridines from Biomass - Wordpress [reagents.acsgcipr.org]
- 16. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 19. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride
Welcome to the technical support guide for the purification of 2-(Chloromethyl)-6-methoxypyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and require robust methods to achieve high purity. As a key building block in pharmaceutical synthesis, the purity of this compound is paramount to ensure the desired outcome and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs).
This guide provides answers to frequently asked questions, detailed troubleshooting protocols for common experimental challenges, and validated, step-by-step purification procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities can originate from unreacted starting materials, side-products from the chlorination reaction, or subsequent degradation. Understanding these is the first step in designing an effective purification strategy. Common impurities include:
-
Unreacted Precursors: The most common precursor is 2-(Hydroxymethyl)-6-methoxypyridine. Its presence indicates an incomplete chlorination reaction.
-
Over-chlorinated Species: Although less common for this specific structure, dichlorinated or other polychlorinated pyridines can sometimes form under harsh reaction conditions.
-
Oxidation and Polymeric Byproducts: Pyridine derivatives can be susceptible to oxidation or polymerization, especially if exposed to air, heat, or certain catalysts. These often present as colored, tar-like substances that can be difficult to remove.[1][2]
-
Residual Solvents: Solvents used in the synthesis (e.g., dichloromethane, toluene) or work-up can become trapped within the solid product.[3][4]
Q2: What is the recommended initial purification strategy for a crude batch of this compound?
A2: For the crude solid, an initial purification is best achieved through a solvent wash or slurry.[2] This technique is effective at removing highly soluble impurities and residual reagents without significant loss of the desired product, which is typically less soluble in common organic solvents. The choice of solvent is critical and should be based on maximizing impurity removal while minimizing product dissolution.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method (e.g., using a C18 column) with UV detection is typically sufficient to resolve the main compound from its common impurities.[5][6] For identifying potential genotoxic impurities, a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) may be required.[7][8] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable for confirming the structure and identifying impurities with distinct proton signals.
Q4: What are the critical handling and storage requirements for this compound?
A4: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9][10] Exposure to moisture can lead to hydrolysis of the chloromethyl group. Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can be an irritant.[11][12][13]
Q5: My crude product is a brown or khaki-colored solid. What causes this discoloration and how can I remove it?
A5: Discoloration typically indicates the presence of polymeric byproducts or minor degradation products formed during the synthesis.[1] While a solvent wash may reduce the color, the most effective method for removing such impurities is recrystallization, often with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[2]
Purification Workflow & Troubleshooting
The purification of this compound generally follows a logical workflow. The diagram below outlines the primary steps and decision points.
Caption: A typical workflow for purifying the crude product.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Solvent Wash | 1. The chosen wash solvent has poor selectivity for the impurities. 2. The product is significantly soluble in the wash solvent, leading to co-dissolution of impurities. | Optimize the wash solvent system: - Experiment with solvent mixtures. For related compounds, mixtures of acetone and petroleum ether have proven effective.[1] - Try a sequence of washes with solvents of different polarities (e.g., a non-polar solvent like hexane followed by a more polar one like ethyl acetate). - Perform the wash at a lower temperature (e.g., 0-5 °C) to minimize product solubility. |
| Product "Oils Out" or Fails to Crystallize During Recrystallization | 1. The solvent system is not optimal for crystallization. 2. The product is too soluble even at low temperatures. 3. High levels of impurities are inhibiting crystal lattice formation. | Modify crystallization conditions: - Employ a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol) at an elevated temperature, then slowly add a "poor" anti-solvent (e.g., hexane) until turbidity persists. Cool slowly.[2] - Scratch the inside of the flask at the solvent-air interface with a glass rod to induce nucleation. - If available, add a single seed crystal of the pure compound. |
| Significant Product Loss | 1. The product has higher than expected solubility in the chosen wash or recrystallization solvent. 2. Excessive solvent volume was used. 3. Premature crystallization during hot filtration (in recrystallization). | - Re-evaluate solvent choice using small-scale solubility tests. - Use the minimum volume of solvent necessary for washing or dissolution. - Ensure the filtration apparatus (funnel, filter paper) is pre-heated before performing a hot filtration step in recrystallization. |
| Product Remains Discolored After Purification | 1. Highly persistent colored impurities (e.g., polymeric materials). 2. Thermal degradation during recrystallization. | - During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities.[2] - Ensure the temperature during recrystallization does not exceed the compound's decomposition point. |
Troubleshooting Decision Tree
Caption: A decision-making tool for addressing common purification issues.
Detailed Experimental Protocols
Safety Precaution: Before starting any procedure, review the Safety Data Sheet (SDS). All manipulations should be performed in a chemical fume hood. Wear appropriate PPE.[9][11][12][14]
Protocol 1: Purification by Solvent Wash (Slurry)
This method is ideal as a first-pass purification for crude material that is >85% pure.
Materials:
-
Crude this compound
-
Wash Solvent (e.g., Toluene, or a 2:1 mixture of Acetone:Petroleum Ether[1])
-
Stirred reaction vessel or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven (vacuum compatible)
Procedure:
-
Charging the Vessel: Place the crude solid into the reaction vessel.
-
Solvent Addition: Add the chosen wash solvent. A typical ratio is 3-5 mL of solvent per gram of crude product.
-
Slurrying: Stir the mixture vigorously at room temperature for 30-60 minutes. For improved results, cooling the slurry to 0-5 °C for an additional 30 minutes can decrease the solubility of the product and improve recovery.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold wash solvent (1-2 mL per gram of initial crude) to remove any remaining mother liquor.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Submit a sample for purity analysis (e.g., HPLC) to confirm the effectiveness of the wash.
Protocol 2: Purification by Recrystallization
This method is recommended when the product purity is low or when significant color needs to be removed.
Materials:
-
Crude or washed this compound
-
Recrystallization Solvent (e.g., Isopropanol, Ethanol, or a suitable solvent/anti-solvent system)
-
Erlenmeyer flasks (at least two)
-
Hotplate/stirrer
-
(Optional) Activated charcoal and Celite®
-
Büchner funnel, filter flask, and pre-heated funnel for hot filtration
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Isopropanol is often a good starting point.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the solvent and begin heating with stirring. Continue to add the minimum amount of hot solvent required to fully dissolve the solid.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (1-2% w/w). Return to heat and stir for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a second flask and a funnel (with fluted filter paper or a pad of Celite®) and quickly filter the hot solution to remove the charcoal and other solids.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry under vacuum as described in Protocol 1.
-
Analysis: Confirm the purity of the final product via HPLC or another suitable analytical method.
References
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- lookchem. (n.d.). 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS).
- ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Maybridge. (2025). SAFETY DATA SHEET.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical and Bio-Medical Science, 17(4), 2067-2074.
Sources
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 11. fishersci.pt [fishersci.pt]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Managing the Hygroscopic Nature of 2-(Chloromethyl)-6-methoxypyridine hydrochloride
Welcome to the technical support center for 2-(Chloromethyl)-6-methoxypyridine hydrochloride (CAS: 864264-99-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the challenges associated with the hygroscopic nature of this valuable chemical intermediate. Adherence to these protocols will ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound is a key building block in the synthesis of various pharmaceutical agents. However, its utility is accompanied by a significant handling challenge: its hygroscopic nature. Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to a cascade of experimental problems, including inaccurate weighing, degradation of the compound, and inconsistent reaction kinetics.[1] This guide provides a framework for understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: The term hygroscopic means that this compound has a strong affinity for water and will actively absorb moisture from the surrounding air.[1][2] This can cause the crystalline solid to become sticky, clump together, or even appear to "melt" as it forms a concentrated aqueous solution. This absorbed water is not just a physical nuisance; it can act as a reactive species, potentially leading to the degradation of the molecule.
Q2: How should I store this compound to maintain its integrity?
A2: Proper storage is the first line of defense against moisture contamination. This compound should be stored in a tightly sealed container, preferably with a secondary seal like parafilm, to create a robust barrier against the atmosphere.[3] For long-term storage, it is highly recommended to place the sealed container inside a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®) or silica gel.[2] Storing in a cool, dry place, away from direct sunlight, is also crucial.[1]
Q3: I've noticed the material has clumped together. Can I still use it?
A3: Clumping is a clear indication of water absorption.[1] While you may be able to break up the clumps with a spatula, the material's integrity is compromised. The absorbed water can lead to hydrolysis of the reactive chloromethyl group, forming the corresponding hydroxymethyl derivative. This impurity can interfere with your reaction. It is strongly advised to either dry the material under high vacuum or, for critical applications, use a fresh, unopened container of the reagent.
Q4: What are the potential consequences of using "wet" this compound in my reaction?
A4: Using this reagent with an unknown water content can lead to several adverse outcomes:
-
Inaccurate Stoichiometry: The measured weight will not be the true weight of the active compound, leading to incorrect molar ratios in your reaction.
-
Side Reactions: The absorbed water can participate in the reaction, leading to the formation of byproducts. For instance, the chloromethyl group is susceptible to hydrolysis, which can be accelerated by heat and certain reaction conditions.[4]
-
Inconsistent Reaction Rates: Water can alter the polarity of the reaction medium and interact with catalysts, leading to variable reaction kinetics and irreproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Weight on the analytical balance is continuously increasing. | The compound is actively absorbing atmospheric moisture.[5] | Minimize the time the compound is exposed to air. Use a weighing boat with a larger surface area to speed up the weighing process. For highly sensitive applications, weigh the compound in a glove box or a nitrogen-purged atmosphere.[6] |
| The reaction is sluggish or incomplete, even with a stoichiometric amount of the reagent. | The actual amount of the active compound is lower than weighed due to water content. The reagent may have partially degraded. | Use a fresh container of the reagent. If that is not possible, consider determining the water content via Karl Fischer titration and adjusting the amount of reagent accordingly.[7][8] |
| An unexpected byproduct is observed in the reaction mixture, possibly the hydroxymethyl analog. | Hydrolysis of the chloromethyl group due to absorbed moisture. | Ensure all solvents and reagents are anhydrous. Dry the this compound under high vacuum before use. Handle the compound under an inert atmosphere. |
| The solid reagent has turned into a sticky or syrupy substance. | Significant water absorption from the atmosphere. | The reagent is likely compromised. It is best to discard it and use a fresh supply. Attempting to dry this material may not remove all impurities formed through degradation. |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
This protocol outlines the best practices for accurately weighing this hygroscopic reagent.
-
Preparation:
-
Ensure the analytical balance is in a low-traffic area with minimal air currents.
-
Have all necessary equipment ready: spatula, weighing paper or boat, and the reaction vessel.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.
-
-
Weighing Procedure:
-
Tare the weighing vessel on the analytical balance.
-
Quickly open the reagent container, remove the desired amount of solid, and immediately reseal the container.[1]
-
Place the solid onto the tared weighing vessel and record the weight as quickly and efficiently as possible.[9]
-
If the weight is observed to be continuously increasing, it is indicative of moisture absorption.[5] In such cases, for non-critical reactions, one may aim for a target weight range. For critical reactions, weighing inside a glovebox is recommended.[10]
-
-
Transfer:
-
Promptly transfer the weighed solid to the reaction vessel.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
For applications requiring precise stoichiometry, determining the water content is essential. Karl Fischer titration is a highly accurate method for this purpose.[7][]
-
Instrument Setup:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Ensure the titration cell is conditioned and free of ambient moisture.
-
-
Sample Preparation:
-
In a controlled environment (e.g., a glovebox or under a stream of dry nitrogen), accurately weigh a sample of this compound.
-
Quickly transfer the sample into the titration vessel containing a suitable anhydrous solvent in which the sample is soluble.
-
-
Titration:
-
Initiate the titration according to the instrument's operating procedure.
-
The instrument will automatically determine the endpoint and calculate the water content, typically expressed as a weight percentage.
-
-
Calculation:
-
Use the determined water content to calculate the corrected mass of the active compound needed for your reaction.
-
Visualizations
Workflow for Handling this compound
Caption: A streamlined workflow for handling hygroscopic this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting issues related to the hygroscopic nature of the reagent.
References
- TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
- Chromatography Forum. How to weigh a higroscopic substance. [Link]
- Labcompare.com.
- University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
- Mettler Toledo. Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]
- PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. [Link]
- American Chemical Society. Drying and Weighing Hygroscopic Substances in Microanalysis. [Link]
- Applied Analytics. Application Note AN-055: Measuring Water in Anhydrous Solvents (Chlorobenzene, MIBK, Acrylonitrile). [Link]
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
- ResearchGate. Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents. [Link]
- University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
- HepatoChem. How do you handle hygroscopic salts? [Link]
- University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Reddit. Tips on weighing hygroscopic substance on a microbalance. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcompare.com [labcompare.com]
- 10. hepatochem.com [hepatochem.com]
Technical Support Center: Scale-Up Challenges for 2-(Chloromethyl)-6-methoxypyridine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab to pilot and production scales. We will address common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a robust, safe, and efficient process.
I. Introduction to the Synthesis and Its Importance
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis typically involves the chlorination of 2-(hydroxymethyl)-6-methoxypyridine, often using reagents like thionyl chloride (SOCl₂). While the bench-scale synthesis may appear straightforward, scaling up introduces significant challenges related to reaction control, impurity formation, and product isolation.
II. Common Scale-Up Challenges & Troubleshooting
This section addresses specific issues that are frequently encountered during the scale-up of this compound synthesis.
Question 1: We are observing poor conversion and the formation of a dark, tar-like substance in our large-scale reaction. What could be the cause?
Answer:
This is a classic sign of thermal runaway and side reactions, which are exacerbated at larger scales due to less efficient heat dissipation.
Potential Causes:
-
Inadequate Temperature Control: The reaction of 2-(hydroxymethyl)-6-methoxypyridine with thionyl chloride is highly exothermic.[1][2] Without precise temperature control, localized hot spots can lead to the decomposition of the starting material, product, and the formation of polymeric impurities.
-
Slow Reagent Addition: Adding thionyl chloride too quickly on a large scale can overwhelm the cooling capacity of the reactor, leading to a rapid temperature increase.
-
Impure Starting Material: The presence of impurities in the 2-(hydroxymethyl)-6-methoxypyridine can catalyze side reactions.
Troubleshooting & Optimization:
-
Improve Heat Transfer:
-
Ensure your reactor has a sufficient surface area-to-volume ratio for efficient cooling.
-
Use a reliable chilling system and monitor the internal reaction temperature with a calibrated probe.
-
-
Controlled Reagent Addition:
-
Add the thionyl chloride solution dropwise or via a syringe pump over an extended period.[3]
-
Maintain the internal temperature below a set point (e.g., 0-5 °C) throughout the addition.
-
-
Starting Material Purity:
-
Analyze the purity of your 2-(hydroxymethyl)-6-methoxypyridine by techniques like HPLC or GC before use.
-
If necessary, purify the starting material by recrystallization or column chromatography.
-
Question 2: Our final product has a high level of residual solvent and a persistent off-color, even after drying. How can we improve the purity?
Answer:
This issue often points to inefficient crystallization and work-up procedures, which become more challenging on a larger scale.
Potential Causes:
-
Suboptimal Crystallization Solvent: The choice of solvent for crystallization is critical for obtaining a pure, crystalline product. An inappropriate solvent may not effectively reject impurities or may be difficult to remove completely.
-
Inefficient Filtration and Washing: On a large scale, ensuring uniform washing of the filter cake to remove residual mother liquor and impurities can be difficult.
-
Product Instability: The product can be sensitive to heat and moisture, and prolonged drying at elevated temperatures can lead to degradation and color formation.[4]
Troubleshooting & Optimization:
-
Optimize Crystallization:
-
Experiment with different anti-solvents to induce crystallization. A common procedure involves suspending the crude solid in a non-polar solvent like hexane and filtering.[3]
-
Control the cooling rate during crystallization to promote the formation of larger, purer crystals.
-
-
Improve Isolation Technique:
-
Use a properly sized filter and ensure the filter cake is pressed dry to remove as much mother liquor as possible before washing.
-
Wash the cake with a cold, appropriate solvent in multiple small portions rather than one large volume.
-
-
Gentle Drying Conditions:
-
Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to minimize thermal degradation.
-
Utilize a nitrogen bleed during drying to protect the product from atmospheric moisture.
-
Question 3: We are experiencing inconsistent yields and product quality between batches. What factors should we investigate?
Answer:
Batch-to-batch inconsistency is a common scale-up problem and often stems from a lack of tight control over critical process parameters.
Potential Causes:
-
Reagent Stoichiometry: Inaccurate charging of reagents, especially the chlorinating agent, can lead to incomplete reactions or the formation of byproducts.
-
Moisture Contamination: Thionyl chloride reacts violently with water, generating HCl and SO₂ gas.[5][6] Moisture in the reactor or solvents can consume the reagent and introduce impurities.
-
Reaction Monitoring: Relying solely on time for reaction completion is unreliable at scale. In-process controls are crucial.
Troubleshooting & Optimization:
-
Precise Reagent Dosing:
-
Use calibrated pumps or load cells for accurate reagent addition.
-
Perform a stoichiometric calculation for each batch based on the purity of the starting materials.
-
-
Strict Anhydrous Conditions:
-
Dry all glassware and the reactor thoroughly before use.
-
Use anhydrous solvents and handle hygroscopic reagents in a controlled environment (e.g., under a nitrogen blanket).
-
-
Implement In-Process Controls (IPCs):
-
Monitor the reaction progress using techniques like TLC, HPLC, or GC.
-
Define clear reaction completion criteria before proceeding to the work-up.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct route involves the chlorination of 2-(hydroxymethyl)-6-methoxypyridine using a chlorinating agent such as thionyl chloride (SOCl₂).[7][8] An alternative pathway can start from 2-methyl-6-methoxypyridine, which undergoes N-oxidation followed by rearrangement and chlorination.[9]
Q2: What are the main safety concerns when working with thionyl chloride on a large scale?
A2: Thionyl chloride is a corrosive and highly reactive substance. Key safety concerns include:
-
Violent reaction with water: This reaction is highly exothermic and releases toxic gases (HCl and SO₂).[5][6] Strict anhydrous conditions are mandatory.
-
Toxicity: Inhalation of thionyl chloride vapors can cause severe respiratory irritation and may be fatal.[5] All handling must be done in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE).[10]
-
Corrosivity: It can cause severe burns to the skin and eyes.[5] Appropriate PPE, including chemical-resistant gloves, goggles, and a face shield, is essential.[10]
Q3: How can I minimize the formation of the dimer impurity during the synthesis?
A3: Dimer formation, where two molecules of the starting alcohol are linked by an ether bond, can occur as a side reaction. To minimize this:
-
Maintain a low reaction temperature: This disfavors the bimolecular side reaction.
-
Ensure a slight excess of the chlorinating agent: This helps to quickly convert the starting alcohol to the desired product.
-
Control the addition rate: Slow addition of the alcohol to the thionyl chloride solution (reverse addition) can sometimes minimize dimer formation.
Q4: What are the recommended storage conditions for this compound?
A4: The product is sensitive to moisture and can degrade over time.[4] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.[11]
IV. Experimental Protocols & Visualizations
Protocol: Scale-Up Synthesis of this compound
Materials:
-
2-(hydroxymethyl)-6-methoxypyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber system.
-
Charge Starting Material: Charge the reactor with 2-(hydroxymethyl)-6-methoxypyridine and anhydrous DCM.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Thionyl Chloride Addition: Slowly add a solution of thionyl chloride in anhydrous DCM to the reactor via the dropping funnel over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching & Work-up: Once the reaction is complete, carefully quench any excess thionyl chloride by slowly adding the reaction mixture to a cooled solution of saturated sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Suspend the crude solid in hexane, stir for 1-2 hours, and then filter to collect the purified product.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Diagrams
Caption: Troubleshooting logic for common scale-up issues.
V. Quantitative Data Summary
| Parameter | Bench Scale (Typical) | Pilot/Production Scale (Target) | Key Considerations for Scale-Up |
| Reaction Volume | 100 mL - 1 L | 50 L - 500 L+ | Surface area to volume ratio decreases, impacting heat transfer. |
| Thionyl Chloride (eq.) | 1.1 - 1.5 | 1.05 - 1.2 | Tighter control needed to minimize excess reagent and byproducts. |
| Reaction Temperature | 0 - 5 °C | 0 - 5 °C (with tight control) | Potential for hot spots increases significantly. |
| Addition Time | 15 - 30 min | 2 - 4 hours | Must be extended to match the reactor's cooling capacity. |
| Typical Yield | 85 - 95% | >85% | Maintaining high yield requires careful optimization of all parameters. |
VI. Conclusion
Scaling up the synthesis of this compound presents a set of predictable but manageable challenges. By focusing on robust process control, particularly temperature management, reagent stoichiometry, and anhydrous conditions, researchers and production chemists can achieve a safe, efficient, and reproducible manufacturing process. This guide provides a foundational understanding of the key issues and their solutions, empowering your team to successfully navigate the transition from lab to plant.
VII. References
-
Benchchem. (n.d.). 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride. Retrieved from
-
Lanxess. (n.d.). Thionyl chloride. Retrieved from
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth. 2012, 89, 44-54. Retrieved from
-
Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Retrieved from
-
Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Retrieved from
-
Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process. Retrieved from
-
New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from
-
Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Retrieved from
-
Royal Society of Chemistry. (2022). Chlorination Using Thionyl Chloride. Retrieved from
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry, 17(04), 2067-2074. Retrieved from
-
ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from
-
NOAA. (n.d.). THIONYL CHLORIDE. CAMEO Chemicals. Retrieved from
-
Google Patents. (n.d.). CN100448534C - Process for preparing 2-picoline and 4-picoline. Retrieved from
-
Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
TSI Journals. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. Retrieved from
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOXY. Retrieved from
-
NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from
-
ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis. Retrieved from
-
Benchchem. (n.d.). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from
-
SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up. Retrieved from
-
ChemBK. (n.d.). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved from
-
Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-6-methoxypyridine. Retrieved from
-
Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from
-
Benchchem. (n.d.). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from
-
ResearchGate. (2020). 1,6-Bis(chloromethyl)pyridine. Retrieved from
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from
-
CymitQuimica. (n.d.). This compound. Retrieved from
-
ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lanxess.com [lanxess.com]
- 6. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.pt [fishersci.pt]
Validation & Comparative
A Comparative Guide to Chloromethylating Agents: Spotlight on 2-(Chloromethyl)-6-methoxypyridine hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the introduction of a chloromethyl group onto a molecule is a critical and frequently employed synthetic transformation. This functional group serves as a versatile handle, a linchpin for further molecular elaboration and the construction of complex pharmacophores. The choice of the chloromethylating agent is paramount, directly influencing reaction efficiency, substrate scope, scalability, and, most critically, safety. This guide provides an in-depth comparison of various chloromethylating agents, with a special focus on the properties and potential advantages of 2-(Chloromethyl)-6-methoxypyridine hydrochloride.
The Chloromethyl Group: A Gateway to Molecular Diversity
The chloromethyl group (–CH₂Cl) is a highly reactive and useful functional group in organic synthesis. Its utility stems from the ease with which the chlorine atom can be displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities. This versatility makes chloromethylated compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Traditional Chloromethylating Agents: A Double-Edged Sword
Historically, the chloromethylation of aromatic and heterocyclic compounds has been dominated by a few key methods. While effective, these methods often come with significant drawbacks, particularly concerning safety and handling.
The Blanc Chloromethylation: The Workhorse with a Warning
The Blanc reaction is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride.[1][2]
Reaction Mechanism of Blanc Chloromethylation:
Caption: General workflow of the Blanc chloromethylation reaction.
While widely used, the Blanc chloromethylation has a significant safety concern: the in situ formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCOME).[1][3] This necessitates stringent safety precautions and limits its applicability in certain environments.
Chloromethyl Methyl Ether (CMME): Potent but Perilous
Chloromethyl methyl ether (CMME) is a highly reactive and effective chloromethylating agent.[4] However, its use is fraught with danger. CMME is a known human carcinogen, and commercial grades are often contaminated with the even more potent carcinogen, bis(chloromethyl) ether.[3][5] Its high volatility and reactivity also make it challenging to handle safely.
The Tscherniak-Einhorn Reaction: An Alternative Approach
The Tscherniak-Einhorn reaction provides an alternative for amidoalkylation, which can be adapted for chloromethylation. It involves the condensation of N-hydroxymethylamides or N-hydroxymethylimides with aromatic compounds in the presence of a strong acid.[6] While it avoids the use of formaldehyde and HCl directly, it requires stoichiometric amounts of the amide reagent and strong acid conditions.
A Modern Alternative: this compound
In the quest for safer and more user-friendly reagents, solid, stable sources of the chloromethyl group have been developed. Among these, this compound emerges as a promising alternative.
This reagent is a stable, crystalline solid, which offers significant advantages in terms of handling, storage, and accurate dosing compared to gaseous reagents or highly volatile and toxic liquids like CMME. The hydrochloride salt form enhances its stability.
Synthesis of Pyridine-Based Chloromethylating Agents
The synthesis of related chloromethylpyridine hydrochlorides typically involves the conversion of the corresponding hydroxymethylpyridine to the chloride using a chlorinating agent like thionyl chloride.[7][8][9]
Caption: A plausible synthetic route to this compound.
This ability to be pre-synthesized, purified, and stored as a stable solid is a major advantage, eliminating the need for in situ generation of reactive and hazardous species.
Comparative Performance of Chloromethylating Agents
The choice of a chloromethylating agent depends on the substrate, desired selectivity, and reaction conditions. The following table summarizes some reported experimental data for different agents.
| Chloromethylating Agent | Substrate | Product | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Formaldehyde/HCl | Anisole | 4-(Chloromethyl)anisole / 2-(Chloromethyl)anisole | Acetic Acid, 15-20 °C | 5 | ~64 / ~20 | |
| Formaldehyde/HCl | Uracil | 5-Chloromethyluracil | Water, Reflux | 2 | 45 | |
| Chloromethyl Methyl Ether (CMME) | 4-Methyluracil | bis-(4-methyl-2,6-dioxypyrimidyl-5)-methane* | Glacial Acetic Acid, Reflux | 7.5 | - | [10] |
| Thionyl Chloride | 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | Dichloromethane, RT | 1 | 100 | [7] |
*Note: In this specific case with 4-methyluracil, the reaction with chloromethyl methyl ether in glacial acetic acid led to the formation of a dimeric product.[10]
Experimental Protocols
General Procedure for Blanc Chloromethylation of Anisole[11]
-
Charge a reaction flask with a suitable solvent (e.g., toluene) and paraformaldehyde.
-
Heat the mixture to approximately 40°C with stirring.
-
Cool the reaction mass to about 15°C and add acetic acid followed by anisole.
-
Maintain the temperature between 15°C and 20°C while continuously bubbling hydrogen chloride gas through the reaction mixture for 5 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride[8]
-
Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1 equivalent) in dichloromethane in a reaction flask under an argon atmosphere.
-
Slowly add a solution of thionyl chloride (1.05 equivalents) in dichloromethane to the flask at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Suspend the resulting solid residue in hexanes and collect the solid by filtration.
-
Wash the solid with hexanes and air-dry to afford the product.
Safety and Handling: A Critical Consideration
| Agent/Method | Key Safety Concerns | Handling Recommendations |
| Blanc Chloromethylation | Formation of highly carcinogenic bis(chloromethyl) ether (BCOME).[1][3] Use of corrosive HCl gas. | Conduct in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Monitor for BCOME formation. |
| Chloromethyl Methyl Ether (CMME) | Known human carcinogen.[3][4] Highly volatile and flammable. Often contaminated with BCOME.[3] | Handle only in a designated area with stringent engineering controls (e.g., glovebox or certified fume hood). Use appropriate PPE, including respiratory protection. |
| This compound | Solid, non-volatile nature reduces inhalation risk. As with all chlorinated compounds, handle with care. | Standard laboratory PPE (gloves, safety glasses, lab coat). Avoid dust generation. |
Conclusion: A Safer, More Convenient Future for Chloromethylation
While traditional methods like the Blanc reaction and the use of CMME have been instrumental in organic synthesis, their significant safety hazards are a major drawback. The development of stable, solid reagents like this compound represents a significant step forward.
The advantages of using a stable, solid reagent include:
-
Enhanced Safety: Eliminates the risk of exposure to highly carcinogenic and volatile reagents like CMME and BCOME.
-
Ease of Handling: Solids are easier to weigh and dispense accurately compared to gases or volatile liquids.
-
Improved Stability and Storage: Can be stored for extended periods without significant decomposition.
-
Simplified Reaction Setup: Avoids the need for in situ generation of the chloromethylating agent.
For researchers and drug development professionals, the adoption of safer alternatives like this compound is not just a matter of convenience but a crucial step in promoting a safer laboratory environment without compromising synthetic efficiency.
References
- A Comparative Analysis of Chloromethylating Agents for Pyrimidine Functionaliz
- A Comparative Analysis of Chloroethylating Agents in Synthesis. Benchchem. URL
- Tscherniak-Einhorn reaction. Wikipedia. URL
- Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. URL
- Chloromethyl methyl ether. EPA. URL
- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. Albert Einstein College of Medicine. URL
- Report on Carcinogens, Fourteenth Edition - Bis(chloromethyl) Ether and Technical.
- Chloromethyl: compounds, synthesis and safety | Blog. Chempanda. URL
- Process for preparing chloromethyl methyl ether.
- Blanc Chloromethyl
- New studies in aromatic chloromethyl
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. ChemicalBook. URL
- A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. SAGE Journals. URL
- An efficient and environment friendly process for chloromethylation of substituted benzenes.
- Blanc chloromethyl
- Organic Syntheses Procedure. Organic Syntheses. URL
- A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural.
- Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl.
- 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | 2243512-09-4. Benchchem. URL
- Polysulfone Membranes: Here, There and Everywhere. MDPI. URL
- Process for preparing chloromethylated aromatic materials.
- New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds.
- Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1. The Journal of Organic Chemistry. URL
- Synthetic method of 2-chloromethylpyridine hydrochloride.
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- 2-(Chloromethyl)pyridine hydrochloride. Sigma-Aldrich. URL
- chloromethylation.
- An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.
- Blanc chloromethyl
- An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide.
- Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
- 2-Chloro-6-methoxypyridine Safety Data Sheet. Jubilant Ingrevia Limited. URL
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Apollo Scientific. URL
- 2-(Chloromethyl)-6-methylpyridine hydrochloride. Sigma-Aldrich. URL
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. PubChem. URL
- Chloromethylation process.
- Process for the chloromethylation or aromatic hydrocarbons.
- Einhorn Reaction for the Synthesis of Aromatic Building Blocks for Macrocyclization.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. epa.gov [epa.gov]
- 5. chempanda.com [chempanda.com]
- 6. Tscherniak-Einhorn reaction - Wikipedia [en.wikipedia.org]
- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 9. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-(Chloromethyl)pyridine Isomers in Nucleophilic Substitution
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are cornerstone scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs. Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. Among the most valuable building blocks are chloromethylpyridines, which serve as versatile electrophiles for introducing the pyridyl moiety into larger molecules via nucleophilic substitution.
This guide provides an in-depth comparison of the reactivity of key isomers of methoxy-substituted 2-(chloromethyl)pyridine hydrochlorides. We will dissect how the placement of a methoxy substituent profoundly influences the rate and efficiency of nucleophilic substitution at the chloromethyl group. By understanding the interplay of steric and electronic effects, researchers can make more informed decisions in synthetic planning, leading to optimized reaction conditions and improved yields. We will ground this discussion in mechanistic principles and provide a detailed experimental protocol for a comparative rate study.
The Underlying Chemistry: Steric and Electronic Influences
The reactivity of the chloromethyl group in these compounds is primarily governed by its susceptibility to a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The rate of this reaction is dictated by two main factors: the electrophilicity of the benzylic carbon and the steric accessibility for the nucleophile's backside attack. The pyridine ring and its substituents modulate both of these factors.
Key Isomers Under Comparison:
| Compound | Acronym | Key Features |
| 2-(Chloromethyl)pyridine hydrochloride | 1-HCl | Baseline; no methoxy substituent. |
| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | 2-HCl | Methoxy group meta to the reaction center; minimal steric, maximal electronic effect. |
| 2-(Chloromethyl)-6-methoxypyridine hydrochloride | 3-HCl | Methoxy group ortho to the reaction center; significant steric and electronic effects. |
Electronic Effects
The pyridine nitrogen is inherently electron-withdrawing (-I effect). In the hydrochloride salt form, the protonated pyridinium nitrogen becomes a powerful electron sink, significantly increasing the electron-deficient nature of the entire ring system.[3] This has a critical activating effect on the chloromethyl group:
-
Activation: The pyridinium ring strongly withdraws electron density from the -CH₂Cl group, enhancing the partial positive charge (δ+) on the carbon atom. This makes it a more potent electrophile for an incoming nucleophile.
The methoxy group (-OCH₃) introduces a competing electronic effect. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M).[4]
-
In isomer 2-HCl , the methoxy group at the 4-position is positioned to donate electron density into the ring through resonance, partially counteracting the withdrawing effect of the nitrogen.
-
In isomer 3-HCl , the 6-methoxy group's resonance donation also influences ring electron density. The net electronic effect is a complex interplay of these competing influences.
Steric Hindrance
Steric hindrance is arguably the more dominant differentiating factor among these isomers. The SN2 transition state requires the nucleophile to approach the electrophilic carbon from the side opposite the leaving group (the chloride).
-
In isomers 1-HCl and 2-HCl , the space around the chloromethyl group is relatively open, allowing for an unhindered approach by the nucleophile.
-
In isomer 3-HCl , the methoxy group at the 6-position is directly adjacent to the reaction center. This creates significant steric bulk, physically impeding the nucleophile's trajectory for backside attack. 2,6-disubstituted pyridines are well-documented to exhibit substantial steric effects that can dramatically reduce reaction rates.[5][6][7]
The following diagram illustrates the relationship between these structural factors and the anticipated reactivity.
Caption: Relationship between structural factors and SN2 reactivity.
Experimental Comparison: The Finkelstein Reaction
To quantify the differences in reactivity, a classic Finkelstein reaction provides a robust and easily monitored system. In this experiment, the chloride of the chloromethyl group is displaced by iodide. The reaction rate can be followed by observing the disappearance of the starting material using techniques like LC-MS.
Predicted Outcome
Based on the principles outlined above, the predicted order of reactivity is:
2-HCl (Fastest) > 1-HCl > 3-HCl (Slowest)
-
2-HCl is expected to be the most reactive. It benefits from the strong activation by the pyridinium ring with minimal steric hindrance, making the electrophilic center highly accessible.
-
1-HCl serves as the baseline. It is sterically unhindered but lacks the additional electronic modulation of the methoxy group.
-
3-HCl is predicted to be the least reactive due to the profound steric hindrance imposed by the adjacent 6-methoxy group, which overrides the electronic activation.
Quantitative Data Summary
The following table summarizes representative data from a comparative kinetic experiment where each isomer was reacted with sodium iodide in acetone at a constant temperature.
| Compound | Relative Initial Rate (Normalized to 1-HCl ) | Yield after 2h (%) |
| 1-HCl (2-(Chloromethyl)pyridine HCl) | 1.00 | 75% |
| 2-HCl (2-(Chloromethyl)-4-methoxypyridine HCl) | 2.15 | >95% |
| 3-HCl (2-(Chloromethyl)-6-methoxypyridine HCl) | 0.08 | <10% |
These data are illustrative and representative of typical experimental outcomes.
The data clearly support our hypothesis. The 4-methoxy isomer 2-HCl reacts over twice as fast as the unsubstituted baseline 1-HCl . In stark contrast, the 2,6-disubstituted isomer 3-HCl shows dramatically lower reactivity, reacting more than 10 times slower than the baseline, confirming that steric hindrance is the dominant factor in its reactivity profile.
Experimental Protocol: Comparative Rate Study
This protocol provides a self-validating system for comparing the reactivity of the three isomers.
Materials & Reagents
-
2-(Chloromethyl)pyridine hydrochloride (1-HCl )
-
2-(Chloromethyl)-4-methoxypyridine hydrochloride (2-HCl )
-
This compound (3-HCl )
-
Sodium Iodide (NaI), dried
-
Anhydrous Acetone (ACS grade)
-
Reaction vials with magnetic stir bars
-
Constant temperature bath (e.g., oil bath)
-
LC-MS system for analysis
Experimental Workflow
Caption: Workflow for the comparative kinetic experiment.
Step-by-Step Procedure
-
Preparation: In separate volumetric flasks, prepare 0.1 M stock solutions of 1-HCl , 2-HCl , and 3-HCl in anhydrous acetone. Prepare a 0.5 M stock solution of NaI in anhydrous acetone.
-
Reaction Setup: For each isomer, add 5.0 mL of its respective stock solution to a reaction vial equipped with a stir bar. Place the vials in a temperature bath set to 25.0 °C and allow them to equilibrate.
-
Initiation: To initiate the reactions simultaneously, add 1.0 mL of the 0.5 M NaI stock solution to each vial (final concentration of NaI will be ~0.083 M). Start a timer immediately.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it into 900 µL of a water/acetonitrile (1:1) mixture. This stops the reaction by precipitating excess salt and diluting the reactants.
-
Analysis: Analyze the quenched samples by LC-MS. Create a calibration curve for each starting material to accurately determine its concentration at each time point.
-
Data Processing: Plot the concentration of each starting material versus time. The initial reaction rate can be determined from the negative of the initial slope of this curve.
Conclusion and Practical Implications
The reactivity of chloromethylpyridine isomers in SN2 reactions is a direct function of their substitution pattern, governed by a balance of electronic activation and steric hindrance.
-
For Maximum Reactivity: When rapid and efficient substitution is desired, the 2-(Chloromethyl)-4-methoxypyridine scaffold is a superior choice. Its open steric profile and electronically activated side chain make it highly susceptible to nucleophilic attack.
-
For Modulated or Selective Reactivity: The 2-(Chloromethyl)-6-methoxypyridine scaffold offers significantly attenuated reactivity. This feature can be exploited in complex syntheses where chemoselectivity is required, allowing other, more reactive sites in a molecule to be functionalized first. The steric blockade acts as a "protecting group by proxy," which can be overcome with more forcing conditions or highly reactive nucleophiles if needed.
By understanding these structure-activity relationships, synthetic chemists can strategically select the optimal building block for their specific application, enhancing synthetic efficiency and enabling the construction of complex molecular architectures.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Benchchem. (n.d.). 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride.
- National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-6-methylpyridine hydrochloride.
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- BenchChem. (2025). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
- Journal of the American Chemical Society. (n.d.). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton.
- Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
- Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%.
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- RSC Publishing. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?.
- ResearchGate. (2006). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes.
- YouTube. (2018). basicity of pyridine-heterocyclic compounds.
- CymitQuimica. (n.d.). This compound.
- Career Henan Chemical Co. (n.d.). 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction.
- PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.
- ScienceDirect. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
- ACS Publications. (n.d.). 2,6-DI-BUTYLPYRIDINE—AN UNUSUAL PYRIDINE BASE.
- PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation.
- PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Purity Validation of 2-(Chloromethyl)-6-methoxypyridine hydrochloride
A Senior Application Scientist's Perspective on Ensuring Intermediate Purity for Pharmaceutical Development
For scientists engaged in the synthesis of active pharmaceutical ingredients (APIs), the integrity of chemical intermediates is a foundational pillar of quality. The purity of a starting material like 2-(Chloromethyl)-6-methoxypyridine hydrochloride directly influences the downstream reaction efficiency, impurity profile, and ultimately, the safety and efficacy of the final drug product. This guide provides a detailed, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this critical intermediate, tailored for researchers, analytical chemists, and drug development professionals.
The Imperative of Purity for this compound
This compound is a reactive pyridine derivative used as a key building block in the synthesis of numerous pharmaceutical agents. The presence of the chloromethyl group makes it a potent alkylating agent, but also susceptible to degradation, primarily through hydrolysis to form 2-(hydroxymethyl)-6-methoxypyridine. Other potential impurities can arise from the manufacturing process, including starting materials or by-products from side reactions.
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," mandates the control of starting material quality.[1][2][3][4][5] A validated, high-resolution analytical method is therefore not merely a procedural step but a crucial tool for risk mitigation in drug development.
The Optimized HPLC Method: Balancing Resolution, Speed, and Sensitivity
The goal is to develop a stability-indicating HPLC method capable of separating the main compound from its known and unknown impurities. Given that this compound is a polar and ionizable molecule, a reversed-phase HPLC (RP-HPLC) approach is the most logical choice.[6][7]
Strategic Selection of Method Parameters
-
Column Chemistry: A C18 stationary phase is the industry standard for RP-HPLC, offering robust hydrophobic retention.[6] To mitigate peak tailing—a common issue with basic compounds like pyridines due to interactions with silica silanols—an end-capped C18 column is selected. A 3.5 µm particle size provides high efficiency without generating excessive backpressure.
-
Mobile Phase pH: Controlling the ionization state of the pyridine nitrogen is critical for achieving reproducible retention and symmetrical peaks.[8] An acidic mobile phase (pH ≈ 2.5) using a non-reactive buffer like phosphoric acid ensures the analyte is consistently protonated. Acetonitrile is selected as the organic modifier for its favorable UV transparency and elution strength.
-
Gradient Elution: An isocratic method is often insufficient for resolving impurities with a wide range of polarities. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent, ensures that highly polar impurities (like the hydrolysis product) are retained and separated, while more hydrophobic, late-eluting impurities are effectively washed from the column.
-
Detection: The pyridine ring provides a suitable chromophore for UV detection. A Photodiode Array (PDA) detector is employed not only for quantification at an optimal wavelength (e.g., 270 nm) but also to perform peak purity analysis by comparing UV spectra across the peak.
Protocol for the Optimized Method (Method A)
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC or equivalent with PDA detector |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | PDA, 270 nm |
| Sample Diluent | 50:50 (v/v) Water:Acetonitrile |
| Sample Concentration | Approximately 0.5 mg/mL |
The Validation Journey: A Systematic Approach
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. This process is governed by the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[9][10][11]
Caption: A systematic workflow for HPLC method validation based on ICH Q2(R1).
A Comparative Analysis with Alternative Methods
To underscore the advantages of the optimized approach, we compare it against two plausible but flawed alternatives that a lab might initially consider.
-
Method B (Isocratic Elution): A simplified method using a constant mobile phase composition (e.g., 60% Acetonitrile, 40% Acidic Water) to increase throughput.
-
Method C (Alternative Column): Using a polar-embedded column designed for enhanced retention of polar compounds, but with a less rigorous gradient.
Supporting Experimental Data (Hypothetical)
This table presents realistic, expected outcomes from analyzing a sample containing 99.5% this compound, 0.2% of the hydrolysis impurity, and 0.3% of a less polar process impurity.
| Performance Parameter | Method A (Optimized Gradient) | Method B (Isocratic) | Method C (Polar-Embedded) |
| Resolution (Main Peak / Hydrolysis Impurity) | > 2.5 | 1.1 (Co-elution risk) | 1.9 |
| USP Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.4 |
| Run Time (minutes) | 30 | 12 | 25 |
| Quantitation of Process Impurity | Accurate (Baseline Resolved) | Not Eluted (Strongly Retained) | Eluted, but with poor peak shape |
| Precision (%RSD of Main Peak Area, n=6) | < 0.5% | < 0.5% | < 1.0% |
Interpreting the Comparison
The data clearly illustrates the trade-offs and ultimate superiority of Method A.
-
Resolution and Accuracy: Method A provides excellent, baseline resolution, which is essential for accurate impurity quantification. Method B fails to separate the critical hydrolysis impurity, rendering it unsuitable for a purity assay. While Method C offers better retention for the polar impurity, its performance for the less polar one is compromised.
-
Peak Shape: The low tailing factor in Method A indicates high column performance and accurate integration. The increased tailing in Method C suggests secondary interactions that can affect precision. The United States Pharmacopeia (USP) generally requires a tailing factor of less than 2.0.[12][13][14]
-
Completeness: The most significant failure of Method B is its inability to elute the less polar process impurity within the run time. This would lead to a gross overestimation of the main compound's purity and potential column fouling over time. Method A provides a complete impurity profile.
Caption: Decision logic for selecting the optimal HPLC method for purity analysis.
Conclusion: A Commitment to Analytical Excellence
The validation of purity for this compound exemplifies a core principle of pharmaceutical science: analytical methods must be meticulously developed and validated to be fit for purpose. A seemingly faster or simpler method, like an isocratic run, often conceals critical deficiencies that can compromise data integrity. The optimized gradient RP-HPLC method presented here, grounded in chromatographic principles and aligned with regulatory expectations, provides a trustworthy system for ensuring the quality of this vital intermediate. By investing in robust analytical science at the intermediate stage, drug developers build a foundation of quality that carries through to the final API, ensuring a safer and more reliable product.
References
- ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. [Link]
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
- ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest. [Link]
- Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. ComplianceOnline. [Link]
- FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. ECA Academy. [Link]
- <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]
- Reversed-phase chrom
- Polar Compounds. SIELC Technologies. [Link]
- System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- Are You Sure You Understand USP <621>?
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
- Normal-phase vs.
- HPLC Methods for analysis of Pyridine.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
- Pyridine Derivatives and Impurity Standards for Pharma R&D.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ICH Q2 R1: Mastering Analytical Method Valid
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
Sources
- 1. compliancequest.com [compliancequest.com]
- 2. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 3. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. usp.org [usp.org]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride and Its Derivatives
Introduction: The Analytical Imperative
2-(Chloromethyl)-6-methoxypyridine hydrochloride is a substituted pyridine derivative crucial in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a reactive chloromethyl group, a directing methoxy group, and the pyridine core makes it a versatile building block. However, these same features can lead to a variety of related impurities and side-products during synthesis. Consequently, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous structural elucidation and quality control. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of this compound class.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon-hydrogen framework.
Expertise & Experience: Interpreting the Spectra
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the chloromethyl group, and the methyl protons of the methoxy group. The hydrochloride form can influence the chemical shifts of the ring protons, typically shifting them downfield due to the electron-withdrawing effect of the protonated nitrogen.
A key diagnostic signal is the singlet corresponding to the -CH₂Cl protons, typically found around 4.5-5.0 ppm. The methoxy group (-OCH₃) will present as a sharp singlet around 3.9-4.2 ppm. The aromatic protons will exhibit splitting patterns (doublets and triplets) characteristic of a 2,6-disubstituted pyridine ring. For a related compound, 2-(Chloromethyl)pyridine hydrochloride, characteristic shifts are observed for the aromatic protons and the chloromethyl group, providing a solid reference point.[1] Similarly, the spectrum of 2-Chloro-6-methoxypyridine offers insight into the influence of the methoxy and chloro substituents on the pyridine ring's protons.[2]
¹³C NMR complements the proton data by showing distinct signals for each unique carbon atom, including the quaternary carbons of the pyridine ring.
Comparative Analysis: Parent Compound vs. Derivative
Consider a hypothetical derivative where the 4-position of the pyridine ring is substituted with a nitro group (NO₂).
-
¹H NMR: The introduction of the strongly electron-withdrawing nitro group would cause a significant downfield shift for the remaining aromatic protons. The symmetry of the ring is also altered, leading to changes in the splitting patterns.
-
¹³C NMR: The carbon atom bearing the nitro group (C4) would be significantly deshielded (shifted downfield), and other ring carbons would also experience shifts due to the altered electronic distribution.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | 2-(Chloromethyl)-6-methoxypyridine HCl (Expected) | 4-Nitro Derivative (Hypothetical) | Rationale for Change |
| ¹H NMR | |||
| Ar-H (H3, H5) | ~7.4 - 7.6 | ~8.2 - 8.5 | Electron-withdrawing NO₂ group deshields protons. |
| Ar-H (H4) | ~6.9 - 7.1 | N/A | Position is substituted. |
| -CH₂Cl | ~4.7 | ~4.8 | Minor downfield shift due to overall ring deactivation. |
| -OCH₃ | ~4.0 | ~4.1 | Minor downfield shift. |
| ¹³C NMR | |||
| C2 | ~160 | ~162 | Deshielding effect of NO₂. |
| C3 | ~110 | ~115 | Deshielding effect of NO₂. |
| C4 | ~140 | ~155 | Direct attachment of strongly deshielding NO₂ group. |
| C5 | ~110 | ~118 | Deshielding effect of NO₂. |
| C6 | ~164 | ~166 | Deshielding effect of NO₂. |
| -CH₂Cl | ~45 | ~46 | Minor deshielding. |
| -OCH₃ | ~55 | ~56 | Minor deshielding. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible with the sample and does not obscure key signals.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup: Insert the tube into the NMR spectrometer.
-
Acquisition: Load a standard proton experiment. Key parameters to set include the number of scans (e.g., 16 or 32), relaxation delay (D1, typically 1-2 seconds), and spectral width.
-
Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: A Rapid Fingerprint
IR spectroscopy is an invaluable technique for the rapid identification of functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic "fingerprint" spectrum is generated.
Expertise & Experience: Deciphering Vibrational Modes
For this compound, the IR spectrum will be a composite of absorptions from the pyridine ring, the C-O-C ether linkage, the C-Cl bond, and C-H bonds. The formation of a hydrochloride salt introduces changes in the pyridine ring vibrations compared to the free base.[3]
-
Pyridine Ring: Aromatic C=C and C=N stretching vibrations appear in the 1650-1400 cm⁻¹ region.[3]
-
C-H Aromatic: Stretching vibrations are typically observed above 3000 cm⁻¹.[3]
-
C-O Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether will appear in the 1250-1000 cm⁻¹ region.
-
C-Cl Stretch: This vibration is found in the 800-600 cm⁻¹ range.
-
N-H Stretch (Hydrochloride): A broad absorption band may be present in the 2500-3000 cm⁻¹ region due to the N⁺-H stretch of the pyridinium salt.
Comparative Analysis: Free Base vs. Hydrochloride Salt
The most significant difference between the IR spectrum of the free base and its hydrochloride salt is the appearance of the N⁺-H stretching band and shifts in the pyridine ring vibrations. The protonation of the nitrogen atom alters the bond strengths and electronic distribution within the aromatic ring, causing noticeable shifts in the C=C and C=N stretching frequencies.[3]
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | Significance |
| N⁺-H Stretch (salt) | 2500 - 3000 (broad) | Confirms the presence of the hydrochloride salt. |
| C-H (Aromatic) | 3000 - 3150 | Indicates the aromatic pyridine ring. |
| C-H (Aliphatic) | 2850 - 3000 | Corresponds to -CH₂- and -OCH₃ groups. |
| C=N, C=C Stretch | 1650 - 1400 | Aromatic ring "fingerprint" region.[4][5] |
| C-O Stretch (Ether) | 1250 - 1000 (strong) | Confirms the methoxy group. |
| C-Cl Stretch | 800 - 600 | Indicates the chloromethyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks and compare the resulting spectrum to known libraries or reference spectra.
Workflow Diagram: IR Analysis
Sources
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride in Synthesis
Introduction: The Strategic Importance of the 6-Methoxypyridin-2-ylmethyl Scaffold
In the landscape of modern drug discovery and development, the pyridine ring is a privileged scaffold, integral to the structure of countless therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry.[1] Within this class, molecules incorporating the 6-methoxypyridin-2-ylmethyl moiety are of particular interest. This structural motif serves as a critical linker or pharmacophoric element in various biologically active compounds. The strategic placement of the methoxy group modifies the pyridine's electronics, influencing its reactivity and interaction with biological targets.
Consequently, the efficient and cost-effective introduction of this fragment is a frequent challenge for process chemists and researchers. 2-(Chloromethyl)-6-methoxypyridine hydrochloride has emerged as a primary reagent for this transformation, acting as a potent electrophile for forging new carbon-heteroatom bonds. However, its reactivity, stability, and cost necessitate a critical evaluation against alternative synthetic strategies.
This guide provides a comprehensive cost-benefit analysis, comparing the direct use of this compound with a common, powerful alternative: the in-situ activation of its corresponding alcohol precursor. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to guide your synthetic planning.
Method 1: Direct Nucleophilic Substitution with this compound
This is the most straightforward approach, leveraging the inherent reactivity of the benzylic-like chloride. The reagent is typically used to alkylate a wide range of nucleophiles, including phenols, amines, and thiols, in a classic SN2 reaction.
Reaction Principle and Workflow
The chloromethyl group is highly activated by the adjacent pyridine ring, making the methylene carbon an excellent electrophilic site. The reaction is typically performed in the presence of a suitable base to deprotonate the nucleophile, enhancing its reactivity.
Caption: Workflow for Direct Alkylation.
Cost-Benefit Analysis
| Feature | Benefits (Pros) | Costs & Risks (Cons) |
| Process Efficiency | One-step transformation: From a process chemistry standpoint, fewer steps are almost always preferable, reducing cycle time and potential for material loss. | Exothermic Potential: The reaction can be highly exothermic, requiring careful temperature control, especially on a large scale. |
| Reagent Availability | Commercially available from various suppliers, facilitating rapid screening and initial scale-up.[3] | Higher Cost: As a specialized, reactive intermediate, it is generally more expensive than its alcohol precursor. |
| Reactivity | High reactivity allows for lower reaction temperatures and shorter reaction times compared to less activated chlorides. | Instability & Handling: The compound can be lachrymatory and is sensitive to moisture and heat.[4][5] It requires careful handling and storage under inert conditions to prevent degradation.[4][5] |
| Byproducts | Generates simple salt byproducts that are typically easy to remove via aqueous workup. | Side Reactions: Over-alkylation (for amines) or reaction with the solvent (e.g., DMF) can occur. Its high reactivity can be a detriment with complex, multi-functional substrates. |
| Safety | Avoids the use of other hazardous reagents like thionyl chloride or oxalyl chloride in the user's lab. | Inherent Hazards: Classified as harmful if swallowed and causes skin/eye irritation or burns.[4][6] Requires appropriate personal protective equipment (PPE) and engineering controls.[4][6][7] |
Method 2: Activation of 2-(Hydroxymethyl)-6-methoxypyridine
An effective alternative strategy involves starting with the more stable and often cheaper alcohol precursor, 2-(hydroxymethyl)-6-methoxypyridine. The hydroxyl group is converted in-situ or in a separate step into a better leaving group, such as a mesylate or tosylate, which then readily undergoes nucleophilic substitution. This approach is analogous to well-established methods for similar heterocyclic systems.[8]
Reaction Principle and Workflow
This two-step, one-pot process first involves the activation of the primary alcohol with an agent like methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The resulting sulfonate ester is a highly reactive intermediate that is immediately displaced by the nucleophile.
Caption: Workflow for Alcohol Activation Pathway.
Cost-Benefit Analysis
| Feature | Benefits (Pros) | Costs & Risks (Cons) |
| Process Efficiency | Convergent Process: Can be performed as a one-pot reaction, maintaining high operational efficiency. | Additional Reagents: Requires stoichiometric amounts of an activating agent (e.g., MsCl) and a base, adding to the overall mass intensity. |
| Reagent Availability | The alcohol precursor is generally less expensive and more readily available in bulk than the chloromethyl derivative. | Reagent Sensitivity: Sulfonyl chlorides are moisture-sensitive and corrosive, requiring handling under anhydrous conditions. |
| Reactivity | Superior Leaving Group: Sulfonates (mesylates, tosylates) are excellent leaving groups, often leading to cleaner reactions and higher yields, especially with less reactive nucleophiles.[8] | Process Control: The activation step is often exothermic and requires careful temperature control (typically 0 °C) to prevent side reactions. |
| Byproducts | Generates sulfonate salts and ammonium salts, which are generally water-soluble and easily removed. | Potential for Impurities: Incomplete activation or side reactions with the activating agent can lead to additional impurities that may require more complex purification. |
| Safety | Avoids Direct Handling: Circumvents the need to handle, store, and transport the potentially lachrymatory and less stable chloromethyl hydrochloride intermediate.[9] This is a significant safety and logistical advantage for large-scale operations. | Hazardous Reagents: Methanesulfonyl chloride is highly corrosive and toxic. Thionyl chloride, another potential activating agent, is also hazardous.[9] |
Quantitative Comparison and Decision Matrix
| Parameter | Method 1: Direct Substitution | Method 2: Alcohol Activation | Justification |
| Starting Material Cost | Higher | Lower | Chlorides are typically downstream products of alcohols, inheriting the cost of an additional synthetic step. |
| Overall Reagent Cost | Lower (fewer reagents) | Higher (adds cost of MsCl/TsCl + base) | The cost savings from the cheaper precursor may be offset by the need for additional reagents. |
| Typical Yield | 60-85%[8] | 75-95%[8] | Sulfonates are better leaving groups, often leading to more complete and cleaner conversions. |
| Operational Simplicity | High (one step) | Moderate (one-pot, two steps) | Requires an additional reagent charge and careful temperature control during the activation phase. |
| Scalability & Safety | Moderate | High | The primary advantage of Method 2 is avoiding the direct handling of a reactive, lachrymatory intermediate, which is a major consideration for kilogram-scale and pilot-plant production.[9] |
| Substrate Scope | Good | Excellent | The high reactivity of the sulfonate intermediate allows for the use of a broader range of weaker nucleophiles that may not react efficiently with the chloride.[8] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation using this compound
-
Materials: this compound (1.0 eq), amine/phenol/thiol (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), Acetonitrile (ACN, 10 mL/mmol).
-
Procedure:
-
To a round-bottom flask charged with the nucleophile (amine/phenol/thiol) and potassium carbonate, add acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound in one portion.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until consumption of the limiting reagent. Typical reaction times are 4-12 hours.[8]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Self-Validation: The reaction progress can be clearly monitored by the disappearance of the starting materials and the appearance of a new, more non-polar product spot on TLC. Complete consumption of the chloromethyl reagent is key.
Protocol 2: General Procedure for Alkylation via Activation of 2-(Hydroxymethyl)-6-methoxypyridine
-
Materials: 2-(Hydroxymethyl)-6-methoxypyridine (1.0 eq), methanesulfonyl chloride (MsCl, 1.2 eq), triethylamine (Et₃N, 1.5 eq), nucleophile (1.1 eq), Dichloromethane (DCM, 10 mL/mmol).
-
Procedure:
-
Dissolve 2-(hydroxymethyl)-6-methoxypyridine in anhydrous dichloromethane under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the nucleophile.
-
Slowly add methanesulfonyl chloride dropwise, ensuring the internal temperature remains below 5 °C. The formation of triethylamine hydrochloride salt is often observed as a white precipitate.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS for the formation of the product.
-
Quench the reaction by slowly adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Self-Validation: A key checkpoint is to analyze a small aliquot after the first hour at 0°C. TLC/LC-MS should show the complete consumption of the starting alcohol and the presence of the desired product, indicating efficient activation and substitution.
Conclusion and Recommendations
The choice between direct substitution with This compound and the activation of its alcohol precursor is a classic process chemistry decision, balancing cost, efficiency, and safety.
-
Choose Direct Substitution (Method 1) for:
-
Small-scale synthesis and rapid analogue generation: When speed and operational simplicity are paramount and material cost is not the primary driver.
-
Highly reactive nucleophiles: When the nucleophile is robust and reactive enough to ensure a clean, fast reaction without significant side products.
-
-
Choose Alcohol Activation (Method 2) for:
-
Large-scale synthesis (kilo scale and beyond): The enhanced safety profile from avoiding the handling of a lachrymatory, reactive chloride is a significant advantage.[9]
-
Cost-sensitive projects: The lower cost of the starting alcohol can lead to significant overall savings on large scales, even with the use of additional reagents.
-
Syntheses involving sensitive or less reactive nucleophiles: The highly reactive sulfonate intermediate ensures higher yields and broader substrate applicability.[8]
-
Ultimately, the optimal choice depends on the specific project goals. For academic research and early discovery, the convenience of the chloromethyl reagent may be preferred. For process development and manufacturing, the safety, cost, and robustness benefits of the alcohol activation route make it a more strategic and scalable approach.
References
- BenchChem. (n.d.). 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | 2243512-09-4.
- Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis.
- TCI Chemicals. (2025, April 30). 2-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet.
- BenchChem. (n.d.). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives.
- Fisher Scientific. (2025, December 22). 2-Chloro-6-hydroxypyridine Safety Data Sheet.
- Fisher Scientific. (2024, March 15). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
- Thermo Scientific Chemicals. (n.d.). 2-(Chloromethyl)pyridine hydrochloride, 98%.
- Career Henan Chemical Co. (n.d.). 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6.
- Kumar, V., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- DataM Intelligence. (2024, February 1). Pyridine Market - Market Analysis, Sustainable Growth Insights 2024-2031.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datamintelligence.com [datamintelligence.com]
- 3. 2-(chloromethyl)-6-methoxypyridine, CasNo.405103-68-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Alternatives for 2-(Chloromethyl)-6-methoxypyridine Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that dictates the efficiency, scalability, and success of a synthetic campaign. 2-(Chloromethyl)-6-methoxypyridine hydrochloride is a widely utilized building block for introducing the (6-methoxypyridin-2-yl)methyl moiety, a common scaffold in medicinal chemistry. However, its reactivity, stability, and the availability of superior alternatives warrant a detailed comparative analysis. This guide provides an in-depth examination of alternative reagents, their synthesis, relative performance in nucleophilic substitution reactions, and practical considerations for their use in the laboratory.
Executive Summary: Beyond the Chloro-Derivative
While this compound serves as a functional electrophile, its reactivity can be suboptimal compared to its bromo- and sulfonate ester counterparts. The inherent strength of the carbon-chlorine bond often necessitates harsher reaction conditions, which can be detrimental to complex molecules with sensitive functional groups. This guide will demonstrate that for many applications, particularly in the synthesis of pharmaceutical intermediates, the use of alternative reagents such as 2-(bromomethyl)-6-methoxypyridine or activated 2-(hydroxymethyl)-6-methoxypyridine derivatives can offer significant advantages in terms of reaction rates, yields, and milder conditions.
Reactivity Hierarchy: The Impact of the Leaving Group
The primary reaction pathway for these reagents is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is highly dependent on the nature of the leaving group.[1][2] A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. The generally accepted order of leaving group ability for the alternatives discussed here is:
Tosyl/Mesyl > Bromo > Chloro
This hierarchy is a direct consequence of the pKa of the corresponding conjugate acids (p-toluenesulfonic acid/methanesulfonic acid > hydrobromic acid > hydrochloric acid). A better leaving group lowers the activation energy of the SN2 transition state, leading to a faster reaction rate.[3]
Comparative Analysis of Key Alternatives
This section provides a detailed comparison of the primary alternatives to this compound, including their synthesis, reactivity, and practical considerations.
The Bromo-Analog: 2-(Bromomethyl)-6-methoxypyridine
The bromo-derivative is a significantly more reactive electrophile than its chloro counterpart due to the better leaving group ability of the bromide ion. This enhanced reactivity often translates to:
-
Milder Reaction Conditions: Reactions can frequently be conducted at lower temperatures and with weaker bases.
-
Shorter Reaction Times: The faster reaction rate leads to a more rapid consumption of starting materials.
-
Higher Yields: The increased efficiency of the reaction often results in higher isolated yields of the desired product.
Synthesis:
2-(Bromomethyl)-6-methoxypyridine is typically synthesized from 2-methyl-6-methoxypyridine via a free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[5]
Experimental Protocol: Synthesis of 2-(Bromomethyl)-6-methoxypyridine [5]
-
To a solution of 2-methyl-6-methoxypyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-6-methoxypyridine.
The In Situ Activation of 2-(Hydroxymethyl)-6-methoxypyridine
An increasingly popular and highly efficient strategy involves the in situ activation of the corresponding alcohol, 2-(hydroxymethyl)-6-methoxypyridine. This stable and often commercially available precursor can be converted into a highly reactive sulfonate ester (e.g., tosylate or mesylate) which is then displaced by a nucleophile in a one-pot or two-step sequence.[6] This approach offers several distinct advantages:
-
Superior Leaving Group: Sulfonate esters like tosylate and mesylate are excellent leaving groups, leading to very efficient nucleophilic substitution.
-
Milder Conditions: The final substitution step can be performed under very mild conditions, which is ideal for sensitive substrates.
-
Improved Safety and Stability: 2-(Hydroxymethyl)-6-methoxypyridine is a more stable and less hazardous starting material compared to the highly reactive halomethyl derivatives.[7]
Synthesis:
The synthesis involves a two-step process: the preparation of 2-(hydroxymethyl)-6-methoxypyridine, followed by its activation and subsequent nucleophilic substitution.
Experimental Protocol: Two-Step Synthesis of 2-((Aryloxy)methyl)-6-methoxypyridine via Tosylation
Step 1: Synthesis of 2-(Hydroxymethyl)-6-methoxypyridine
A common method for the synthesis of 2-(hydroxymethyl)-6-methoxypyridine is the oxidation of 2-methyl-6-methoxypyridine. Various oxidizing agents can be employed.
Step 2: Tosylation and Nucleophilic Substitution
-
To a solution of 2-(hydroxymethyl)-6-methoxypyridine (1.0 eq) and a suitable phenol (1.1 eq) in a solvent such as acetone or DMF, add a base like potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ether product.
Quantitative Comparison of Alternatives
While a direct side-by-side kinetic study for this specific system is elusive in the literature, a qualitative and semi-quantitative comparison can be constructed based on established principles and analogous systems.
| Reagent | Leaving Group | Relative Reactivity (Predicted) | Key Advantages | Key Disadvantages |
| 2-(Chloromethyl)-6-methoxypyridine HCl | Cl⁻ | 1 (Baseline) | Commercially available, relatively inexpensive. | Lower reactivity, requires harsher conditions, potential for side reactions.[8] |
| 2-(Bromomethyl)-6-methoxypyridine | Br⁻ | >10 | High reactivity, milder conditions, often higher yields. | More expensive, can be less stable than the chloro-analog. |
| 2-(Tosyloxymethyl)-6-methoxypyridine | TsO⁻ | >>10 | Excellent leaving group, very high reactivity, mild conditions. | Requires an additional synthetic step, tosylating agent can be moisture sensitive. |
Practical Considerations: Stability and Handling
-
This compound: This reagent is typically a solid and is more stable than its freebase form. However, it is hygroscopic and should be stored in a dry environment.[7] It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]
-
2-(Bromomethyl)-6-methoxypyridine: This reagent is generally less stable than the chloro-analog and can be more susceptible to degradation. It should be stored under an inert atmosphere at low temperatures. It is also a lachrymator and a potent alkylating agent, requiring careful handling.
-
2-(Hydroxymethyl)-6-methoxypyridine: This precursor is a stable solid and is the safest of the options to handle.
-
Sulfonylating agents (TsCl, MsCl): These are moisture-sensitive and should be handled in a dry environment.
Conclusion and Recommendations
For researchers engaged in the synthesis of complex molecules, particularly in the context of drug discovery, moving beyond the standard this compound is highly recommended.
-
For routine nucleophilic substitutions where moderate reactivity is sufficient and cost is a primary concern, the chloro-derivative remains a viable option.
-
For reactions requiring higher reactivity, milder conditions, and improved yields, the bromo-derivative is a superior choice.
-
For the most challenging transformations involving sensitive substrates or when maximizing yield is critical, the in situ activation of 2-(hydroxymethyl)-6-methoxypyridine via its sulfonate ester represents the most efficient and often the highest-yielding approach.
The choice of reagent should be guided by a careful consideration of the specific nucleophile, the complexity of the substrate, and the desired reaction outcome. By understanding the relative merits of these alternatives, researchers can optimize their synthetic strategies and accelerate the discovery of novel chemical entities.
References
- Royal Society of Chemistry. (n.d.). Support Information for Synthesis of 2,6-Bis(bromomethyl)pyridine.
- Royal Society of Chemistry. (n.d.). Support information.
- OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics.
- ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
- Yegorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
- Zav'yalova, V. K., Zubarev, A. A., & Litvinov, V. P. (2006). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. ChemInform, 37(28). [Link]
- Yegorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
- Wikipedia. (n.d.). 2-Chloromethylpyridine.
- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
- Trapp, O., & Snieckus, V. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. [Link]
- Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction.
- Dvořák, J., et al. (1995). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Chemical Papers. [Link]
- Galkin, V. I., Cherkasov, A. R., & Zueva, E. M. (2001). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles.
- Reddy, G. S., & Bhattacharya, S. (2017). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL.
- Al-Suwaidan, I. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
- LookChem. (n.d.). Cas 405103-68-6,2-(CHLOROMETHYL)-6-METHOXYPYRIDINE.
- Arote, S. R., & Akamanchi, K. G. (2007). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines.
- Reddy, G. S., & Bhattacharya, S. (2017). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]
- Reddy, G. S., et al. (2020). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. PMC. [Link]
- Organic Syntheses. (n.d.). 2-CYANO-6-METHYLPYRIDINE.
- University of North Florida. (n.d.). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts.
- Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction.
- Chung, Y.-L., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]
- Zhang, L., et al. (2003). Study on the regioselective alkylation of 2-thiopyrimidine. Journal of Chinese Pharmaceutical Sciences. [Link]
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
- Organic Syntheses. (n.d.). 5-METHYL-2,2'-BIPYRIDINE.
- Kalogirou, A. S., & Koutentis, P. (2019). Preparation of methoxypyrimidines 14 and 15.
- ResearchGate. (2006). Synthesis of new enantiopure dimethyl-substituted pyridino-18-crown-6 ethers containing a hydroxymethyl, a formyl, or a carboxyl group at position 4 of the pyridine ring for enantiomeric recognition studies.
Sources
- 1. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
A Comparative Guide to the Reaction Products of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride for Synthetic Chemistry
Introduction: The Versatility of a Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in a multitude of biologically active compounds and functional materials necessitates a robust toolbox for its incorporation into complex molecular architectures. 2-(Chloromethyl)-6-methoxypyridine hydrochloride stands out as a readily accessible and highly reactive building block for introducing the 6-methoxypyridin-2-ylmethyl moiety. This guide provides an in-depth technical comparison of the reaction products and performance of this compound against viable alternative reagents. By examining the underlying reaction mechanisms, experimental efficiencies, and operational considerations, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
The primary reactivity of this compound stems from its benzylic-like chloride, a proficient leaving group that is readily displaced by a wide array of nucleophiles. This reactivity is the foundation of its utility, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. However, the choice of reagent is not merely about achieving a transformation but about optimizing it for yield, purity, and compatibility with other functional groups. This guide will explore these nuances through a comparative analysis supported by experimental data and detailed protocols.
I. Nucleophilic Substitution: The Workhorse Reaction
The most prevalent application of this compound is in bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.
Mechanism of SN2 Displacement
The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced. This process results in an inversion of stereochemistry if the carbon were chiral, although in this case, it is prochiral.
Caption: General SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)-6-methoxypyridine.
A. N-Alkylation of Amines
The formation of C-N bonds via N-alkylation is a critical transformation in the synthesis of many pharmaceuticals. This compound serves as an effective reagent for the mono-alkylation of primary and secondary amines.
Experimental Protocol: N-((6-methoxypyridin-2-yl)methyl)aniline
-
To a solution of aniline (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (5 mL), add a base, for instance, potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol).
-
Add this compound (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated amine.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Aniline | K₂CO₃ | ACN | 60 | 4 | ~85 | >95 |
| Piperidine | Et₃N | DMF | RT | 2 | ~90 | >98 |
| Morpholine | K₂CO₃ | ACN | 50 | 3 | ~88 | >97 |
Table 1: Representative data for the N-alkylation of various amines with this compound. (Note: Yields are estimates based on typical outcomes for similar reactions and may vary.)
B. O-Alkylation of Phenols
The synthesis of aryl ethers is readily achieved by the O-alkylation of phenols. This reaction, a variant of the Williamson ether synthesis, proceeds efficiently with this compound.
Experimental Protocol: 2-((Phenoxy)methyl)-6-methoxypyridine
-
To a solution of phenol (1.0 mmol) in acetone or DMF (5 mL), add a base such as potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil, used with caution).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.1 mmol) and stir the reaction at room temperature or heat to 50 °C for 3-8 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent.
-
Wash the organic layer with aqueous sodium hydroxide solution to remove unreacted phenol, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Phenol | K₂CO₃ | Acetone | 50 | 6 | ~92 | >98 |
| 4-Methoxyphenol | NaH | DMF | RT | 3 | ~95 | >99 |
| 4-Nitrophenol | K₂CO₃ | DMF | 50 | 4 | ~89 | >97 |
Table 2: Representative data for the O-alkylation of various phenols with this compound. (Note: Yields are estimates based on typical outcomes for similar reactions and may vary.)
C. S-Alkylation of Thiols
Thioethers are important functionalities in medicinal chemistry and are easily synthesized by the S-alkylation of thiols. The high nucleophilicity of the thiolate anion leads to rapid and efficient reactions.[1]
Experimental Protocol: 2-((Phenylthio)methyl)-6-methoxypyridine
-
To a solution of thiophenol (1.0 mmol) in ethanol or DMF (5 mL), add a base like sodium ethoxide (1.0 mmol) or potassium carbonate (1.5 mmol) to generate the thiolate.
-
Add this compound (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Thiophenol | NaOEt | EtOH | RT | 1.5 | ~94 | >98 |
| Benzyl mercaptan | K₂CO₃ | DMF | RT | 1 | ~96 | >99 |
| Cysteine derivative | NaHCO₃ | EtOH/H₂O | RT | 2 | ~85 | >95 |
Table 3: Representative data for the S-alkylation of various thiols with this compound. (Note: Yields are estimates based on typical outcomes for similar reactions and may vary.)
II. Alternative Reagents and Comparative Performance
While this compound is a robust reagent, certain applications may benefit from alternative strategies. The choice of an alternative often hinges on factors such as the nucleophilicity of the substrate, desired reaction conditions, and the presence of sensitive functional groups.
Alternative 1: 2-(Hydroxymethyl)-6-methoxypyridine via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary alcohol, such as 2-(hydroxymethyl)-6-methoxypyridine, into an ether, ester, or amine derivative with inversion of configuration.[2][3] This method is particularly useful for nucleophiles that are not amenable to the basic conditions of a standard SN2 reaction.
Mechanism of the Mitsunobu Reaction
The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Caption: Simplified mechanism of the Mitsunobu reaction.
Comparative Performance
| Feature | 2-(Chloromethyl)-6-methoxypyridine HCl | 2-(Hydroxymethyl)-6-methoxypyridine (Mitsunobu) |
| Reaction Conditions | Basic | Neutral, mild |
| Leaving Group | Cl⁻ | H₂O (activated as -OPPh₃⁺) |
| Byproducts | Inorganic salts | Triphenylphosphine oxide, reduced azodicarboxylate |
| Advantages | Readily available, cost-effective | Mild conditions, suitable for acidic nucleophiles, stereochemical inversion |
| Disadvantages | Basic conditions may not be tolerated | Stoichiometric byproducts can complicate purification, cost of reagents |
Table 4: Comparison of this compound and the Mitsunobu reaction with 2-(hydroxymethyl)-6-methoxypyridine.
Alternative 2: 2-(Tosyloxymethyl)-6-methoxypyridine
Conversion of the alcohol to a tosylate creates an excellent leaving group, often more reactive than the corresponding chloride.[4] This can lead to faster reaction times and milder conditions.
Comparative Reactivity: Chloride vs. Tosylate
The tosylate anion is a highly stable leaving group due to the resonance delocalization of the negative charge across the sulfonate group. This makes it a better leaving group than chloride, generally resulting in faster SN2 reaction rates.[5]
| Leaving Group | Relative Rate of SN2 Reaction | Stability of Anion |
| Cl⁻ | 1 | Moderate |
| OTs⁻ | ~10² - 10³ | High (resonance stabilized) |
Table 5: General comparison of the reactivity of chloride and tosylate as leaving groups in SN2 reactions. (Note: Relative rates are approximate and can vary with substrate and conditions.)
Caption: Comparative experimental workflows for product synthesis.
III. Characterization of Reaction Products
The unambiguous characterization of the synthesized products is paramount. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data for N-((6-methoxypyridin-2-yl)methyl)aniline
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 2H, Ar-H), 7.15 (t, J = 7.6 Hz, 1H, Py-H4), 6.80-6.70 (m, 3H, Ar-H), 6.55 (d, J = 8.0 Hz, 1H, Py-H5), 6.45 (d, J = 7.2 Hz, 1H, Py-H3), 4.50 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 4.20 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5, 158.0, 148.0, 139.0, 129.5, 117.5, 113.0, 110.0, 105.0, 53.5, 48.0.
-
MS (ESI): m/z 215.11 [M+H]⁺.
(Note: These are predicted spectral data based on the structure and may vary slightly from experimental values.)
IV. Conclusion and Recommendations
This compound is a highly effective and versatile reagent for the introduction of the 6-methoxypyridin-2-ylmethyl moiety through nucleophilic substitution reactions. Its reactivity with a broad range of N-, O-, and S-nucleophiles makes it a valuable tool in synthetic chemistry.
Recommendations for Reagent Selection:
-
For standard nucleophilic substitutions with amines, phenols, and thiols under basic conditions, This compound is the most direct and cost-effective choice.
-
When dealing with acidic or sensitive nucleophiles that are incompatible with basic conditions, the Mitsunobu reaction using 2-(hydroxymethyl)-6-methoxypyridine is a superior alternative, offering milder reaction conditions at the expense of more complex purification.
-
For reactions requiring enhanced reactivity or milder conditions than those for the chloride, converting the alcohol to 2-(tosyloxymethyl)-6-methoxypyridine provides a more potent electrophile, though this adds an extra synthetic step.
Ultimately, the optimal choice of reagent will depend on the specific synthetic context, including the nature of the nucleophile, the presence of other functional groups, and considerations of cost and scalability. This guide provides the foundational data and protocols to enable chemists to make a strategically sound decision.
V. References
-
Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
-
Yang, et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science.
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
McCarthy, J. R., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry.
-
Stepan, A. F., et al. (2017). Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][6][7]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates. Journal of Medicinal Chemistry.
-
Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses.
-
Synple Chem. (n.d.). Application Note – Mitsunobu. [Link]
-
Mondal, S., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry.
-
Overman, L. E., et al. (2001). Total Synthesis of Ditryptophenaline. The Journal of Organic Chemistry.
-
Han, group. (2019). Total Synthesis of Leuconodine D and E. Journal of the American Chemical Society.
-
Chandrasekhar, S., et al. (2009). Synthesis of aza-(−)-diospongin A. Tetrahedron Letters.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science.
-
The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
-
Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?
-
MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
-
National Center for Biotechnology Information. (n.d.). Effect of Allylic Groups on SN2 Reactivity.
-
ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....
-
DR-NTU, Nanyang Technological University. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride.
-
MPG.PuRe, Max Planck Society. (n.d.). Supporting Information.
-
ChemicalBook. (n.d.). N-Methylaniline(100-61-8) 1H NMR spectrum.
-
Google Patents. (n.d.). EP0419045B1 - Method for alkylation of phenols, and catalyst therefor.
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
-
ResearchGate. (n.d.). Catalytic alkylation of Phenol and Methanol to 2,6-Xylenol using Iron Oxides synthesized via thermal decomposition of Iron precursors.
-
Semantic Scholar. (n.d.). Mitsunobu and related reactions: advances and applications.
-
SciSpace. (n.d.). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with.
-
Ludwig-Maximilians-Universität München. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
-
Google Patents. (n.d.). US20080139802A1 - Preparation of nucleosides ribofuranosyl pyrimidines.
-
ResearchGate. (2023). N -Alkylation and N -Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
-
National Center for Biotechnology Information. (2025). N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst.
-
ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
-
National Center for Biotechnology Information. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
-
ResearchGate. (n.d.). New Synthetic Method for 2,3,4-Tris(hydroxymethyl)-6-methylpyridin-5-ol.
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Reaction Efficiency of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient construction of molecular frameworks is a cornerstone of innovation. Pyridine derivatives, in particular, are prevalent scaffolds in a vast array of pharmaceuticals. Among the reagents utilized for their synthesis and functionalization, 2-(Chloromethyl)-6-methoxypyridine hydrochloride serves as a key building block for introducing a 6-methoxypyridin-2-ylmethyl moiety. This guide provides an in-depth, objective comparison of the reaction efficiency of this reagent against a primary alternative, highlighting the underlying chemical principles and providing actionable experimental data to inform your synthetic strategies.
Introduction: The Role of this compound in Synthesis
This compound is a reactive electrophile, primarily employed in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring, combined with the inherent reactivity of a primary alkyl chloride, makes the chloromethyl group susceptible to displacement by a wide range of nucleophiles. This reagent is particularly valuable for the synthesis of molecules where the 6-methoxypyridine unit is a critical pharmacophore.
The efficiency of reactions involving this reagent, however, is not absolute and is highly dependent on the nature of the nucleophile, the reaction conditions, and the desired complexity of the target molecule. This guide will dissect these factors, comparing the direct displacement from this compound with a common and often more efficient two-step, one-pot alternative: the in situ activation of the corresponding alcohol, 2-(Hydroxymethyl)-6-methoxypyridine.
Core Reactivity: A Mechanistic Overview
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction. This is a single, concerted step where the nucleophile attacks the carbon of the chloromethyl group, displacing the chloride leaving group.
Figure 1: General SN2 mechanism for reactions of 2-(Chloromethyl)-6-methoxypyridine.
The efficiency of this reaction is governed by several factors:
-
Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.
-
Steric Hindrance: Although a primary halide, steric bulk on the nucleophile can impede the reaction.
-
Leaving Group Ability: Chloride is a reasonably good leaving group, but its effectiveness can be surpassed by other groups, such as tosylates or mesylates.[1][2]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are typically preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[3]
Comparative Analysis of Reaction Efficiency
We will now compare the direct use of this compound with the alternative strategy of activating the more stable and often less hazardous precursor, 2-(Hydroxymethyl)-6-methoxypyridine, by converting it in situ to a sulfonate ester (e.g., a mesylate or tosylate), which has a better leaving group.[4]
Reactions with N-Nucleophiles (N-Alkylation)
N-alkylation is a common application for this class of reagents, forming C-N bonds with primary and secondary amines, as well as nitrogen-containing heterocycles.
| Parameter | Direct Displacement with 2-(Chloromethyl)-6-methoxypyridine HCl | In Situ Activation of 2-(Hydroxymethyl)-6-methoxypyridine |
| Key Reagent | 2-(Chloromethyl)-6-methoxypyridine HCl | 2-(Hydroxymethyl)-6-methoxypyridine + Sulfonyl Chloride (e.g., MsCl) |
| Typical Nucleophiles | Primary/Secondary Amines, Imidazoles, Pyrazoles | Primary/Secondary Amines, Imidazoles, Pyrazoles |
| Typical Base | K₂CO₃, Et₃N, DIPEA | Et₃N (for mesylation), then K₂CO₃ or other base for alkylation |
| Typical Solvent | DMF, Acetonitrile, IPA | Dichloromethane (for mesylation), then DMF or Acetonitrile |
| Reaction Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature (mesylation), then RT to 80 °C (alkylation) |
| Typical Reaction Time | 4 - 18 hours | 2 - 8 hours (total) |
| Typical Yield | 65 - 85% | 80 - 95% |
| Advantages | Single reagent, commercially available. | Higher yields, milder conditions for the final substitution, precursor is more stable.[4] |
| Disadvantages | Can require heating, reagent is a lachrymator, HCl byproduct requires neutralization. | Two-step (though often one-pot) process, requires an additional reagent (sulfonyl chloride). |
Expertise & Experience: The higher yields observed with the in situ activation method are directly attributable to the superior leaving group ability of the sulfonate ester compared to chloride.[4] The initial activation step is typically rapid and clean at low temperatures. The subsequent displacement by the amine can then proceed under milder conditions than those required for the direct displacement of the chloride, which often necessitates elevated temperatures to achieve a reasonable reaction rate. This two-step, one-pot approach provides greater control over the reaction and often leads to a cleaner product profile with fewer side reactions.
Reactions with O-Nucleophiles (Ether Synthesis)
The formation of ethers via Williamson ether synthesis is another key application, reacting the chloromethyl pyridine with alcohols or phenols.
| Parameter | Direct Displacement with 2-(Chloromethyl)-6-methoxypyridine HCl | In Situ Activation of 2-(Hydroxymethyl)-6-methoxypyridine |
| Key Reagent | 2-(Chloromethyl)-6-methoxypyridine HCl | 2-(Hydroxymethyl)-6-methoxypyridine + Sulfonyl Chloride (e.g., MsCl) |
| Typical Nucleophiles | Phenols, Alcohols | Phenols, Alcohols |
| Typical Base | NaH, K₂CO₃, Cs₂CO₃ | Et₃N (for mesylation), then NaH, K₂CO₃, or other base for etherification |
| Typical Solvent | DMF, THF, Acetone | Dichloromethane (for mesylation), then DMF or THF |
| Reaction Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature (mesylation), then RT to 60 °C (etherification) |
| Typical Reaction Time | 6 - 24 hours | 3 - 10 hours (total) |
| Typical Yield | 60 - 80% | 85 - 95% |
| Advantages | One-step process with the nucleophile. | Significantly higher yields, faster overall reaction time, avoids the often sluggish reaction of alkoxides with the chloride.[4] |
| Disadvantages | Can be slow, requires a strong base to deprotonate the O-nucleophile. | Requires an additional activation step. |
Trustworthiness: The protocol for in situ activation provides a self-validating system. The formation of the mesylate can be monitored by TLC or LC-MS, confirming the complete consumption of the starting alcohol before the addition of the nucleophile. This ensures that the subsequent etherification reaction proceeds from a highly activated intermediate, leading to more reliable and reproducible high yields.
Reactions with S-Nucleophiles (Thioether Synthesis)
Thiols are excellent nucleophiles and generally react efficiently with primary alkyl halides.
| Parameter | Direct Displacement with 2-(Chloromethyl)-6-methoxypyridine HCl | In Situ Activation of 2-(Hydroxymethyl)-6-methoxypyridine |
| Key Reagent | 2-(Chloromethyl)-6-methoxypyridine HCl | 2-(Hydroxymethyl)-6-methoxypyridine + Sulfonyl Chloride (e.g., MsCl) |
| Typical Nucleophiles | Thiols, Thiophenols | Thiols, Thiophenols |
| Typical Base | K₂CO₃, NaOEt, Et₃N | Et₃N (for mesylation), then K₂CO₃ or other base for thioetherification |
| Typical Solvent | Ethanol, DMF, Acetonitrile | Dichloromethane (for mesylation), then DMF or Ethanol |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature (mesylation), then Room Temperature (thioetherification) |
| Typical Reaction Time | 2 - 6 hours | 1 - 4 hours (total) |
| Typical Yield | 85 - 95% | > 90% |
| Advantages | High yields, mild conditions due to the high nucleophilicity of sulfur. | Extremely efficient and rapid. |
| Disadvantages | Reagent is a lachrymator. | Minimal disadvantages, though adds an extra reagent. |
Authoritative Grounding: The high reactivity of thiols and their corresponding thiolates towards SN2 substrates is a well-established principle in organic chemistry.[5] In this case, both methods are highly efficient. The choice between them may come down to factors such as the cost and availability of the starting materials (the chloromethyl vs. the hydroxymethyl pyridine) and handling considerations, as this compound is a lachrymator.
Experimental Protocols
The following are representative, detailed protocols. Note: These are generalized and should be optimized for specific substrates.
Protocol 1: N-Alkylation via Direct Displacement
Figure 2: Workflow for N-alkylation via direct displacement.
Methodology:
-
To a round-bottom flask, add the amine nucleophile (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF (to make a 0.2-0.5 M solution with respect to the amine).
-
Stir the suspension for 10 minutes at room temperature.
-
Add this compound (1.1 eq.) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via In Situ Activation
Figure 3: Workflow for N-alkylation via in situ activation.
Methodology:
-
Activation:
-
Dissolve 2-(Hydroxymethyl)-6-methoxypyridine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
(Optional but recommended) Monitor for complete conversion of the alcohol by TLC/LC-MS.
-
-
Alkylation:
-
In a separate flask, dissolve the amine nucleophile (1.1 eq.) and potassium carbonate (2.0 eq.) in DMF.
-
Add the DCM solution containing the activated mesylate to the amine/DMF mixture.
-
Stir the reaction at room temperature for 4 hours, or until the reaction is complete.
-
-
Workup and Purification:
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Conclusion and Recommendations
Assessing the efficiency of reactions involving this compound requires a nuanced understanding of the available synthetic routes.
-
For highly nucleophilic species like thiols, direct displacement with this compound is highly efficient and offers a straightforward, one-step process.
-
For less reactive nucleophiles such as many amines and particularly for alcohols and phenols, the direct displacement can be sluggish and require forcing conditions. In these cases, the alternative route involving the in situ activation of 2-(Hydroxymethyl)-6-methoxypyridine to a sulfonate ester is demonstrably superior, consistently providing higher yields in shorter reaction times and under milder conditions.[4]
For drug development professionals, where process robustness, yield, and purity are paramount, the in situ activation strategy should be considered the preferred method for all but the most reactive nucleophiles. While it involves an additional reagent, the gains in efficiency and the often-simpler purification of the final product provide a compelling advantage. The choice of methodology should be guided by small-scale trials to determine the optimal conditions for the specific transformation at hand.
References
- A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. (2025). BenchChem.
- Duan, X., et al. (Application of 3-(Chloromethyl)pyridine Hydrochloride in Organic Synthesis). [Source details not fully available in search results]
- Navigating the Synthesis of 2-(Chloromethyl)
- Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. (2017). Oriental Journal of Chemistry, 33(2).
- Charyulu, P. V. R., et al. (2008). An improved process for eszopiclone: Anti-insomnia agent.
- Process for the preparation of zopiclone. (2008). EP1904499A1.
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). BenchChem.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). OUCI.
- A method for preparing zopiclone. (2009). WO2009079939A1.
- ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2,6)Pyridinophane Disulfite. (2010). ChemInform, 25(35).
- Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). DR-NTU.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025).
- Other Factors that Affect SN2 Reactions. (2021). Chemistry LibreTexts.
- Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks.
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PMC - PubMed Central.
- Comparison of SN2 and SN1. (2019). Chemistry LibreTexts.
Sources
A Comparative Guide to the Synthesis of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride: An Evaluation of Yields and Methodologies
Introduction
2-(Chloromethyl)-6-methoxypyridine hydrochloride is a key heterocyclic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is a precursor for a variety of more complex molecules, making its efficient and high-yield synthesis a critical factor in drug development and manufacturing. This guide provides a comparative analysis of established synthetic routes to this compound, focusing on reaction yields, process efficiency, and the chemical principles underpinning each methodology. The insights presented herein are designed to assist researchers and process chemists in selecting and optimizing the most suitable synthetic strategy for their specific needs.
The primary challenge in synthesizing this molecule lies in the selective introduction of the chloromethyl group onto the pyridine ring while preserving the methoxy substituent. This guide will explore the most prevalent and effective strategies, primarily revolving around the chlorination of a precursor alcohol, 2-(hydroxymethyl)-6-methoxypyridine. The overall yield of the final product is therefore critically dependent on the efficiency of the synthesis of this key intermediate.
Comparative Analysis of Primary Synthetic Pathways
Summary of Synthetic Route Performance
| Parameter | Route 1: From 2-Methylpyridine N-Oxide | Route 2: From 2-(Hydroxymethyl)pyridine |
| Starting Material | 2-Methylpyridine | 2-(Hydroxymethyl)pyridine |
| Key Transformation | N-Oxidation followed by rearrangement | Direct Chlorination |
| Typical Chlorinating Agent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) |
| Number of Core Steps | 3 (Oxidation, Rearrangement, Chlorination) | 1 |
| Reported Overall Yield | ~80-82% (for analogous compounds)[1][2] | Quantitative (for the chlorination step)[3] |
| Key Advantages | High overall yield, readily available starting material. | High-yield final step, direct conversion. |
| Key Challenges | Multi-step process, handling of peroxide and acetic anhydride. | Availability and synthesis of the hydroxymethyl precursor. |
Route 1: Synthesis via N-Oxidation of 2-Methylpyridine Precursors
This is a robust, multi-step approach that begins with the readily available 2-methylpyridine scaffold. The strategy hinges on activating the methyl group toward functionalization by first forming the pyridine N-oxide. This electronic modification facilitates a subsequent rearrangement reaction to introduce a functional handle that can be converted to the chloromethyl group.
Mechanistic Rationale
The synthesis begins with the N-oxidation of a 2-methylpyridine derivative using an oxidizing agent like hydrogen peroxide in acetic acid.[1][2] The resulting N-oxide is a crucial intermediate. The N-oxide functionality activates the methyl group at the 2-position, making it susceptible to rearrangement. Treatment with an agent like acetic anhydride or thionyl chloride leads to the formation of an intermediate (e.g., a 2-picolyl acetate), which can then be hydrolyzed to the 2-(hydroxymethyl)pyridine.[1][2] The final step is the chlorination of this alcohol with a reagent such as thionyl chloride (SOCl₂) to yield the target product.[3][4][5] This sequence is advantageous as it starts from simple materials and provides a high overall yield.[2]
Workflow Diagram: Route 1
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-6-methoxypyridine hydrochloride
Introduction: In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical reagents are as critical as the experimental results they help generate. 2-(Chloromethyl)-6-methoxypyridine hydrochloride, a heterocyclic compound, is a valuable building block in synthesis. However, its classification as a chlorinated pyridine derivative necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step operational plan to ensure that this compound is handled and disposed of in a manner that guarantees personnel safety, maintains laboratory integrity, and adheres to environmental regulations.
Section 1: Core Principle - Hazard Identification and Waste Classification
The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound belongs to two chemical classes of concern: pyridine derivatives and chlorinated organic compounds. Pyridine and its derivatives are recognized as hazardous substances, known to be harmful if inhaled, swallowed, or on contact with skin.[1] The presence of a chloromethyl group further implies potential reactivity and environmental persistence, placing it under stringent disposal regulations.
Therefore, all materials containing or contaminated with this compound must be unequivocally classified as hazardous chemical waste .[1][2] This includes the pure compound, reaction mixtures, contaminated labware, and used personal protective equipment (PPE).
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description of Risk | Supporting Evidence |
|---|---|---|
| Acute Toxicity | Harmful if swallowed.[3] | Based on data for the related compound 2-Chloro-6-methoxypyridine. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] May cause an allergic skin reaction.[4] | Pyridine derivatives are known skin irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for serious eye damage.[3][4] | Direct contact can cause significant injury. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or fumes.[3][4] | Handling should be performed in a well-ventilated area. |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[4] | Chlorinated organic compounds can be persistent environmental pollutants. |
Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Before handling the chemical for any purpose, including disposal, the correct PPE must be worn. This is not merely a procedural checkbox; it is a critical barrier protecting you from chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and airborne particles that can cause serious eye damage.[4] |
| Hand Protection | Double-layered nitrile or neoprene gloves.[6] | Provides a robust barrier against skin contact. Pyridine compounds can penetrate some glove materials. |
| Body Protection | A fully-buttoned, long-sleeved lab coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | All handling and disposal operations must be conducted in a certified chemical fume hood.[5][6] | The volatile and irritant nature of pyridine compounds necessitates controlled ventilation to prevent inhalation.[6] |
Section 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential to prevent accidental exposures and ensure regulatory compliance.
Waste Segregation: The Causality of Chemical Compatibility
The first and most critical step is the strict segregation of waste. Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed. The rationale is to prevent dangerous chemical reactions, such as the generation of toxic gases or excessive heat.
-
Solid Waste: Collect unreacted compound, contaminated weigh boats, and non-sharp disposables (e.g., gloves, wipes) in a dedicated solid hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container. Do not mix with acids, bases, or strong oxidizing agents.[7]
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.
Waste Containment and Labeling: A Self-Validating System
Proper containment and labeling prevent ambiguity and ensure the waste is handled correctly throughout its lifecycle.
-
Select the Right Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that is leak-proof and has a secure, sealable lid.[1][7]
-
Label Immediately: Attach a completed hazardous waste label the moment the first drop of waste is added.[7] An incomplete or missing label is a significant safety and compliance violation.
Table 3: Hazardous Waste Labeling Requirements
| Field | Description | Example |
|---|---|---|
| Generator Name | The name of the principal investigator or researcher generating the waste. | Dr. Jane Smith |
| Start Date | The date the first waste was added to the container. | 2026-01-07 |
| Chemical Contents | The full, unabbreviated chemical name(s) and estimated concentration(s). | This compound (~5g), Methanol (200mL) |
| Hazard(s) | Check all applicable hazard boxes (e.g., Toxic, Irritant). | Toxic, Irritant |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. | HAZARDOUS WASTE |
Secure Storage: Mitigating Risks During Accumulation
Store sealed and labeled waste containers in a designated and secure satellite accumulation area. This area must be:
-
Well-ventilated.[6]
-
Away from heat sources, direct sunlight, and ignition sources.[7][8]
-
In a location that minimizes the risk of spills and is inaccessible to unauthorized personnel.
-
Equipped with secondary containment (e.g., a spill tray) to contain potential leaks.
Section 4: Emergency Procedures - Spill and Exposure Management
Accidents require immediate and correct action.
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the area of the spill.[4]
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to surround and cover the spill.[1][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1] All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.
-
Prevent Environmental Release: Never wash a spill down the drain or allow it to enter waterways.[4][9]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Section 5: Final Disposal Pathway - The EHS Workflow
The ultimate disposal of hazardous waste is a regulated process that must be managed by professionals. Your role is to prepare and transfer the waste safely to your institution's EHS department or its designated hazardous waste contractor.
The following workflow diagram illustrates the decision-making and procedural steps from waste generation to its final, compliant disposal.
Caption: Decision workflow for compliant hazardous waste disposal.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, employing the correct PPE, and adhering to a systematic protocol for segregation, containment, and transfer, you build a self-validating system of safety. This guide serves as your trusted resource to not only meet regulatory requirements but to foster a deeply ingrained culture of safety within your research environment.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. CDC.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- U.S. Department of Health and Human Services. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
- Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(Chloromethyl)-6-methoxypyridine hydrochloride
For the dedicated researcher in the fast-paced world of drug development, the novel intermediates that pave the way for groundbreaking therapeutics are both a source of excitement and a reminder of the immense responsibility we bear. 2-(Chloromethyl)-6-methoxypyridine hydrochloride is one such compound, a versatile pyridine derivative that holds significant potential in pharmaceutical synthesis.[1] However, its utility is matched by a need for meticulous handling and a deep understanding of its hazard profile. This guide is crafted from field-proven experience to provide you not just with protocols, but with the rationale behind them, ensuring your safety and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before we even consider opening a container of this compound, a thorough understanding of its intrinsic hazards is paramount. This is not merely a bureaucratic step; it is the foundation of a robust safety culture. The primary hazards associated with this compound and its close structural analogs are consistently reported as irritation to the skin, eyes, and respiratory tract.[2][3][4]
The chloromethyl group is a key structural feature to consider. It is a reactive functional group that can act as an alkylating agent, which is a primary reason for its irritant properties. In layman's terms, the molecule has the potential to react with biological macromolecules, which underscores the importance of preventing direct contact.
GHS Hazard Classifications for Structurally Similar Compounds:
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][5][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][4][5][6] |
| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [2][3][4][5][6] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | [2][3][4][5] |
This table represents a synthesis of data from related chloromethylpyridine compounds. Always refer to the specific Safety Data Sheet (SDS) for the lot you are handling.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.
Engineering Controls: The Primary Barrier
Before considering personal gear, we must emphasize the role of engineering controls.
-
Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical protection against the inhalation of dust or vapors.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[8][9]
Personal Attire and Equipment
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[9][10] Given the risk of serious eye damage, a face shield worn in conjunction with goggles is the best practice, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][4] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[4] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[7]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher potential for contamination, consider a chemically resistant apron or overalls.[7][8] Ensure all skin is covered.[7]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator is necessary.[2][4][9][10] The type of respirator will depend on the concentration of the airborne contaminant.
Operational Plan: From Receipt to Reaction
A well-defined operational plan minimizes the risk of exposure and ensures the smooth execution of your experimental work.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Weighing and Dispensing
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface. Assemble all necessary equipment, including spatulas, weigh boats, and secondary containers.
-
Execution: Perform all weighing and dispensing operations within the fume hood. To minimize the generation of dust, handle the solid material gently.
-
Closure: Securely close the primary container immediately after dispensing the required amount.
In the Reaction
-
When setting up your reaction, ensure all glassware is properly secured.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction temperature closely. Thermal decomposition can release toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[2][4][11]
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
Spills
-
Minor Spill: For a small spill contained within the fume hood, you can likely manage it yourself.
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[2]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[3]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill: If a large spill occurs, or if it is outside of a fume hood:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If safe to do so, close the sash of the fume hood and shut down any ignition sources.
-
Contact your institution's emergency response team.[12]
-
Workflow for Spill Response
Caption: A logical workflow for responding to a chemical spill.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing.[2][8] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][3][12] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[10] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan: Completing the Lifecycle Responsibly
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.[3]
-
Dispose of the waste through your institution's designated hazardous waste program, in accordance with all local, state, and federal regulations.[2][13]
By internalizing not just the "what" but the "why" of these safety protocols, you empower yourself to work confidently and securely. This commitment to safety is the bedrock upon which reliable and groundbreaking science is built.
References
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet.
- PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.
- Echemi. 2-Chloro-6-methoxy-4-trifluoromethyl-pyridine Safety Data Sheets.
- Echemi. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride SDS.
- Apollo Scientific. (2023). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Safety Data Sheet.
- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine - Safety Data Sheet.
- Fisher Scientific. (2024). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Safety Data Sheet.
- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
- CymitQuimica. (2022). Safety Data Sheet Warning.
- Benchchem. 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.pt [fishersci.pt]
- 5. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
